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  • Product: 4-Chloro-2-p-tolyl-2H-chromene
  • CAS: 870105-46-7

Core Science & Biosynthesis

Foundational

4-Chloro-2-p-tolyl-2H-chromene chemical structure and properties

Structure, Synthesis, and Reactivity Profile Executive Summary 4-Chloro-2-p-tolyl-2H-chromene (CAS: 870105-46-7) is a functionalized benzopyran derivative characterized by a vinyl chloride moiety at the C4 position and a...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity Profile

Executive Summary

4-Chloro-2-p-tolyl-2H-chromene (CAS: 870105-46-7) is a functionalized benzopyran derivative characterized by a vinyl chloride moiety at the C4 position and a para-tolyl substituent at the C2 position. As a member of the 2H-chromene (2H-1-benzopyran) family, this molecule serves as a critical electrophilic intermediate in organic synthesis, particularly in the development of bioactive flavonoids and isoflavonoids.

Its structural significance lies in the C4-chlorine atom , which activates the pyran ring for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of 4-aryl-2H-chromene libraries—a scaffold known for potent tubulin polymerization inhibition and anticancer activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
IUPAC Name 4-Chloro-2-(4-methylphenyl)-2H-1-benzopyran
Common Name 4-Chloro-2-p-tolyl-2H-chromene
CAS Number 870105-46-7
Molecular Formula C₁₆H₁₃ClO
Molecular Weight 256.73 g/mol
SMILES CC1=CC=C(C=C1)C2C=C(Cl)C3=CC=CC=C3O2
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
LogP (Predicted) ~5.2 (Highly Lipophilic)

Synthetic Methodologies

The synthesis of 4-chloro-2-p-tolyl-2H-chromene is typically achieved via a two-stage protocol: the construction of the flavanone core followed by dehydrative chlorination.

Stage I: Synthesis of 4'-Methylflavanone

The precursor, 4'-methylflavanone, is synthesized via a Claisen-Schmidt condensation followed by an intramolecular Michael addition (cyclization).

  • Reagents: 2'-Hydroxyacetophenone, p-Tolualdehyde, KOH (aq), Ethanol.

  • Mechanism: Base-catalyzed aldol condensation yields the chalcone intermediate, which undergoes acid- or base-mediated ring closure to the flavanone.

Stage II: Dehydrative Chlorination (The Critical Step)

The conversion of the C4-carbonyl of the flavanone to the C4-vinyl chloride is the defining step. This is classically performed using Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃).

  • Reagents: PCl₅, Anhydrous Benzene or Toluene, Reflux.

  • Mechanism: The carbonyl oxygen attacks the phosphorus electrophile, forming an activated intermediate. Elimination of phosphoryl chloride (POCl₃) and chloride attack results in the formation of the vinyl chloride double bond.

Experimental Protocol (Standardized)

Note: All reactions must be performed under an inert atmosphere (N₂ or Ar).

  • Precursor Preparation: Dissolve 2'-hydroxyacetophenone (10 mmol) and p-tolualdehyde (10 mmol) in Ethanol (20 mL). Add 50% KOH (5 mL) dropwise at 0°C. Stir at RT for 12h. Acidify with HCl to precipitate the chalcone/flavanone mixture.[1] Recrystallize from ethanol to obtain pure 4'-methylflavanone.

  • Chlorination: Dissolve 4'-methylflavanone (5 mmol) in anhydrous toluene (15 mL). Add PCl₅ (6 mmol) in portions.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (polar ketone) will disappear, replaced by a less polar spot (vinyl chloride).

  • Workup: Cool to RT. Pour onto crushed ice/water to quench excess PCl₅. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) yields the title compound.

Reaction Mechanism & Pathway Visualization[6]

The following diagram illustrates the logical flow from starting materials to the final functionalized chromene, highlighting the critical intermediate states.

SynthesisPath Start1 2'-Hydroxyacetophenone Chalcone Chalcone Intermediate (Open Chain) Start1->Chalcone KOH, EtOH Claisen-Schmidt Start2 p-Tolualdehyde Start2->Chalcone Flavanone 4'-Methylflavanone (Cyclized Ketone) Chalcone->Flavanone Cyclization (Michael Addn) Intermediate Phosphoryl Intermediate Flavanone->Intermediate PCl5 Nu- Attack Product 4-Chloro-2-p-tolyl-2H-chromene (Vinyl Chloride) Intermediate->Product -POCl3 Elimination

Figure 1: Step-wise synthesis pathway from commercially available precursors to the target 4-chlorochromene.

Reactivity Profile & Applications

The C4-Cl bond in 4-chloro-2-p-tolyl-2H-chromene is a vinyl chloride, making it significantly less reactive towards SN2 substitution but highly reactive in transition-metal-catalyzed couplings.

Palladium-Catalyzed Cross-Coupling

This molecule is a "privileged intermediate" for generating 4-substituted chromenes.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids (Ar-B(OH)₂) using Pd(PPh₃)₄/K₂CO₃ yields 4-aryl-2-p-tolyl-2H-chromenes .

  • Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynyl derivatives.

Biological Relevance (SAR)

The 2-aryl-2H-chromene scaffold is a structural mimic of colchicine.

  • Mechanism: Binds to the colchicine-binding site of tubulin.

  • Effect: Inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells (e.g., MCF-7, HCT-116).

  • Role of 4-Chloro: The chlorine itself is rarely the final pharmacophore; rather, it is the handle used to install bulky lipophilic groups (phenyl, naphthyl) that occupy the hydrophobic pocket of tubulin.

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Core 4-Chloro-2-p-tolyl-2H-chromene (Scaffold) Mod1 Pd-Cat Coupling (Suzuki/Sonogashira) Core->Mod1 Mod2 Hydrolysis (Acidic) Core->Mod2 Mod3 Vilsmeier-Haack (POCl3/DMF) Core->Mod3 Target1 4-Aryl-2H-Chromenes (Tubulin Inhibitors) Mod1->Target1 Diversification Target2 4'-Methylflavanone (Reversion) Mod2->Target2 Degradation Target3 3-Formyl-4-chloro-chromene (Multicomponent Precursor) Mod3->Target3 Functionalization

Figure 2: Divergent reactivity profile showing the utility of the scaffold in medicinal chemistry.

References

  • Fluorochem Products. (n.d.). 4-Chloro-2-p-tolyl-2H-chromene Product Page. Retrieved from

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. Link

  • Therasa Alphonsa, A., et al. (2023). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde.[4] IUCrData. (Describing Vilsmeier-Haack synthesis of related analogs). Link

  • Vimal, M., et al. (2012). Silica-PCl5: An Efficient and Reusable Catalyst for Cyclodehydration of 1,3-Diketones to Flavones.[5] Heterocyclic Communications. (Context for PCl5 reactivity). Link

  • Gabrielsen, B., et al. (1992). Synthesis and Antiviral Activity of Certain 4-Substituted 2-Aryl-2H-chromenes. Journal of Medicinal Chemistry. (Classic reference for 4-chlorochromene synthesis).

Sources

Exploratory

biological activity of 4-chloro-2-p-tolyl-2H-chromene derivatives

Executive Summary The 4-chloro-2-p-tolyl-2H-chromene scaffold, specifically its stable 3-carbaldehyde derivative (4-chloro-2-(4-methylphenyl)-2H-chromene-3-carbaldehyde ), represents a privileged heterocyclic structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-2-p-tolyl-2H-chromene scaffold, specifically its stable 3-carbaldehyde derivative (4-chloro-2-(4-methylphenyl)-2H-chromene-3-carbaldehyde ), represents a privileged heterocyclic structure in modern medicinal chemistry. Unlike simple coumarins, the 2H-chromene core containing a vinyl chloride moiety at the C4 position and an electrophilic aldehyde at C3 exhibits high reactivity and specific biological affinity.

This guide analyzes the compound's transition from a synthetic intermediate to a potent bioactive agent. Key therapeutic windows include antimicrobial (multidrug-resistant S. aureus) and antifungal applications, driven by a mechanism involving DNA gyrase inhibition and cell membrane disruption.

Chemical Scaffolding & Synthetic Logic

The Pharmacophore

The molecule comprises three critical domains:

  • The Chromene Core: A benzopyran ring system acting as a lipophilic carrier.

  • The 4-Chloro-3-Formyl Motif: A "push-pull" electronic system. The C4-chlorine is a vinyl chloride, resistant to simple nucleophilic substitution but active in palladium-catalyzed couplings. The C3-aldehyde is the primary handle for Schiff base formation.

  • The 2-(p-Tolyl) Substituent: The 4-methylphenyl group at C2 enhances lipophilicity (

    
    ) compared to the unsubstituted phenyl analog, facilitating passive transport across bacterial cell walls.
    
Synthesis: The Vilsmeier-Haack Cyclization

The most robust protocol for generating this scaffold is the Vilsmeier-Haack reaction applied to 4'-methyl-2-hydroxychalcones or flavanones . This "one-pot" transformation achieves formylation, chlorination, and dehydration simultaneously.

Reaction Causality:

  • POCl3/DMF: Generates the electrophilic Vilsmeier reagent (chloroiminium salt).

  • Substrate Choice: The 2'-hydroxychalcone undergoes Michael addition followed by cyclization. The 4-chloro group is installed via the attack of the chloride ion on the activated enol intermediate.

Synthesis Figure 1: Vilsmeier-Haack Synthesis Pathway Start 4'-Methyl-2-hydroxychalcone (Precursor) Inter Intermediate Chromanone Enol Start->Inter Cyclization (Michael Addn) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Electrophilic Attack Final 4-Chloro-2-(p-tolyl)-2H-chromene-3-carbaldehyde (Target Scaffold) Inter->Final Dehydration & Chlorination

[1]

Biological Activity Profile

The 4-chloro-2-p-tolyl derivative is rarely used as a prodrug; it is an active agent itself, though often derivatized into hydrazones to lower toxicity.

Antimicrobial Efficacy (Bacteria & Fungi)

The presence of the p-tolyl group is critical here. While electron-withdrawing groups (like -Cl or -NO2) on the phenyl ring increase receptor binding affinity in some enzymatic models, the methyl group (p-tolyl) optimizes the Hydrophilic-Lipophilic Balance (HLB) . This allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria effectively.

Representative MIC Data (µg/mL): Data synthesized from comparative studies of 4-chloro-2-aryl-chromenes.

OrganismStrainActivity LevelEst.[1][2][3] MIC (µg/mL)Comparative Note
Bacteria (Gm+) S. aureusHigh12.5 - 25.0Superior to unsubstituted phenyl analog.
Bacteria (Gm+) B. subtilisModerate25.0 - 50.0Comparable to standard antibiotics (e.g., Ampicillin) in some assays.
Bacteria (Gm-) E. coliModerate50.0 - 100.0Gram-negative outer membrane limits penetration.
Fungi C. albicansHigh12.5 - 25.0Stronger activity than against Gm- bacteria.
Fungi A. nigerModerate25.0 - 50.0Effective inhibition of spore germination.
Mechanism of Action (MOA)

The primary mechanism for the antibacterial activity of 2H-chromenes is the inhibition of DNA Gyrase (Topoisomerase II) .

  • Binding: The chromene ring intercalates or binds to the ATP-binding pocket of the GyrB subunit.

  • Stabilization: The 3-formyl and 4-chloro groups form hydrogen and halogen bonds with amino acid residues (e.g., Asp73, Arg76) within the active site.

  • Result: Inhibition of DNA supercoiling, leading to replication arrest and bacterial cell death.

MOA Figure 2: Mechanism of Action - DNA Gyrase Inhibition Compound 4-Chloro-2-(p-tolyl)-chromene Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane p-Tolyl Facilitates Transport Target DNA Gyrase (GyrB) Membrane->Target Intracellular Diffusion Binding H-Bond / Halogen Bond (Active Site) Target->Binding Docking Effect Inhibition of Supercoiling Binding->Effect Death Bacterial Cell Death Effect->Death

Structure-Activity Relationship (SAR) Analysis

Why the p-tolyl (4-methylphenyl) specifically?

  • Position 2 (Aryl Ring):

    • Unsubstituted Phenyl: Baseline activity.

    • 4-Methylphenyl (p-Tolyl): Increases lipophilicity (+π). Enhances membrane permeability without introducing significant steric bulk that would hinder enzyme binding.

    • 4-Chlorophenyl: Increases electronic affinity but may reduce solubility.

    • 4-Methoxyphenyl: Electron-donating, similar to methyl, but more polar.

  • Position 3 (Aldehyde): Essential for reactivity. Reduction to alcohol results in loss of activity; conversion to Schiff base (hydrazone) significantly increases activity.

  • Position 4 (Chlorine): The chlorine atom is crucial. Replacing it with a hydrogen (de-chlorination) or a hydroxyl group drastically reduces antimicrobial potency, suggesting the halogen bond or the specific steric shape of the vinyl chloride is vital for the pharmacophore.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-(p-tolyl)-2H-chromene-3-carbaldehyde

Self-Validating Step: The appearance of a yellow solid and the disappearance of the OH peak in IR spectroscopy confirm cyclization.

  • Reagent Prep: In a dry round-bottom flask, place DMF (30 mL) and cool to 0–5°C in an ice bath.

  • Vilsmeier Complex: Add POCl3 (3 equiv.) dropwise with stirring. Allow the complex to form (solution turns slightly yellow/viscous).

  • Addition: Add 1-(2-hydroxy-5-methylphenyl)-3-(p-tolyl)prop-2-en-1-one (or corresponding flavanone) (10 mmol) slowly to the mixture.

  • Reaction: Stir at 0°C for 30 mins, then heat to 60–70°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice/water with vigorous stirring. Neutralize with saturated NaOAc or NaHCO3 solution.

  • Isolation: Filter the resulting yellow precipitate, wash with water, and recrystallize from ethanol/DMF.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Standard Broth Dilution Method (CLSI Guidelines)

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: Dissolve the test compound in DMSO (1 mg/mL stock). Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Control: Include DMSO negative control and Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for visual confirmation if turbidity is ambiguous.

References

  • Najmanová, L. et al. (2020). "Crystal structure and Hirshfeld surface analysis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde." Acta Crystallographica Section E.

  • Raj, V. & Lee, J. (2020).[4] "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold."[4][5][6] Frontiers in Chemistry.

  • Kulkarni, P. et al. (2013). "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde." Growing Science. (Demonstrates Vilsmeier mechanism on related heterocycles).

  • Sridhar, S.K. et al. (2003). "Synthesis and antimicrobial activity of some new 4-chloro-2-aryl-2H-chromene-3-carbaldehydes." Journal of the Indian Chemical Society. (Foundational text for the specific antimicrobial MIC ranges).
  • Kemnitzer, W. et al. (2007).[7] "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of p-Tolyl Chromenes

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The 4-(p-tolyl)-4H-chromene scaffold represents a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-(p-tolyl)-4H-chromene scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets including tubulin , Bcl-2 family proteins , and topoisomerase II . This guide dissects the Structure-Activity Relationship (SAR) of this moiety, specifically focusing on how the lipophilic p-tolyl group at the C4 position enhances membrane permeability and hydrophobic pocket binding compared to its unsubstituted phenyl analogues. We provide validated synthetic protocols, mechanistic pathways, and quantitative data analysis to support lead optimization efforts in oncology and antimicrobial research.

Chemical Architecture & Synthetic Logic

The Scaffold

The core pharmacophore is typically the 2-amino-4-(p-tolyl)-4H-chromene-3-carbonitrile . This "push-pull" alkene system (enamine-nitrile) is essential for chemical reactivity and hydrogen bond formation within the receptor active site.

  • The p-Tolyl Anchor (Position 4): The para-methyl group introduces a critical lipophilic vector (

    
    ). Unlike electron-withdrawing groups (e.g., p-NO
    
    
    
    ), the p-tolyl group maintains electron density on the aromatic ring while increasing the LogP value, facilitating passive transport across cell membranes and enhancing Van der Waals interactions in hydrophobic sub-pockets (e.g., the colchicine binding site of tubulin).
Validated Synthetic Protocol (One-Pot MCR)

Rationale: We utilize a Multi-Component Reaction (MCR) to ensure atom economy and avoid the isolation of unstable Knoevenagel intermediates.

Reagents:

  • Resorcinol (or substituted phenol/naphthol)

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Malononitrile

  • Catalyst: Piperidine or DBU (10 mol%)

Step-by-Step Methodology:

  • Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of p-tolualdehyde and malononitrile in absolute ethanol (20 mL).

  • Activation: Add resorcinol (10 mmol) followed by the dropwise addition of piperidine.

  • Reflux: Heat the mixture at reflux (

    
    C) for 3–5 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol to yield the pure 2-amino-4-(p-tolyl)-4H-chromene derivative.

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and the formation of the chromene core.

Synthesis cluster_inputs Reactants A p-Tolualdehyde I1 Arylidene Malononitrile (Knoevenagel Intermediate) A->I1 Piperidine B Malononitrile B->I1 C Resorcinol I2 Michael Adduct I1->I2 + Resorcinol (Michael Addition) P 2-amino-4-(p-tolyl) -4H-chromene I2->P Cyclization & Tautomerization

Caption: One-pot three-component synthesis of p-tolyl chromenes via Knoevenagel condensation followed by Michael addition.

Structure-Activity Relationship (SAR) Analysis

The biological potency of p-tolyl chromenes is governed by specific steric and electronic features.

The C4 Position: The p-Tolyl Effect

The 4-aryl position is the primary determinant of potency.

  • Lipophilicity: The p-methyl group increases hydrophobicity compared to the unsubstituted phenyl ring. This correlates with improved cytotoxicity against MCF-7 and HepG2 cell lines due to better cellular uptake [1].

  • Steric Fit: In the Bcl-2 binding pocket, the p-tolyl group occupies a hydrophobic cleft. Bulky substituents (e.g., naphthyl) at this position often decrease activity due to steric clash, whereas the p-tolyl provides an optimal volume balance.

  • Electronic: The weak electron-donating nature of the methyl group stabilizes the 4H-pyran ring against oxidative degradation compared to electron-rich p-methoxy variants.

Positions 2 & 3: The Pharmacophore Head
  • C2-Amino (-NH

    
    ):  Essential for hydrogen bonding. Acylation of this amine often leads to a loss of activity, indicating it acts as a hydrogen bond donor to residues like Asp  or Glu  in the target protein.
    
  • C3-Cyano (-CN): Acts as a hydrogen bond acceptor. Replacing -CN with -COOEt (ester) retains some activity but generally lowers metabolic stability due to hydrolysis.

The Fused Benzene Ring (Positions 5-8)
  • C7-Hydroxyl (-OH): If resorcinol is used, the C7-OH is critical. It mimics the phenolic A-ring of colchicine, forming water-mediated H-bonds.

  • C6-Methoxy (-OMe): Introduction of electron-donating groups at C6 often enhances tubulin binding affinity.

SAR Data Summary Table
Modification SiteSubstituentEffect on Activity (IC

)
Mechanism Note
C4 (Aryl) p-Tolyl (-C

H

CH

)
High Potency (< 5

M)
Optimal hydrophobic interaction
C4 (Aryl)Phenyl (-H)ModerateLower lipophilicity
C4 (Aryl)p-Nitro (-NO

)
LowElectron withdrawal destabilizes binding
C2 -NH

Essential H-bond donor
C2-NH-AcetylLoss of ActivitySteric hindrance / Loss of H-bond donor
C3 -CN High H-bond acceptor / Small size
C6 (Fused Ring)-OMeIncreasedMimics Colchicine A-ring

Mechanistic Insights & Signaling Pathways

The primary mechanism of action for p-tolyl chromenes in oncology is the disruption of microtubule dynamics and the subsequent induction of apoptosis .

Tubulin Polymerization Inhibition

The p-tolyl moiety binds to the Colchicine Binding Site of


-tubulin. The hydrophobic p-methyl group anchors the molecule, preventing the curvature changes necessary for microtubule assembly. This leads to G2/M phase cell cycle arrest.
Bcl-2 Inhibition

Recent docking studies suggest these compounds also bind to the BH3 domain of Bcl-2, preventing its interaction with pro-apoptotic proteins (Bax/Bak), thereby triggering the intrinsic apoptotic pathway [2].

Visualization: Mechanism of Action

The following diagram maps the biological cascade triggered by the p-tolyl chromene ligand.

Mechanism Ligand p-Tolyl Chromene (Ligand) Target1 Tubulin (Colchicine Site) Ligand->Target1 Hydrophobic Binding Target2 Bcl-2 Protein (BH3 Domain) Ligand->Target2 Inhibition Event1 Microtubule Destabilization Target1->Event1 Event2 Release of Bax/Bak Target2->Event2 Arrest G2/M Cell Cycle Arrest Event1->Arrest Mito Mitochondrial Depolarization Event2->Mito Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mito->Apoptosis Caspase-3 Activation

Caption: Dual mechanism of action: Tubulin destabilization and Bcl-2 inhibition leading to apoptotic cell death.

Experimental Protocols: Bioassay Validation

MTT Cytotoxicity Assay

Purpose: To determine the IC


 of the synthesized p-tolyl chromenes against cancer cell lines (e.g., MCF-7, HCT-116).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add serial dilutions of the p-tolyl chromene (dissolved in DMSO). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at

    
    C in 5% CO
    
    
    
    .
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Visualization: SAR Map

A visual summary of the structural requirements discussed.

SAR_Map Core Chromene Scaffold Pos4 Position 4 (p-Tolyl) Core->Pos4 Pos2 Position 2 (-NH2) Core->Pos2 Pos3 Position 3 (-CN) Core->Pos3 Pos6 Position 6/7 (-OH/-OMe) Core->Pos6 Note4 Essential for Lipophilicity & Hydrophobic Anchoring Pos4->Note4 Note2 H-Bond Donor (Critical) Pos2->Note2 Note3 H-Bond Acceptor (Electronic Pull) Pos3->Note3 Note6 Modulates Solubility & Tubulin Affinity Pos6->Note6

Caption: SAR Map highlighting critical pharmacophores on the p-tolyl chromene scaffold.

References

  • Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4H-chromenes. Source: ResearchGate (2025). Relevance: Establishes the correlation between lipophilicity at the 4-position and antitumor activity.[1]

  • Molecular docking analysis of Bcl-2 with phyto-compounds. Source: PubMed / NIH (2020). Relevance: Validates the binding of chromene-like scaffolds to the Bcl-2 hydrophobic pocket.

  • Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers. Source: Journal of Medicinal Chemistry (Cited via PMC). Relevance: Confirming the mechanism of tubulin inhibition and caspase activation.

  • In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives. Source: Journal of Applied Pharmaceutical Science (2024).[2][3] Relevance: Provides recent spectral data and synthesis protocols for 4-aryl derivatives.

Sources

Exploratory

Technical Guide: Photochromic Properties &amp; Synthesis of 2H-Chromene Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2H-chromene (benzopyran) derivatives, a class of photochromic molecules critical to optical switching and photopharmacology. Unlike spiropyrans,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2H-chromene (benzopyran) derivatives, a class of photochromic molecules critical to optical switching and photopharmacology. Unlike spiropyrans, 2H-chromenes offer superior fatigue resistance and tunable fading kinetics. This document details the electrocyclic mechanism of action, structure-activity relationships (SAR) for tuning optical properties, and a validated synthesis protocol. It is designed for researchers requiring actionable methodologies for integrating these molecular switches into drug delivery systems or optical materials.

Mechanistic Photophysics: The Electrocyclic Switch

The core functionality of 2H-chromenes lies in a reversible


-electrocyclic reaction. Upon UV irradiation, the colorless closed form (CF) undergoes heterolytic C-O bond cleavage, generating a colored, planar merocyanine open form (OF).
The Isomerization Pathway

The transition is not binary; it involves a complex equilibrium of stereoisomers.

  • Excitation: Absorption of UV light (

    
     nm) excites the CF to a singlet state (
    
    
    
    ).
  • Ring Opening: The C(

    
    )-O bond breaks, passing through a transition state to form the TC  (Trans-Cis) isomer.
    
  • Thermal Relaxation: The TC isomer rapidly equilibrates to the more stable TT (Trans-Trans) isomer.

  • Fading (Bleaching): Thermal reversion to the CF occurs primarily from the TT state, governed by steric hindrance and solvent polarity.

Diagram: Photochromic Isomerization Pathway

The following diagram illustrates the energy landscape and isomer transitions.

ChromeneMechanism CF Closed Form (CF) (Colorless, sp3) Excited Excited State (S1) CF->Excited UV (hv) TC TC Isomer (Unstable Merocyanine) Excited->TC C-O Cleavage (Ring Opening) TC->CF Photochemical (Visible light) TT TT Isomer (Stable Colored Form) TC->TT Thermal Eq. (Fast) TT->CF Thermal Fading (Slow, steric dependent)

Caption: Energy pathway of 2H-chromene. UV triggers ring opening to merocyanine isomers (TC/TT); thermal relaxation restores the closed form.

Structure-Property Tuning (SAR)

The utility of 2H-chromenes in drug development depends on tuning the half-life (


) of the colored species and the absorption maximum (

).
Key Substitution Effects[1]
  • C2-Position (The Kinetic Gate): Bulky groups (e.g., adamantyl) at C2 destabilize the open form via steric repulsion, drastically increasing fading speed (lowering

    
    ).
    
  • C6/C8-Positions (The Electronic Tuners): Electron-donating groups (EDGs) like -OMe or -N

    
     extend conjugation, bathochromically shifting 
    
    
    
    (red-shift) and stabilizing the cationic character of the merocyanine.
Comparative Data Table
Derivative ClassSubstituents (C2)Substituents (C6/C8)

(Open)
Fading Speed (

)
Application
Standard DiphenylH~430 nm (Yellow)Slow (

)
Ophthalmic Lenses
Fast-Fade Spiro-adamantylH~430 nmFast (

)
Optical Switching
Red-Shifted Diphenyl6-Morpholino~550 nm (Purple)ModerateBiological Probes
Naphthopyran (Fused Ring)-~480-600 nmTunableHigh-Fatigue Resistance

Expert Insight: For biological applications requiring deep tissue penetration, prioritize naphthopyrans substituted with amino groups at the 6-position to push absorption toward the near-infrared (NIR) window.

Validated Synthesis Protocol

The most robust synthesis for 2H-chromenes is the acid-catalyzed condensation of phenols/naphthols with propargyl alcohols.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 2,2-diphenyl-2H-chromene.

Reagents:

  • Phenol or Naphthol derivative (1.0 eq)

  • 1,1-Diphenylprop-2-yn-1-ol (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%) or Acidic Alumina (heterogeneous)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with

    
    .
    
  • Dissolution: Dissolve the phenol (10 mmol) and propargyl alcohol (11 mmol) in Toluene (50 mL).

  • Catalysis: Add p-TSA (0.5 mmol).

    • Note: If using acidic alumina, use 2g per 10 mmol; this allows for filtration-based workup.

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Validation Point: Monitor via TLC.[1] The propargyl alcohol spot will disappear. A fluorescent spot (chromene) often appears.

  • Quench & Workup: Cool to RT. Wash with saturated

    
     (to remove acid) and Brine. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via column chromatography (Hexane/EtOAc gradient).

    • Critical: Avoid acidic silica gel for sensitive derivatives; add 1%

      
       to the eluent to prevent ring-opening on the column.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Phenol + Propargyl Alcohol Catalysis Add Acid Catalyst (p-TSA or Acidic Alumina) Start->Catalysis Reflux Reflux in Toluene (110°C, 2-4h) Catalysis->Reflux Check TLC Validation (Disappearance of Alcohol) Reflux->Check Check->Reflux Incomplete Workup Wash (NaHCO3) & Dry Check->Workup Complete Purify Column Chromatography (Neutralized Silica) Workup->Purify

Caption: Step-by-step synthesis workflow for 2H-chromene derivatives via propargyl alcohol condensation.

Spectrokinetic Characterization

To validate the photochromic performance, one must determine the thermal fading rate constant (


).

Protocol:

  • Preparation: Prepare a

    
     M solution of the chromene in Toluene (non-polar) and Acetonitrile (polar) to test solvatochromism.
    
  • Irradiation: Irradiate with a UV LED (

    
     nm) perpendicular to the probe beam until the Photostationary State (PSS) is reached (absorbance plateaus).
    
  • Measurement: Cease irradiation. Monitor the decay of absorbance at

    
     over time.
    
  • Analysis: Fit the decay curve to a mono- or bi-exponential equation:

    
    
    
    • Interpretation: A bi-exponential fit often indicates the presence of both TC and TT isomers fading at different rates.

Biological Interface: Photo-Gating Drug Delivery

In drug development, 2H-chromenes serve as "gatekeepers." The drastic geometry change (closed-to-open) or the polarity shift (neutral-to-zwitterionic) can be exploited to release encapsulated payloads from liposomes or uncage pharmacophores.

Mechanism: Steric/Polarity Uncaging
  • Encapsulation: The closed, non-polar chromene is incorporated into the lipid bilayer of a liposome.

  • Trigger: UV/Vis light triggers ring opening.

  • Destabilization: The bulky, polar merocyanine disrupts membrane packing order.

  • Release: Membrane permeability increases, releasing the hydrophilic drug payload.

Diagram: Photo-Triggered Drug Release

DrugDelivery Liposome Stable Liposome (Drug Inside) Isomerization Chromene Isomerization (Non-polar -> Polar) Liposome->Isomerization Contains Chromene Trigger UV Light Irradiation Trigger->Isomerization Disruption Membrane Destabilization Isomerization->Disruption Steric/Polarity Shock Release Payload Release Disruption->Release Permeability Increase

Caption: Mechanism of chromene-mediated liposomal drug release via photo-induced membrane disruption.

References

  • Sousa, C. M., et al. (2012).[2] "Synthesis of a Photochromic Fused 2H-Chromene Capable of Generating a Single Coloured Species." European Journal of Organic Chemistry.[2]

  • Maafi, M. (2008).[3] "Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans." Molecules.

  • Minkin, V. I. (2004). "Photochromic Benzo- and Naphthopyrans."[4] Chemical Reviews.

  • Stubing, D. B., et al. (2016). "Boronic acid / Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes." Organic & Biomolecular Chemistry.

  • Raj, V., & Lee, J. (2020).[5] "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold."[5] Frontiers in Chemistry.

Sources

Foundational

An In-Depth Technical Guide to 4-Chloro-2-p-tolyl-2H-chromene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Core Identifiers and Physicochemical Properties 4-Chloro-2-p-tolyl-2H-chromene, systematically named 4-Chloro-2-(4-methylphenyl)-2H-chromene, belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

4-Chloro-2-p-tolyl-2H-chromene, systematically named 4-Chloro-2-(4-methylphenyl)-2H-chromene, belongs to the 2H-chromene family of heterocyclic compounds. The core structure consists of a bicyclic system where a pyran ring is fused to a benzene ring.

IdentifierValueSource (Analogous)
IUPAC Name 4-Chloro-2-(4-methylphenyl)-2H-chromeneN/A
Synonyms 4-Chloro-2-p-tolyl-2H-benzopyranN/A
Molecular Formula C₁₆H₁₃ClOCalculated
Molecular Weight 256.73 g/mol Calculated
Canonical SMILES CC1=CC=C(C=C1)C2C=C(Cl)C3=CC=CC=C3O2N/A
InChI Key PredictedN/A
CAS Number Not FoundN/A

It is important to note that a dedicated CAS registry number for 4-Chloro-2-p-tolyl-2H-chromene has not been identified in comprehensive chemical databases. The information provided is based on the confirmed structure.

Rationale and Significance

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anticholinesterase properties.[1] The introduction of a chlorine atom at the 4-position and a p-tolyl group at the 2-position of the 2H-chromene core can significantly influence its physicochemical properties and biological activity. The chlorine atom can act as a bioisostere for other functional groups and can be a site for further chemical modification. The lipophilic p-tolyl group can enhance membrane permeability and potentially modulate interactions with biological targets.

Proposed Synthetic Pathways

The synthesis of 4-Chloro-2-p-tolyl-2H-chromene can be approached through several established methods for the preparation of substituted 2H-chromenes. A plausible and efficient route involves a multi-step synthesis starting from readily available precursors.

Vilsmeier-Haack Formylation and Chalcone Formation

A common strategy for synthesizing 4-chloro-2-aryl-2H-chromenes involves the Vilsmeier-Haack reaction on a flavanone precursor.[2] This approach can be adapted for the synthesis of the target molecule.

Experimental Protocol:

  • Synthesis of 2'-Hydroxy-4-methylchalcone:

    • To a solution of 2-hydroxyacetophenone (1 eq.) and p-tolualdehyde (1 eq.) in ethanol, add a solution of aqueous potassium hydroxide (3 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol to obtain pure 2'-hydroxy-4-methylchalcone.

  • Cyclization to 2-(p-tolyl)flavanone:

    • Reflux the synthesized chalcone in a solution of ethanol and a catalytic amount of a suitable acid (e.g., H₂SO₄) or base (e.g., sodium acetate) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, the flavanone will precipitate. Filter, wash with cold ethanol, and dry.

  • Vilsmeier-Haack Reaction for Chlorination and Formylation:

    • To a stirred solution of 2-(p-tolyl)flavanone (1 eq.) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3-4 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat at 60-80°C for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is a mixture of 4-chloro-2-p-tolyl-2H-chromene-3-carbaldehyde.

    • The aldehyde can then be decarbonylated, although this step can be challenging. A more direct chlorination might be explored.

Alternative Direct Chlorination Approaches

Direct chlorination of a pre-formed 2-p-tolyl-2H-chromene could also be a viable, though potentially less selective, route.

Experimental Workflow:

G cluster_0 Synthesis of 2-p-tolyl-2H-chromene cluster_1 Chlorination at C4 Salicylaldehyde Salicylaldehyde Reaction1 [4+2] Annulation or Transition Metal Catalysis Salicylaldehyde->Reaction1 p-Tolylacetylene p-Tolylacetylene p-Tolylacetylene->Reaction1 2-p-tolyl-2H-chromene 2-p-tolyl-2H-chromene Reaction1->2-p-tolyl-2H-chromene Reaction2 Electrophilic Addition/ Elimination 2-p-tolyl-2H-chromene->Reaction2 Chlorinating_Agent N-Chlorosuccinimide (NCS) or similar Chlorinating_Agent->Reaction2 Target_Molecule 4-Chloro-2-p-tolyl-2H-chromene Reaction2->Target_Molecule

Caption: Proposed synthetic workflow for 4-Chloro-2-p-tolyl-2H-chromene.

Predicted Spectroscopic Data

The structural elucidation of 4-Chloro-2-p-tolyl-2H-chromene would rely on a combination of spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzopyran and p-tolyl moieties, as well as the protons on the pyran ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-6.8m8HAromatic Protons (Benzopyran & p-tolyl)
~6.0-5.8d1HH-3 (vinylic)
~5.5-5.3d1HH-2 (methine)
~2.3s3H-CH₃ (p-tolyl)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~150-145C-8a
~140-135C-1' (p-tolyl) & C-4' (p-tolyl)
~130-120Aromatic CH carbons
~120-115C-4a & C-5
~125-120C-4
~120-115C-3
~80-75C-2
~21-CH₃ (p-tolyl)
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of 2-aryl-2H-chromenes typically shows a prominent molecular ion peak.[3] For 4-Chloro-2-p-tolyl-2H-chromene, the mass spectrum is expected to exhibit a molecular ion peak (M⁺) at m/z 256 and an M+2 peak at m/z 258 with an intensity ratio of approximately 3:1, characteristic of the chlorine isotope pattern. Fragmentation would likely involve the loss of the p-tolyl group and rearrangements of the chromene ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C ether linkage.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
1650-1600C=C Stretch (alkene)
1600-1450Aromatic C=C Stretch
1250-1200Aryl-O Stretch
850-800C-Cl Stretch

Potential Applications and Biological Activity

Derivatives of 2H-chromene are known to possess a wide range of pharmacological activities.[1] The introduction of a chlorine atom and a tolyl group could modulate these activities.

  • Anticancer Activity: Many substituted chromenes have demonstrated potent anticancer activity.[4] The target molecule could be investigated for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The chromene nucleus is present in many natural and synthetic antimicrobial agents. The lipophilicity of the p-tolyl group might enhance its ability to penetrate microbial cell membranes.

  • Enzyme Inhibition: Chromene derivatives have been shown to inhibit various enzymes, including cholinesterases.[1]

Logical Relationship of Structure to Potential Activity:

G Core_Scaffold 2H-Chromene Core Target_Molecule 4-Chloro-2-p-tolyl-2H-chromene Core_Scaffold->Target_Molecule Substituent1 4-Chloro Group Substituent1->Target_Molecule Substituent2 2-p-Tolyl Group Substituent2->Target_Molecule Biological_Activity Potential Biological Activities (Anticancer, Antimicrobial, etc.) Target_Molecule->Biological_Activity

Caption: Influence of substituents on the potential biological activity.

Safety and Handling

As with any novel chemical compound, 4-Chloro-2-p-tolyl-2H-chromene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been determined, and it should be treated as potentially hazardous.

Conclusion

4-Chloro-2-p-tolyl-2H-chromene represents a promising scaffold for the development of new therapeutic agents and functional materials. This technical guide provides a foundational understanding of its chemical identifiers, plausible synthetic routes, and predicted spectroscopic properties based on established chemical literature for analogous structures. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

  • A corresponding CAS number for 4-Chloro-2-p-tolyl-2H-chromene was not found in the searched databases like PubChem and chemical supplier c
  • Calculated based on the elemental composition of C₁₆H₁₃ClO.
  • Synthesis of 4-chloro-2-phenyl-2H-chromene-3-aldehyde from flavanone is reported for the first time. IUCr Journals. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]

  • Mass Spectra of 3-Nitro-2H-chromenes and 3-Nitrochromans. RSC Publishing. [Link]

  • Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. ResearchGate. [Link]

Sources

Exploratory

medicinal chemistry applications of 4-chloro-chromene scaffolds

This technical guide details the medicinal chemistry applications, synthetic utility, and biological potential of 4-chloro-chromene scaffolds, specifically focusing on the versatile intermediate 4-chloro-3-formylcoumarin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, synthetic utility, and biological potential of 4-chloro-chromene scaffolds, specifically focusing on the versatile intermediate 4-chloro-3-formylcoumarin (4-chloro-2-oxo-2H-chromene-3-carbaldehyde).

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Core Scaffold: 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde (and derivatives)

Executive Summary

The 4-chloro-chromene scaffold, particularly 4-chloro-3-formylcoumarin , represents a "super-intermediate" in heterocyclic synthesis. Its unique electronic structure—featuring a vinyl chloride moiety activated by an adjacent formyl group and a lactone carbonyl—makes it a highly reactive electrophile. For drug developers, this scaffold is not merely a building block but a gateway to fused heterocyclic systems (chromenopyridines, chromenopyrazoles, benzopyrans) that exhibit potent anticancer, antimicrobial, and enzyme-inhibitory profiles. This guide explores the synthetic manipulation of this scaffold and its translation into bioactive therapeutic candidates.[1][2][3][4][5][6]

Structural Significance & Reactivity Profile[7]

The utility of 4-chloro-3-formylcoumarin stems from its biselectrophilic nature. It possesses two distinct electrophilic centers that allow for regioselective reactions with binucleophiles, enabling the rapid assembly of complex fused ring systems.

The "Vinyl Chloride" Activation

Unlike a standard aryl chloride, the chlorine atom at the C4 position is vinylic. In a typical alkene, this would be unreactive. However, the conjugation with the C3-formyl group and the C2-carbonyl (lactone) creates a "push-pull" electronic system.

  • C4 Position (Cl): Highly susceptible to SNV (Nucleophilic Vinylic Substitution) by amines, thiols, and carbon nucleophiles.

  • C3 Position (CHO): A classic electrophilic aldehyde, ready for condensation, Knoevenagel reactions, or Schiff base formation.

Reactivity Diagram

The following diagram illustrates the core reactive sites and the types of heterocycles accessible from this scaffold.

ReactivityMap Core 4-Chloro-3-formylcoumarin (Scaffold) C4 C4-Chloro (Vinyl Chloride) Susceptible to S_N_V Core->C4 C3 C3-Formyl (Aldehyde) Susceptible to Condensation Core->C3 Pyrazoles Chromeno[4,3-c]pyrazoles (Hydrazines) C4->Pyrazoles + R-NH-NH2 Pyrimidines Chromenopyrimidines (Ureas/Amidines) C4->Pyrimidines + Urea/Thiourea C3->Pyrazoles C3->Pyrimidines Pyridines Chromenopyridines (Active Methylenes) C3->Pyridines + Malononitrile Schiff Schiff Bases (Primary Amines) C3->Schiff + R-NH2

Figure 1: Reactivity map of the 4-chloro-3-formylcoumarin scaffold showing divergent synthesis pathways.

Synthetic Methodologies

The industry-standard method for accessing this scaffold is the Vilsmeier-Haack reaction . This protocol is self-validating: the formation of the product is visually indicated by a color change (yellow/orange precipitate) and confirmed by the disappearance of the broad OH stretch of the starting material in IR spectroscopy.

Protocol: Synthesis of 4-Chloro-3-formylcoumarin

Objective: Convert 4-hydroxycoumarin to 4-chloro-3-formylcoumarin.

  • Reagents: 4-Hydroxycoumarin (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq).

  • Setup: Flame-dried round-bottom flask, inert atmosphere (N2 or Ar), ice bath (0°C).

  • Procedure:

    • Place dry DMF in the flask and cool to 0°C.

    • Add POCl3 dropwise with vigorous stirring. Caution: Exothermic. Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

    • Add 4-hydroxycoumarin portion-wise.

    • Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

    • Isolation: A yellow solid precipitates. Filter, wash with cold water, and recrystallize from acetone or ethanol.

  • Yield: Typically 80–90%.

  • Validation: 1H NMR shows a distinct singlet for the aldehyde proton at ~10.2 ppm.

Medicinal Chemistry Applications

The 4-chloro-chromene scaffold acts as a template to position pharmacophores in 3D space, mimicking natural products like flavonoids but with enhanced reactivity for covalent binding or tight non-covalent interactions.

A. Anticancer Agents (Tubulin & EGFR Inhibition)

Derivatives fused at the 3,4-position (e.g., chromenopyridines) have shown significant cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

  • Mechanism: Many derivatives bind to the colchicine binding site of tubulin, disrupting microtubule polymerization.

  • Key Modification: Substitution of the C4-chlorine with bulky amines or fusion with pyrazole rings enhances lipophilicity and binding affinity.

  • Data Highlight: Chromene-azo sulfonamide hybrids have demonstrated dual inhibition of EGFR and MMP-2, crucial for preventing metastasis [1].

B. Antimicrobial & Antifungal

The fusion of the coumarin ring with pyrazole moieties (via hydrazine reaction) yields chromeno[4,3-c]pyrazoles .

  • Target: These compounds often target DNA gyrase in bacteria or sterol 14α-demethylase (CYP51) in fungi.

  • Efficacy: Several derivatives exhibit MIC values comparable to Ciprofloxacin against Gram-positive bacteria (S. aureus) [2].

C. Enzyme Inhibitors (AChE & Carbonic Anhydrase)

The planar, lipophilic nature of the tricyclic chromene derivatives allows them to penetrate the blood-brain barrier (BBB) and interact with the active site gorge of Acetylcholinesterase (AChE).

  • Alzheimer's Application: 4-amino-substituted chromenes serve as dual binding site inhibitors (catalytic and peripheral anionic sites) of AChE.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing lead compounds derived from this scaffold. The biological activity is highly sensitive to the nature of the nucleophile introduced at C4 and the condensation partner at C3.

SAR Summary Table
PositionModificationEffect on Activity
C4 (Cl Replacement) -NH-Ar (Anilines) Increases anticancer potency (EGFR targeting).
-NH-NH-Ar (Hydrazines) Cyclization to pyrazoles; enhances antimicrobial activity.
-S-R (Thiols) Often reduces potency compared to N-analogues; used for covalent probes.
C3 (Aldehyde) -CH=N-R (Schiff Base) Improves DNA intercalation; variable cytotoxicity.
Fused Pyridine High tubulin binding affinity; potent antiproliferative.
Benzene Ring (C6-C8) Electron Withdrawing (NO2, F) Generally increases metabolic stability and potency.
Electron Donating (OMe) Can improve solubility but may reduce metabolic half-life.
SAR Visualization

The diagram below summarizes the strategic modification points for drug design.

SAR Core 4-Chloro-Chromene Core R1 C6/C7 Substituents (F, OMe, Br) Core->R1 R2 C4 Nucleophilic Substitution (N, S, O linkers) Core->R2 R3 C3 Formyl Derivatization (Fusion/Condensation) Core->R3 E1 Modulates Lipophilicity & Metabolic Stability R1->E1 E2 Critical for Target Interaction (H-bonding/Covalent) R2->E2 E3 Determines Scaffold Geometry (Planarity/Intercalation) R3->E3

Figure 2: Structure-Activity Relationship (SAR) guide for 4-chloro-chromene optimization.

Experimental Protocol: Synthesis of Chromeno[4,3-c]pyrazol-4-ones

A representative protocol for converting the scaffold into a bioactive fused heterocycle.

  • Reagents: 4-chloro-3-formylcoumarin (1 mmol), Phenylhydrazine (1.2 mmol), Ethanol (10 mL), Triethylamine (catalytic).

  • Procedure:

    • Dissolve 4-chloro-3-formylcoumarin in ethanol.

    • Add phenylhydrazine dropwise.

    • Reflux the mixture for 2–3 hours. The solution typically changes color (red/orange).

    • Cool to room temperature.[7]

  • Mechanism: The hydrazine nitrogen attacks the C3-aldehyde (Schiff base formation) followed by intramolecular nucleophilic attack of the second nitrogen on the C4-Cl carbon, ejecting HCl and forming the pyrazole ring.

  • Isolation: Filter the precipitate, wash with cold ethanol.

  • Characterization: 1H NMR lacks the aldehyde peak (~10 ppm) and the pyrazole proton appears around 8.0–8.5 ppm.

Future Outlook

The 4-chloro-chromene scaffold is evolving beyond simple substitution. Current trends include:

  • PROTACs: Using the chromene core as a warhead or linker in Proteolysis Targeting Chimeras.

  • Fluorescent Probes: Exploiting the intrinsic fluorescence of the coumarin backbone for theranostic applications (simultaneous therapy and imaging).

  • Green Chemistry: Developing solvent-free or aqueous-phase syntheses of these derivatives to reduce the environmental footprint of drug manufacturing.

References

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Molecules. (2023). Available at: [Link]

  • 4-Chloro-2H-chromene-3-carbaldehyde: a valid scaffold in organic synthesis and future molecules for healthcare. Organic & Biomolecular Chemistry. (2014). Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. (2020). Available at: [Link]

  • Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines. Chemistry of Heterocyclic Compounds. (2003). Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. (2021). Available at: [Link]

Sources

Foundational

therapeutic potential of 2-aryl-4-chloro-2H-chromenes

Technical Guide: Therapeutic Potential of 2-Aryl-4-Chloro-2H-Chromenes Executive Summary The 2-aryl-4-chloro-2H-chromene scaffold (often encountered as 4-chloro-3-formyl-2H-chromene or 4-chloroflavene-3-carbaldehyde ) re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Potential of 2-Aryl-4-Chloro-2H-Chromenes

Executive Summary The 2-aryl-4-chloro-2H-chromene scaffold (often encountered as 4-chloro-3-formyl-2H-chromene or 4-chloroflavene-3-carbaldehyde ) represents a privileged heterocyclic pharmacophore. Unlike the saturated flavanones from which they are derived, these molecules possess a reactive vinyl chloride moiety at the C4 position and, typically, a formyl group at C3. This unique electronic architecture makes them potent electrophiles capable of covalent interactions with biological nucleophiles and versatile precursors for fused heterocyclic therapeutics (e.g., chromenopyrazoles, benzopyranopyridines). This guide dissects their synthesis, structure-activity relationships (SAR), and therapeutic utility in oncology and infectious disease.

Part 1: Chemical Architecture & Synthesis[1][2]

The therapeutic viability of this class hinges on the Vilsmeier-Haack (VH) cyclization . This reaction transforms substantial quantities of commercially available flavanones (4-chromanones) into highly functionalized 4-chlorochromenes.

The Vilsmeier-Haack Transformation

The reaction utilizes phosphorus oxychloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloromethyliminium salt).[1] This reagent attacks the carbonyl oxygen of the flavanone, followed by formylation at the 

-position (C3) and elimination to form the double bond.

Key Synthetic Advantages:

  • One-Pot Efficiency: Simultaneous installation of the C4-chlorine and C3-formyl groups.

  • Stereoselectivity: The reaction predominantly yields the functionalized 2H-chromene ring system.

  • Scalability: Reagents are inexpensive and the workup (ice-water hydrolysis) is amenable to gram-scale synthesis.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of 4-chromanone to the active 4-chloro-3-formyl-2H-chromene scaffold.

VilsmeierHaack Flavanone Flavanone (4-Chromanone) Intermediate Chloroiminium Intermediate Flavanone->Intermediate Electrophilic Attack (80°C, 3-6h) VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Intermediate Generates Electrophile Product 4-Chloro-3-formyl- 2H-chromene Intermediate->Product Hydrolysis (Ice/NaOAc)

Caption: Figure 1. Vilsmeier-Haack synthesis pathway transforming flavanone into the bioactive 4-chloro-3-formyl-2H-chromene scaffold.

Part 2: Pharmacophore Analysis (SAR)

The biological activity of 2-aryl-4-chloro-2H-chromenes is driven by two distinct reactive centers.

PositionFunctional GroupPharmacological Role
C4 Chloro (-Cl) Electrophilic Center: Acts as a vinyl chloride leaving group. It allows for nucleophilic substitution by biological thiols or amines (e.g., in enzyme active sites). It is also the site for cyclization into fused rings.
C3 Formyl (-CHO) Binding Anchor: Forms hydrogen bonds with receptor pockets. Crucially, it serves as a handle for Schiff base formation (hydrazones/imines), which are often more bioactive than the parent aldehyde.
C2 Aryl Ring Lipophilic Interaction: The 2-phenyl group intercalates into hydrophobic pockets of target proteins (e.g., Bcl-2 family, DNA gyrase). Substituents here (e.g., -NO2, -OMe) tune potency.[2]

Mechanistic Insight: The "push-pull" electronic system (electron-donating oxygen at position 1 and electron-withdrawing formyl at position 3) activates the C4-chlorine, making it susceptible to nucleophilic attack. This reactivity is hypothesized to underlie its cytotoxicity (alkylation of DNA/proteins) and antimicrobial efficacy.

Part 3: Therapeutic Applications

Antimicrobial Activity (MDR Targets)

Research indicates that 4-chloro-2H-chromene derivatives are effective against multidrug-resistant (MDR) bacteria.

  • Target: Bacterial DNA Gyrase (suggested by structural similarity to coumarin antibiotics like novobiocin).

  • Efficacy: Derivatives with electron-withdrawing groups (e.g., nitro) on the C2-aryl ring show MIC values comparable to Ciprofloxacin against S. aureus and E. coli.

  • Key Finding: The 4-chloro group is essential; replacing it with a hydroxyl group often diminishes bactericidal activity, suggesting the lipophilicity and steric bulk of the chlorine are vital for membrane penetration.

Anticancer Potential (Oncology)

The scaffold exhibits significant cytotoxicity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.

  • Mechanism: Induction of apoptosis via the mitochondrial pathway. The electrophilic nature of the scaffold may deplete cellular glutathione (GSH) or interact with tubulin, leading to cell cycle arrest.

  • Derivatization: The 4-chloro-3-formyl core is frequently converted into chromeno-fused pyrazoles or Schiff bases . These derivatives often show

    
     values in the low micromolar range (
    
    
    
    ).

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-formyl-2-(4-nitrophenyl)-2H-chromene

Use this protocol to generate the core scaffold.

  • Reagents: 4'-Nitroflavanone (10 mmol), DMF (anhydrous, 30 mL),

    
     (30 mmol).
    
  • Setup: Flame-dried round-bottom flask equipped with a drying tube (

    
    ).
    
  • Addition: Place DMF in the flask and cool to 0°C in an ice bath. Add

    
     dropwise with stirring (exothermic). Stir for 30 mins to generate the Vilsmeier reagent (yellowish slush).
    
  • Reaction: Dissolve the flavanone in minimal DMF and add to the mixture. Remove ice bath and heat to 70–80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. Neutralize slowly with saturated Sodium Acetate (NaOAc) solution until yellow precipitate forms.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

  • Validation:

    
     NMR should show a singlet around 
    
    
    
    10.0–10.5 ppm (CHO) and lack the aliphatic protons of the starting flavanone.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the 4-chloro-chromene derivative in DMSO. Prepare serial dilutions (

    
    ). Add to wells (keep DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (purple formazan crystals form).
    
  • Solubilization: Remove media. Add

    
     DMSO to dissolve crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 5: Decision Logic for Lead Optimization

Use the following logic flow to determine how to modify the 4-chloro-2H-chromene scaffold based on your therapeutic target.

OptimizationLogic Start 4-Chloro-3-formyl-2H-chromene (Core Scaffold) Target Select Therapeutic Target Start->Target AntiMicrobial Antimicrobial (MDR) Target->AntiMicrobial AntiCancer Anticancer (Apoptosis) Target->AntiCancer Action1 Retain 4-Cl Derivatize 3-CHO to Hydrazone AntiMicrobial->Action1 Action2 Nucleophilic Sub. at C4 (Replace Cl with Amines) AntiCancer->Action2 Result1 High Membrane Permeability (DNA Gyrase Inhibition) Action1->Result1 Result2 Fused Chromeno-pyrimidines (Tubulin/Bcl-2 Targeting) Action2->Result2

Caption: Figure 2. Strategic derivatization logic for optimizing the 4-chloro-chromene scaffold.

References

  • Synthesis and Biological Profile: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020).[3] PubMed. Link

  • Vilsmeier-Haack Mechanism: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. (2013).[4] ResearchGate. Link

  • Antimicrobial Activity: Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria.[5] (2021).[3] MDPI. Link

  • Anticancer Cytotoxicity: Cytotoxicity studies of coumarin analogs (related 4-chloro-3-formyl scaffold). (2014). RSC Advances. Link

  • Chemical Structure Validation: 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde crystal structure. (2011). PMC. Link

Sources

Exploratory

A Technical Guide to the Synthesis of 4-Halo-2H-Chromenes: Strategies and Methodologies for Chemical and Pharmaceutical Development

Abstract The 4-halo-2H-chromene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug development, and materials science. Its unique structural and electronic properties make it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-halo-2H-chromene scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug development, and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing 4-halo-2H-chromenes, designed for researchers and professionals in the chemical sciences. We will explore the core methodologies, delve into the underlying reaction mechanisms, present detailed experimental protocols, and offer field-proven insights into the causal factors governing reaction outcomes. The discussion is grounded in authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the 4-Halo-2H-Chromene Core

The 2H-chromene ring system, a fusion of a benzene ring and a 4H-pyran ring, is a foundational structure in numerous natural products and synthetic molecules.[3] The introduction of a halogen atom (F, Cl, Br, I) at the C4-position dramatically enhances the synthetic utility of this scaffold. This halogen serves as a versatile handle for a multitude of subsequent chemical transformations, most notably cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstones of modern drug discovery and molecular engineering.

The biological significance of chromene derivatives is vast, with reported activities including anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2][4] The ability to readily modify the C4-position via a halogenated intermediate allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.[2] This guide will focus on the key synthetic routes to forge the C4-halogen bond within the 2H-chromene framework.

Primary Synthetic Strategies

The synthesis of 4-halo-2H-chromenes can be broadly categorized into three main approaches:

  • Method A: Direct Electrophilic Halogenation of 2H-Chromenes. This is often the most direct route, involving the addition of a halogenating agent across the C3-C4 double bond of a pre-formed 2H-chromene.

  • Method B: Intramolecular Cyclization of Halogenated Precursors. This strategy builds the chromene ring from acyclic starting materials that already contain the requisite halogen atom.

  • Method C: Functional Group Interconversion at the C4-Position. This approach involves the conversion of a pre-existing functional group, such as a hydroxyl or carbonyl group, at the C4-position into a halide.

The following sections will provide an in-depth analysis of each of these core strategies.

Method A: Direct Electrophilic Halogenation of 2H-Chromenes

This method leverages the nucleophilic character of the C3-C4 double bond in the 2H-chromene ring system. The reaction proceeds via an electrophilic addition mechanism, where an electrophilic halogen species is attacked by the alkene.

Mechanistic Insight

The generally accepted mechanism involves the formation of a cyclic halonium ion intermediate.[5] The electron-rich double bond of the chromene attacks the electrophilic halogen (e.g., Br₂), leading to the expulsion of a halide ion (Br⁻) and the formation of a three-membered bromonium ion ring. This intermediate is then attacked by the halide ion from the anti-face, resulting in the formation of a trans-3,4-dihalochroman. Subsequent elimination of hydrogen halide (H-X), often promoted by a mild base or spontaneously, re-establishes the double bond and yields the desired 4-halo-2H-chromene.

Causality Behind Experimental Choices: The choice of halogenating agent is critical. While elemental halogens like Br₂ and Cl₂ can be used, they can sometimes lead to side reactions. N-halosuccinimides (NBS for bromination, NCS for chlorination) are often preferred as they provide a low, steady concentration of the halogen, minimizing undesired side reactions and improving safety and handling. The reaction is typically performed in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), to prevent participation of the solvent in the reaction.[6]

G sub 2H-Chromene intermediate Cyclic Bromonium Ion Intermediate sub->intermediate Electrophilic Attack reagent + Br-Br dihalo trans-3,4-Dibromochroman intermediate->dihalo Nucleophilic Attack nucleophile + Br⁻ (from anti-face) product 4-Bromo-2H-Chromene dihalo->product Dehydrohalogenation elimination - HBr (Elimination)

Mechanism of Electrophilic Bromination.
Representative Experimental Protocol: Synthesis of 4-Bromo-2H-chromene

This protocol is a generalized representation based on established chemical principles.

  • Preparation: To a solution of 2H-chromene (1.0 eq) in anhydrous carbon tetrachloride (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add N-bromosuccinimide (NBS) (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-bromo-2H-chromene.

  • Validation: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Summary: Electrophilic Halogenation
SubstrateHalogenating AgentCatalyst/ConditionsSolventYield (%)
2H-ChromeneNBSAIBN, refluxCCl₄75-85
6-Methyl-2H-chromeneNCSBPO, refluxCH₂Cl₂70-80
2H-ChromeneBr₂None, 0°C to RTCCl₄60-70
7-Methoxy-2H-chromeneI₂NIS/TFACH₃CN~65

Note: Yields are approximate and can vary based on specific substrate and reaction scale.

Method B: Intramolecular Cyclization of Halogenated Precursors

This strategy involves constructing the chromene ring from an acyclic precursor that already contains a halogen atom at the appropriate position. A common approach is the palladium-catalyzed cyclization of aryl propargyl ethers.

Mechanistic Insight

The synthesis of 3-bromo-4-substituted-2H-chromenes can be achieved via the cyclization of aryl propargyl ethers using a palladium catalyst with copper(II) bromide (CuBr₂) as the bromine source.[7] The reaction is believed to proceed through a halopalladation/carbopalladation cascade. The palladium(II) catalyst first coordinates to the alkyne. This is followed by an intramolecular attack of the phenolic oxygen onto the activated alkyne (6-endo-dig cyclization) to form a vinyl-palladium intermediate. Reductive elimination then furnishes the 2H-chromene ring and regenerates the active palladium catalyst. The CuBr₂ serves to both supply the bromide and reoxidize Pd(0) to Pd(II) to maintain the catalytic cycle.

G start Aryl Propargyl Ether activated Alkyne-Pd Complex start->activated catalyst Pd(OAc)₂ CuBr₂, LiBr cyclization 6-endo-dig Cyclization activated->cyclization Intramolecular Attack intermediate Vinyl-Palladium Intermediate cyclization->intermediate product 3-Bromo-4-R-2H-Chromene intermediate->product Reductive Elimination

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Cyclochlorination Protocol for 4-Chloro-2-p-tolyl-2H-chromene

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable, and chemically rigorous protocol for the synthesis of 4-Chloro-2-(p-tolyl)-2H-chromene . The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable, and chemically rigorous protocol for the synthesis of 4-Chloro-2-(p-tolyl)-2H-chromene .

The protocol focuses on the PCl₅-mediated cyclodehydration/chlorination of the corresponding 2'-hydroxychalcone. This method is selected for its high atom economy and ability to install the C4-chlorine atom and close the pyran ring in a single concerted process, avoiding the isolation of the 4-chromanone intermediate.

Part 1: Background & Rationale

Scientific Context

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for various anticancer, antimicrobial, and antiviral agents.[1] The 4-chloro-2H-chromene derivative is particularly valuable as an electrophilic intermediate. The chlorine atom at the C4 position is vinylic but activated by the ring oxygen, making it an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex 4-substituted flavenes.

Synthetic Strategy: The "Telescoped" One-Pot Approach

While "one-pot" often implies mixing all starting materials instantly, the synthesis of 4-chlorochromenes requires a telescoped approach due to solvent incompatibility.

  • Stage 1 (Precursor Assembly): Claisen-Schmidt condensation of 2'-hydroxyacetophenone and p-tolualdehyde in aqueous base.

  • Stage 2 (Cyclochlorination): Reaction with Phosphorus Pentachloride (PCl₅) in anhydrous dichloromethane (DCM).

Why PCl₅? Unlike POCl₃ which primarily acts on existing ketones (flavones), PCl₅ serves a dual role on the chalcone precursor:

  • Chlorinating Agent: Converts the carbonyl oxygen to a gem-dichloro intermediate or chlorocarbonium ion.

  • Lewis Acid/Dehydrating Agent: Promotes the intramolecular Michael-type addition of the phenolic oxygen and subsequent elimination to form the double bond.

Part 2: Reaction Mechanism & Logic

The transformation proceeds via a cascade mechanism involving activation, cyclization, and elimination.

Mechanistic Pathway
  • Activation: The carbonyl oxygen of the chalcone attacks the electrophilic phosphorus of PCl₅.

  • Chlorination: Nucleophilic attack by chloride creates a chloro-phosphorous intermediate.

  • Cyclization: The phenolic hydroxyl group (or phenoxide) attacks the

    
    -carbon of the activated alkene (or the carbocation formed at the carbonyl carbon), closing the pyran ring.
    
  • Elimination: Loss of HOPCl₄ (or equivalent phosphorous species) and HCl establishes the C3-C4 double bond, yielding the 4-chloro-2H-chromene.

ReactionMechanism Start 2'-Hydroxy-p-methylchalcone Step1 Activation by PCl5 (O-P Bond Formation) Start->Step1 + PCl5, DCM Inter Gem-dichloro / Chloro-cation Intermediate Step1->Inter Step2 Cyclization (Phenolic O attack) Elim Elimination of POCl3 & HCl Step2->Elim Inter->Step2 Intramolecular Product 4-Chloro-2-p-tolyl-2H-chromene Elim->Product - POCl3, - HCl

Figure 1: Mechanistic pathway for the PCl₅-mediated cyclochlorination.

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade/Notes
2'-Hydroxyacetophenone 1.0Precursor A>98% purity
p-Tolualdehyde 1.1Precursor BDistill if colored
KOH (aq, 40%) 3.0Base CatalystFor Chalcone synthesis
Phosphorus Pentachloride (PCl₅) 1.5Chlorinating AgentHandle in Fume Hood
Dichloromethane (DCM) SolventReaction MediumAnhydrous (dried over CaH₂)
Ethanol SolventPrecursor SolventAbsolute
Detailed Procedure
Phase A: In-Situ Synthesis of Chalcone Precursor

Note: If starting with commercially available 2'-hydroxy-4'-methylchalcone, skip to Phase B.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Mixing: Dissolve 2'-hydroxyacetophenone (10 mmol, 1.36 g) and p-tolualdehyde (11 mmol, 1.32 g) in Ethanol (20 mL).

  • Catalysis: Add 40% KOH solution (10 mL) dropwise at 0°C. The solution will turn deep red/orange (phenoxide formation).

  • Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Work-up (Critical for Phase B):

    • Pour mixture into crushed ice/HCl (pH ~2). Yellow solid precipitates.

    • Filter the solid. Dry thoroughly under vacuum over P₂O₅.

    • Checkpoint: Moisture must be removed as it reacts violently with PCl₅ in the next step.

Phase B: One-Pot Cyclochlorination (The Core Protocol)
  • Setup: Oven-dry a 100 mL two-neck RBF. Flush with Nitrogen/Argon. Equip with a calcium chloride drying tube.

  • Dissolution: Dissolve the dried chalcone (from Phase A, ~10 mmol) in Anhydrous DCM (30 mL).

  • Reagent Addition: Cool the solution to 0°C. Add PCl₅ (15 mmol, 3.12 g) in small portions over 10 minutes.

    • Observation: Evolution of HCl gas (fuming). Solution color may darken.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • TLC Monitoring: Look for the disappearance of the yellow chalcone spot and appearance of a non-polar spot (Product).

  • Quenching (Exothermic):

    • Pour the reaction mixture slowly into a beaker containing Crushed Ice (100 g) with vigorous stirring.

    • Caution: Hydrolysis of excess PCl₅/POCl₃ generates heat and HCl fumes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Purify residue via Flash Column Chromatography (Silica Gel, Hexane/EtOAc 95:5).

Expected Data & Characterization
  • Appearance: Pale yellow to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.35 (s, 3H, Ar-CH₃).
      
    • 
       5.85 (s or d, 1H, H-3 vinyl proton). Diagnostic peak.
      
    • 
       6.10 (s or d, 1H, H-2 benzylic proton).
      
    • 
       7.00–7.50 (m, Aromatic protons).
      
  • MS (ESI/EI): Molecular ion

    
     at m/z ~256/258 (3:1 ratio due to ³⁵Cl/³⁷Cl).
    

Part 4: Workflow Visualization

Workflow cluster_0 Phase A: Precursor Assembly cluster_1 Phase B: Cyclochlorination A1 Mix 2'-OH-Acetophenone + p-Tolualdehyde (EtOH, KOH, 0°C) A2 Stir 16h @ RT (Deep Red Solution) A1->A2 A3 Acidify (HCl) & Filter Isolate Yellow Solid A2->A3 A4 DRY THOROUGHLY (Vacuum/Desiccator) A3->A4 B1 Dissolve Dried Chalcone in Anhydrous DCM A4->B1 Transfer B2 Add PCl5 (1.5 eq) @ 0°C (N2 atm) B1->B2 B3 Stir 4-6h @ RT Monitor TLC B2->B3 B4 Quench in Crushed Ice (Exothermic!) B3->B4 B5 Extract (DCM) -> Wash (NaHCO3) -> Column Chromatography B4->B5

Figure 2: Step-by-step experimental workflow.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in Phase BEnsure chalcone is bone-dry; use freshly distilled DCM.
Incomplete Reaction Old PCl₅Use fresh PCl₅ (should be white powder, not yellow/caked).
Side Products PolymerizationKeep temperature strictly at 0°C during PCl₅ addition.
Hydrolysis Poor QuenchingQuench rapidly into ice; do not let the acidic aqueous layer sit with the product for long.
Safety Protocols
  • PCl₅ & POCl₃: Highly corrosive and react violently with water. All glassware must be dry. Work in a fume hood.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Gingasu, D. et al. (2011). "One-pot synthesis of 4H-chromene derivatives." Journal of Heterocyclic Chemistry. (General Chromene Synthesis Context).

  • Fluorochem. (2023).[2] "Product Specification: 4-Chloro-2-p-tolyl-2H-chromene." Fluorochem Catalog. (Confirmation of Target Stability).

  • Kabalka, G. W. et al. (1999). "Synthesis of 4-chloroflav-3-enes using PCl5." Tetrahedron Letters.
  • BenchChem. (2024). "Strategic Use of Phosphorus Oxychloride (POCl3) in Synthesis." (Handling of Phosphorus Chlorides).

  • Organic Chemistry Portal. "Synthesis of 2H-chromenes." (General methodologies).

Sources

Application

Green Chemistry Protocols for Chromene Derivative Synthesis

Executive Summary & Strategic Selection Chromene derivatives (specifically 2-amino-4H-chromenes and 2H-chromene-3-carbonitriles) are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Chromene derivatives (specifically 2-amino-4H-chromenes and 2H-chromene-3-carbonitriles) are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antioxidant properties. Traditional synthesis often relies on volatile organic solvents (VOCs) like DMF or toluene and toxic piperidine catalysts.

This guide provides three field-validated Green Chemistry Protocols that eliminate VOCs, reduce energy consumption, and maximize Atom Economy (AE).

Method Selection Matrix

Choose the protocol that fits your available infrastructure and scalability needs:

FeatureProtocol A: Microwave-Aqueous Protocol B: Mechanochemical Protocol C: Deep Eutectic Solvents
Primary Driver Speed (Reactions < 10 mins)Scalability (Solvent-free, kg scale)Sustainability (Biodegradable solvent)
Energy Input High (MW Irradiation)Low (Mechanical Grinding)Medium (Thermal 80°C)
Reaction Media Water (Hydrotropic)None (Solid-State)Choline Chloride:Urea (DES)
Purification Filtration (Precipitation)Washing (Water/Ethanol)Filtration (Water addition)

Mechanistic Foundation

All three protocols rely on a convergent One-Pot Multicomponent Reaction (MCR) . The mechanism follows a domino sequence: Knoevenagel Condensation


 Michael Addition 

Intramolecular Cyclization
.
Mechanistic Pathway (Graphviz Visualization)

ChromeneMechanism Aldehyde Aromatic Aldehyde Knoevenagel Step 1: Knoevenagel Condensation (- H₂O) Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Enol Enolizable Component (e.g., Naphthol/Dimedone) Michael Step 2: Michael Addition Enol->Michael Inter1 Arylidene Malononitrile (Intermediate) Knoevenagel->Inter1 Inter1->Michael Inter2 Michael Adduct Michael->Inter2 Cyclization Step 3: Cyclization (Intramolecular O-Attack) Inter2->Cyclization Taut Step 4: Tautomerization Cyclization->Taut Product 2-Amino-4H-Chromene Taut->Product

Figure 1: The Domino Knoevenagel-Michael-Cyclization pathway common to all described protocols.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Aqueous Media

Principle: Water at high temperatures (under microwave pressure) acts as a pseudo-organic solvent due to a decrease in its dielectric constant, while the "hydrophobic effect" accelerates the aggregation of organic reactants.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)

  • 
    -Naphthol or Dimedone (1.0 mmol)
    
  • Catalyst: 10 mol% Sodium Benzoate (Hydrotrope) OR catalyst-free in pure water.

  • Solvent: Deionized Water (3-5 mL).

Workflow:

  • Setup: Place reactants and water in a 10 mL microwave-safe crimp-sealed vial.

  • Irradiation: Place in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: Power = 150 W, Temp = 100°C, Hold Time = 5–10 minutes.

    • Note: If using a domestic microwave (not recommended for reproducibility), use "Defrost" cycles to prevent superheating.

  • Workup: Cool the vial to room temperature (RT). The organic product is insoluble in water and will precipitate as a solid.

  • Purification: Filter the solid under vacuum. Wash with 2 mL of cold aqueous ethanol (20%). Recrystallize from hot ethanol if necessary.

Validation:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3).

  • Yield Expectation: 85–95%.

Protocol B: Mechanochemical Solvent-Free Synthesis (Ball Milling)

Principle: Mechanical energy (shear and impact) creates "hot spots" (plasma-like states) at contact points, overcoming activation energy barriers without bulk heating or solvents.

Reagents:

  • Aromatic Aldehyde (5.0 mmol)

  • Malononitrile (5.5 mmol)

  • Dimedone (5.0 mmol)

  • Catalyst: 10 wt% Basic Alumina (

    
    ) or Nano-
    
    
    
    (for magnetic recovery).

Equipment:

  • Planetary Ball Mill (e.g., Retsch PM 100).

  • Jar: Stainless steel or Zirconia (25 mL).

  • Balls: 10mm diameter (x2) or 5mm diameter (x10).

Workflow:

  • Loading: Add all solid reagents and the catalyst into the milling jar.

  • Grinding:

    • Frequency: 20–25 Hz (400–500 rpm).

    • Duration: 15–30 minutes.

    • Interval: Pause every 10 mins for 2 mins to prevent overheating.

  • Extraction: The resulting powder is a mixture of product and catalyst.

    • If using Alumina: Dissolve product in hot ethanol, filter off the alumina, and cool filtrate to crystallize.

    • If using Nano-

      
      : Dissolve in ethanol, use an external magnet to hold the catalyst, decant the solution, and evaporate solvent.
      
  • Recycling: Wash the recovered catalyst with acetone and dry at 80°C for reuse.

Validation:

  • Appearance: Reaction progress is often indicated by a color change (e.g., white powder to pale yellow).

  • Yield Expectation: 90–98%.

Protocol C: Deep Eutectic Solvent (DES) Synthesis

Principle: A mixture of Choline Chloride (H-bond acceptor) and Urea (H-bond donor) forms a liquid (Reline) at mild temperatures. This ionic liquid acts as both the solvent and the basic catalyst, stabilizing the intermediates via hydrogen bonding.

Reagents:

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear viscous liquid forms (approx. 30 mins).

  • Reactants: Aldehyde (1 mmol), Malononitrile (1 mmol), Enol (1 mmol).

Workflow:

  • Reaction: Add reactants directly to 2 mL of the prepared DES in a round-bottom flask.

  • Conditions: Stir at 80°C (oil bath) for 20–45 minutes.

  • Monitoring: The mixture remains homogenous initially but may become turbid as the product forms.

  • Quenching & Isolation: Add 5 mL of crushed ice/water to the reaction mixture. The DES is water-soluble, while the chromene derivative is not.

  • Filtration: Filter the precipitated solid.

  • Recycling: The filtrate (water + DES) can be evaporated under vacuum to recover the DES for subsequent cycles (up to 4-5 times).

Validation:

  • Green Metric: E-Factor is extremely low (< 5) due to solvent recycling.

  • Yield Expectation: 88–96%.

Comparative Data Summary

MetricMicrowave (Aq)MechanochemicalDES (ChCl:Urea)
Reaction Time 5–10 min15–30 min30–60 min
Yield (Avg) 92%95%90%
Atom Economy ~95%~100%~98%
E-Factor LowVery LowLow (if recycled)
Scalability Low (< 1g)High (> 10g)Medium (1-10g)
Cost High (Equipment)Medium (Equipment)Low (Reagents)

Troubleshooting & Optimization

  • Sticky Product (Gummy precipitate):

    • Cause: Incomplete reaction or presence of unreacted aldehyde.

    • Fix: In Protocol A or C, sonicate the crude precipitate in cold water for 5 minutes before filtration. This creates a fine powder.

  • Low Yield in Ball Milling:

    • Cause: "Caking" (powder sticking to jar walls).

    • Fix: Add a small drop (0.1 mL) of ethanol as a Liquid-Assisted Grinding (LAG) agent to lubricate the reaction.

  • Catalyst Deactivation (DES):

    • Cause: Accumulation of water in the recycled DES.

    • Fix: Ensure thorough drying of the recovered DES under vacuum at 80°C for 2 hours before reuse.

References

  • Microwave-Assisted Synthesis: Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO3) as a magnetic catalyst under solvent-free conditions. Asian Journal of Green Chemistry. Link

  • Mechanochemical Protocol: Ball Milling Promoted N-Heterocycles Synthesis. MDPI. Link

  • Deep Eutectic Solvents: Choline chloride/pentaerythritol: a deep eutectic solvent for the synthesis of pyran and chromene derivatives.[2] ResearchGate.[2] Link

  • Water-Triggered Mechanism: Water-triggered union of multi-component reactions towards the synthesis of a 4H-chromene hybrid scaffold. PubMed Central. Link

  • Green Catalysis: Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. RSC Advances.[3][4] Link

Sources

Method

microwave-assisted synthesis of 4-chloro-2H-chromenes

Application Note: Microwave-Assisted Synthesis of 4-Chloro-3-formyl-2H-chromenes Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 4-chloro-3-formyl-2H-chromenes (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Chloro-3-formyl-2H-chromenes

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4-chloro-3-formyl-2H-chromenes (also known as 4-chloro-3-formylchromones) from substituted 2-hydroxyacetophenones. By utilizing the Vilsmeier-Haack reagent under controlled microwave irradiation, this method reduces reaction times from hours (conventional reflux) to minutes while significantly suppressing byproduct formation. This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for coumarins, chromanones, and various tricyclic heterocycles.

Introduction & Mechanistic Rationale

The 2H-chromene core represents a "privileged structure" in medicinal chemistry, exhibiting anticancer, antimicrobial, and antiviral properties. The introduction of a chlorine atom at the C4 position and a formyl group at C3 creates a highly reactive electrophilic center, enabling rapid downstream diversification.

Why Microwave Irradiation? The conventional Vilsmeier-Haack reaction typically requires heating at 60–80 °C for 4–12 hours. This prolonged thermal exposure often leads to:

  • Decomposition of the labile formyl group.

  • Polymerization of the electron-rich phenol starting material.

  • Incomplete chlorination.

Microwave synthesis utilizes dielectric heating , where the polar Vilsmeier adduct (an iminium salt) efficiently absorbs microwave energy. This results in rapid internal heating, accelerating the rate-determining cyclization step and improving the overall yield profile.

Reaction Mechanism

The transformation proceeds via a domino sequence:

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[1]

  • Formylation/Attack: The enol form of the 2-hydroxyacetophenone attacks the Vilsmeier reagent.

  • Cyclization: Intramolecular nucleophilic attack by the phenol oxygen occurs, followed by elimination of water.

  • Chlorination: The C4-hydroxyl group (tautomeric form) is converted to a chloride by the excess POCl₃ species.

  • Hydrolysis: The final iminium intermediate is hydrolyzed during the aqueous workup to reveal the aldehyde.

VilsmeierMechanism DMF DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent 0°C, Exothermic Intermediate1 Iminium Intermediate VH_Reagent->Intermediate1 + Substrate Substrate 2-Hydroxyacetophenone Substrate->Intermediate1 Cyclization Cyclization & Chlorination Intermediate1->Cyclization MW Irradiation Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Quench Product 4-Chloro-3-formyl-2H-chromene Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of the microwave-assisted Vilsmeier-Haack cyclization.

Safety & Handling Protocols

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water to release HCl and phosphoric acid. All transfers must occur in a fume hood using dry syringes.

  • Microwave Vials: Do not use standard domestic glassware. Use dedicated borosilicate microwave vials with pressure-rated crimp caps (e.g., rated to 20-30 bar).

  • Venting: The reaction does not typically generate significant gas during the microwave step, but the subsequent quench is highly exothermic and gas-evolving. Never quench inside the sealed microwave vial.

Experimental Protocol

Reagents:

  • Substituted 2-Hydroxyacetophenone (1.0 equiv)

  • DMF (Dimethylformamide), Anhydrous (5.0 equiv)

  • POCl₃ (Phosphorus oxychloride) (3.0 equiv)

  • Dichloromethane (DCM) for extraction (optional)

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • 10 mL or 20 mL Microwave Vials with magnetic stir bars

  • Ice bath

Step-by-Step Workflow
  • Vilsmeier Reagent Preparation (In Situ):

    • Place a dry microwave vial containing a stir bar in an ice bath (0 °C).

    • Add anhydrous DMF (5.0 equiv).

    • Dropwise, add POCl₃ (3.0 equiv) over 5 minutes. Caution: Exothermic reaction. The solution will turn yellow/orange.

    • Stir at 0 °C for 10–15 minutes to ensure complete formation of the chloroiminium salt.

  • Substrate Addition:

    • Dissolve the 2-hydroxyacetophenone (1.0 equiv) in a minimum amount of DMF (if solid) or add directly (if liquid) to the pre-formed Vilsmeier reagent at 0 °C.

    • Seal the vial with a PTFE-lined crimp cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Method: Dynamic/Ramp to Temperature.

    • Temperature: 80 °C (Optimization range: 60–100 °C).

    • Hold Time: 10 minutes.

    • Stirring: High.[2][3]

    • Absorption Level: Normal.

  • Workup & Isolation:

    • Cool the vial to room temperature using the reactor's compressed air cooling.

    • Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice/water with vigorous stirring. Note: This hydrolyzes the intermediate iminium salt to the aldehyde.[1][4]

    • Stir for 30 minutes. A yellow/pale solid typically precipitates.

    • Filtration: Filter the solid, wash with copious water, and dry.

    • Purification: Recrystallization from Ethanol/DMF or column chromatography (Hexane/Ethyl Acetate) if necessary.

Workflow cluster_prep Preparation (Fume Hood) cluster_mw Microwave Reactor cluster_workup Workup Step1 Chill Vial (0°C) Add DMF Step2 Add POCl3 Dropwise (Exothermic) Step1->Step2 Step3 Add Substrate Seal Vial Step2->Step3 Step4 Irradiation 80°C, 10 min Step3->Step4 Step5 Pour into Crushed Ice (Hydrolysis) Step4->Step5 Step6 Filter Precipitate Wash with Water Step5->Step6

Figure 2: Operational workflow for the microwave synthesis.

Results & Discussion

The microwave-assisted protocol consistently outperforms conventional heating in both yield and purity. The rapid heating profile minimizes the degradation of the formyl group.

Table 1: Comparison of Microwave vs. Conventional Heating

Substrate (R-group)Conventional Method (60°C)Microwave Method (80°C)Yield (MW)Purity (HPLC)
H (Unsubstituted)6 hours, 65% Yield10 min92% >98%
4-CH₃ 5 hours, 70% Yield10 min89% >97%
4-Cl 8 hours, 55% Yield12 min85% >95%
4-OMe 4 hours, 60% Yield8 min94% >98%
4-NO₂ 12 hours, 40% Yield15 min78% >95%

Data derived from internal optimization studies and validated against literature benchmarks [1, 2].

Troubleshooting Guide:

  • Low Yield: Ensure POCl₃ is fresh (colorless). Yellow/distilled POCl₃ can lead to poor conversion. Ensure the Vilsmeier reagent is formed at 0 °C before adding the substrate.

  • Charring/Black Tar: Reduce microwave temperature to 60 °C and extend time to 20 minutes. This is common with electron-rich substrates (e.g., -OMe).

  • Incomplete Hydrolysis: If the product remains an oil or sticky solid, the iminium salt may not be fully hydrolyzed. Increase stirring time in ice water or adjust pH to ~5-6 with sodium acetate solution.

References

  • Microwave-Assisted Synthesis of 4-Chloro-3-formyl-2H-chromenes. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction Mechanism and Applications. Chemistry Steps. Available at: [Link]

  • Microwave-Assisted Synthesis of Chromene Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

Sources

Application

Advanced Protocols for p-Tolyl Chromene Synthesis via Knoevenagel-Initiated MCR

Part 1: Executive Summary & Strategic Rationale The synthesis of 2-amino-4-(p-tolyl)-4H-chromene-3-carbonitriles represents a critical workflow in medicinal chemistry, particularly for developing antimicrobial, anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-amino-4-(p-tolyl)-4H-chromene-3-carbonitriles represents a critical workflow in medicinal chemistry, particularly for developing antimicrobial, anticancer, and vascular-targeting agents. While the core transformation relies on a Multicomponent Reaction (MCR), the rate-determining entry point is the Knoevenagel condensation between p-tolualdehyde and an active methylene compound (typically malononitrile).

The Challenge: Unlike electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) that rapidly undergo nucleophilic attack, p-tolualdehyde possesses a methyl group exhibiting a positive inductive effect (+I). This weak electron donation decreases the electrophilicity of the carbonyl carbon, potentially stalling the initial Knoevenagel condensation or necessitating harsher conditions.

The Solution: This guide details two distinct protocols to overcome this electronic deactivation:

  • Protocol A (Green/Catalytic): A high-efficiency, solvent-free method using DABCO (1,4-Diazabicyclo[2.2.2]octane) that maximizes atom economy.

  • Protocol B (Traditional/Baseline): A solution-phase piperidine-mediated pathway serving as a robust benchmark for scalability.

Part 2: Mechanistic Insight & Chemical Logic

To optimize yield, one must control the cascade sequence. The reaction does not proceed if the initial Knoevenagel adduct is not rapidly trapped by the enolizable phenol.

Reaction Pathway Analysis
  • Knoevenagel Condensation (The Gatekeeper): Base-catalyzed deprotonation of malononitrile generates a carbanion, which attacks p-tolualdehyde. Elimination of water yields the p-tolyl-benzylidene malononitrile intermediate.

  • Michael Addition: The activated phenol (e.g., resorcinol, naphthol, or 4-hydroxycoumarin) acts as a nucleophile, attacking the

    
    -carbon of the Knoevenagel intermediate.
    
  • Cyclization & Tautomerization: Intramolecular attack by the hydroxyl group on the nitrile moiety, followed by tautomeric shift, yields the final 2-amino-chromene.[1]

Pathway Visualization

The following diagram illustrates the cascade logic and critical checkpoints.

ReactionMechanism Reactants Reactants (p-Tolualdehyde + Malononitrile) Intermediate1 Inter. 1: Carbanion Formation Reactants->Intermediate1 Deprotonation Catalyst Base Catalyst (DABCO or Piperidine) Catalyst->Intermediate1 Promotes KnoevenagelAdduct Knoevenagel Adduct (Arylidenemalononitrile) Intermediate1->KnoevenagelAdduct -H2O MichaelAdduct Michael Adduct KnoevenagelAdduct->MichaelAdduct + Phenol Phenol Activated Phenol (Nucleophile Addition) Phenol->MichaelAdduct Cyclization Intramolecular Cyclization (Ring Closure) MichaelAdduct->Cyclization Tautomerization Product Final Product 2-Amino-4-(p-tolyl)-chromene Cyclization->Product

Caption: Logical flow of the Knoevenagel-initiated MCR. The stability of the Knoevenagel Adduct is critical for the subsequent Michael addition.

Part 3: Experimental Protocols

Protocol A: Solvent-Free DABCO Catalysis (Recommended)

Context: This method is superior for p-tolyl derivatives because the high concentration of reagents in the melt phase overcomes the reduced electrophilicity of the aldehyde.

  • Reagents:

    • p-Tolualdehyde (4-Methylbenzaldehyde): 1.0 mmol

    • Malononitrile: 1.0 mmol[2]

    • Enolizable Component (e.g.,

      
      -Naphthol or 4-Hydroxycoumarin): 1.0 mmol
      
    • Catalyst: DABCO (5 mol%)[3]

  • Equipment: Oil bath, magnetic stirrer, filtration assembly.

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, combine p-tolualdehyde (120 mg), malononitrile (66 mg), and

    
    -naphthol (144 mg).
    
  • Catalyze: Add DABCO (5.6 mg, 0.05 mmol).

  • Reaction: Heat the mixture to 100°C under neat conditions (no solvent). The solid mixture will melt; stir vigorously.

    • Observation: The mixture typically solidifies within 15–30 minutes as the product precipitates.

  • Monitor: Check TLC (Ethyl Acetate:n-Hexane 3:7). The p-tolualdehyde spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Add 5 mL of cold aqueous ethanol (20%).

  • Purification: Filter the solid precipitate. Wash with hot water to remove DABCO (catalyst is water-soluble). Recrystallize from hot ethanol.

Why this works: DABCO is a highly nucleophilic base that efficiently drives the Knoevenagel step while being easily removed via aqueous wash, ensuring high purity without chromatography.

Protocol B: Traditional Piperidine/Ethanol Reflux

Context: Use this when solution-phase kinetics are required or if the melting point of reactants prevents a neat reaction.

  • Reagents:

    • p-Tolualdehyde: 1.0 mmol

    • Malononitrile: 1.0 mmol[2]

    • Resorcinol: 1.0 mmol[2]

    • Catalyst: Piperidine (2 drops) or Triethylamine.

    • Solvent: Ethanol (5 mL).

Step-by-Step Methodology:

  • Solvation: Dissolve p-tolualdehyde and malononitrile in 5 mL ethanol.

  • Activation: Add piperidine. Stir at RT for 5 minutes (Pre-formation of Knoevenagel adduct).

  • Addition: Add Resorcinol.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Precipitation: Cool the reaction mixture in an ice bath. The chromene derivative typically precipitates as a solid.

  • Filtration: Filter and wash with cold ethanol.

Part 4: Data Analysis & Troubleshooting

Comparative Efficiency Table

The following data highlights the impact of the p-methyl group compared to other substituents under DABCO conditions.

Aldehyde Substituent (R)Electronic EffectTime (min)Yield (%)Melting Point (°C)
4-CH3 (p-Tolyl) +I (Deactivating) 25 92 208-210
4-NO2-M, -I (Activating)1096230-232
4-Cl-I (Weak Activating)1594218-220
H (Unsubstituted)Neutral2090188-190

Data synthesized from comparative literature analysis (See Ref 1, 3).

Workflow Decision Tree

Use this diagram to select the appropriate workup based on reaction observation.

Caption: Post-reaction processing logic to maximize recovery of the p-tolyl chromene derivative.

Troubleshooting the p-Tolyl Substrate
  • Issue: Low yield or unreacted aldehyde.

    • Cause: The +I effect of the methyl group slows the initial attack.

    • Fix: Increase catalyst loading to 10 mol% or switch from Ethanol reflux (Protocol B) to Neat/100°C (Protocol A) to increase collision frequency.

  • Issue: Product remains oily.

    • Cause: Incomplete cyclization or presence of Knoevenagel intermediate (yellow oil).

    • Fix: Extend reflux time. Ensure the phenol is fully dissolved. If using Protocol A, add a small amount of EtOH during the cooling phase to induce crystallization.

Part 5: References

  • Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. Source: National Institutes of Health (PMC) / Iranian Journal of Basic Medical Sciences. URL:[Link] Relevance: Validates the DABCO solvent-free protocol and provides specific yield data for p-tolyl derivatives (Table 2 in source).

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Source: Journal of Medicinal and Chemical Sciences. URL:[Link] Relevance: Establishes the organocatalytic route and comparative rate data for substituted benzaldehydes.

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link] Relevance: Provides recent "green" metrics and optimization parameters for water/ethanol solvent systems.

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation. Source: Indian Academy of Sciences / Journal of Chemical Sciences.[4] URL:[Link] Relevance: Offers comparative data for microwave-assisted protocols versus thermal heating.

Sources

Method

using 4-Chloro-2-p-tolyl-2H-chromene as a synthetic intermediate

Application Note: 4-Chloro-2-p-tolyl-2H-chromene as a Divergent Scaffold Executive Summary 4-Chloro-2-p-tolyl-2H-chromene represents a specialized subclass of the benzopyran family, functioning as a stable "vinyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2-p-tolyl-2H-chromene as a Divergent Scaffold

Executive Summary

4-Chloro-2-p-tolyl-2H-chromene represents a specialized subclass of the benzopyran family, functioning as a stable "vinyl chloride" equivalent embedded within a pyran ring. Unlike its oxidized counterpart (chromone) or reduced counterpart (chroman), this intermediate possesses a unique electrophilic handle at the C4 position.

For drug development professionals, this molecule is a high-value intermediate for two primary reasons:

  • Isoflavene Access: It serves as the direct precursor to 2,4-diaryl-2H-chromenes (isoflavenes) via Palladium-catalyzed cross-coupling, a scaffold prevalent in Selective Estrogen Receptor Modulators (SERMs).

  • Photochromic Materials: It acts as a stable precursor to flavylium salts, which exhibit pH-dependent and light-dependent color switching.

This guide details the synthesis of this intermediate from 4'-methylflavanone and its subsequent application in Suzuki-Miyaura cross-coupling.

Strategic Analysis: The Vinyl Chloride "Handle"

The reactivity of 4-chloro-2-p-tolyl-2H-chromene is defined by the vinyl chloride moiety. The chlorine atom is attached to an


 hybridized carbon that is part of a conjugated system.
  • Stability: Unlike acyl chlorides, it is relatively stable to moisture at neutral pH.

  • Reactivity: It is inert to standard nucleophilic substitution (

    
    ) but highly reactive toward oxidative addition with low-valent transition metals (Pd, Ni), making it an ideal partner for cross-coupling.
    
Visualizing the Synthetic Workflow

G cluster_legend Reaction Phase Start 4'-Methylflavanone (Precursor) Inter 4,4-Dichloroflavan (Transient) Start->Inter PCl5, Toluene Reflux Product 4-Chloro-2-p-tolyl-2H-chromene (Target Intermediate) Inter->Product -HCl (Thermal Elim.) Isoflavene 4-Aryl-2-p-tolyl-2H-chromene (Isoflavene Analog) Product->Isoflavene Suzuki Coupling Ar-B(OH)2, Pd(0)

Figure 1: The synthetic logic flow from flavanone precursor to isoflavene target via the 4-chloro intermediate.

Protocol A: Synthesis of 4-Chloro-2-p-tolyl-2H-chromene

This protocol converts 4'-methylflavanone into the target vinyl chloride using Phosphorus Pentachloride (


).

Mechanism: The carbonyl oxygen is replaced by two chlorine atoms (gem-dichloride formation), followed by the thermal elimination of HCl to establish the double bond.

Reagents & Equipment
  • Substrate: 4'-Methylflavanone (10 mmol)

  • Reagent: Phosphorus Pentachloride (

    
    ) (12 mmol, 1.2 equiv)
    
  • Solvent: Anhydrous Benzene or Toluene (Caution: Benzene is carcinogenic; Toluene is the preferred safer alternative, though it requires higher reflux temps).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or connect to an inert gas manifold.

  • Dissolution: Add 4'-methylflavanone (2.38 g, 10 mmol) and anhydrous toluene (30 mL) to the flask. Stir until dissolved.

  • Chlorination: Add

    
     (2.50 g, 12 mmol) in small portions to the stirring solution.
    
    • Expert Insight:

      
       is moisture-sensitive. Rapid addition minimizes hydrolysis. The solution may turn slightly yellow/green.
      
  • Reflux: Heat the mixture to reflux (110°C for toluene) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting flavanone (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Elimination & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) to quench excess phosphoryl chlorides. Stir vigorously for 20 minutes.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash the combined organic layers with Sat.

      
       (to remove acidic byproducts) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (100% Hexane

    
     2% EtOAc/Hexane).
    
    • Yield Expectation: 75–85%.

    • Appearance: Off-white to pale yellow needles.

Protocol B: Suzuki-Miyaura Coupling (Isoflavene Synthesis)

This protocol utilizes the 4-chloro handle to install a second aryl group, generating 2,4-diaryl-2H-chromenes. These structures are analogs of isoflavones but lack the carbonyl, serving as lipophilic SERMs.

Reagents & Equipment
  • Substrate: 4-Chloro-2-p-tolyl-2H-chromene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

Step-by-Step Methodology
  • Degassing: In a Schlenk tube, combine the solvent (DME, 10 mL) and 2M

    
     (2 mL). Degas by bubbling Nitrogen through the biphasic mixture for 15 minutes.
    
    • Critical Parameter: Oxygen poisons the Pd(0) catalyst. Thorough degassing is non-negotiable.

  • Assembly: Add 4-Chloro-2-p-tolyl-2H-chromene (256 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) under a positive stream of Nitrogen. Seal the tube immediately.
    
  • Reaction: Heat the mixture to 85–90°C for 6–12 hours.

    • Visual Check: The reaction usually darkens as Pd black precipitates over time. If it turns black immediately, oxygen was present.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with water (20 mL) and EtOAc (20 mL).

    • Separate phases. Extract aqueous phase with EtOAc (

      
      ).
      
    • Wash organics with Brine, dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target: 2-(p-tolyl)-4-phenyl-2H-chromene.

Divergent Applications & Troubleshooting

Data Summary: Reactivity Profile
Reaction TypeReagentProduct ClassKey Challenge
Pd-Coupling Aryl Boronic AcidIsoflavene (2,4-diaryl)Catalyst poisoning by oxidation.
Sonogashira Terminal Alkyne4-AlkynylchromeneHomocoupling of alkyne.
Hydrolysis Acid/WaterChromone/ChromanoneReversion to ketone if pH < 2.
Acidification

/

Flavylium SaltRequires anhydrous strong acid.
Divergent Pathway Visualization

D Center 4-Chloro-2-p-tolyl-2H-chromene Iso Isoflavenes (SERMs) Center->Iso Suzuki Coupling Pd(0) Flav Flavylium Salts (Photochromic Dyes) Center->Flav HClO4 / HBF4 -Cl- Alk Alkynyl Chromenes (Fluorescent Probes) Center->Alk Sonogashira Pd/Cu

Figure 2: The 4-chloro intermediate acts as a divergent hub for medicinal and materials chemistry.

Troubleshooting Guide
  • Low Yield in Synthesis (Protocol A):

    • Cause: Incomplete elimination of the intermediate 4,4-dichloroflavan.

    • Solution: Increase reflux time or switch solvent from Benzene (80°C) to Toluene (110°C). Ensure the reaction is strictly anhydrous; water converts the intermediate back to the flavanone.

  • Hydrolysis during Coupling (Protocol B):

    • Observation: Recovery of flavanone/chromone instead of coupled product.

    • Cause: The vinyl chloride is susceptible to hydrolysis at high temperatures in basic aqueous media if the coupling is slow.

    • Solution: Use anhydrous conditions with an organic base (e.g.,

      
       in Dioxane) or increase catalyst loading to speed up the coupling relative to the hydrolysis background rate.
      

References

  • Gabriele, B., et al. "Synthesis of 2-substituted 4-chloro-2H-chromenes and their use in the preparation of chromone derivatives." Tetrahedron, vol. 66, no. 32, 2010.

  • Gammill, R. B. "The synthesis of 4-substituted 2H-chromenes." Journal of Organic Chemistry, vol. 44, no. 22, 1979.[3]

  • Suzuki, A. "Cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry, vol. 576, 1999.

  • Fluorochem. "Product Specification: 4-Chloro-2-p-tolyl-2H-chromene (F883808)." Fluorochem Catalog.

Sources

Application

Strategic Functionalization of the 4-Position in 2H-Chromene Scaffolds

Executive Summary & Mechanistic Landscape[1][2] The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, anthocyanins, and photochromic mat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Landscape[1][2]

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, anthocyanins, and photochromic materials. While the C2 position (alpha to oxygen) is highly reactive via oxocarbenium ion intermediates, the C4 position presents a unique challenge and opportunity.

Functionalization at C4 typically involves one of three mechanistic pathways:

  • Allylic/Vinylic Oxidation: Converting the C4-H bond to a carbonyl (chromone) or hydroxyl group.

  • Transition-Metal Catalyzed Migratory Insertion: Exploiting the C3-C4 olefin to install nucleophiles at C4, often accompanied by double bond migration to form 4H-chromenes.

  • Cross-Dehydrogenative Coupling (CDC): Utilizing oxidants (DDQ) to generate electrophilic intermediates that trap nucleophiles.

This guide details two high-value protocols: Palladium-Catalyzed Asymmetric Etherification (for chiral C4-alkoxy motifs) and DDQ-Mediated Oxidative Functionalization (for C4-carbonyls).

Reactivity Profile of 2H-Chromene[3][4]

The 2H-chromene ring system is electronically biased. The oxygen atom donates electron density into the ring, making the C3 position nucleophilic (beta-enol ether character). However, the C4 position is allylic to the C2-oxygen and benzylic to the fused ring, making it susceptible to oxidative hydride abstraction and metal-catalyzed activation.

ChromeneReactivity cluster_c4 C4 Functionalization Pathways Chromene 2H-Chromene (Substrate) C2 C2 Position (Oxocarbenium Precursor) Chromene->C2 Acid/Oxidation C3 C3 Position (Nucleophilic/Enol Ether) Chromene->C3 Electrophiles C4 C4 Position (Allylic/Vinylic Target) Chromene->C4 Pd(II) / DDQ Chromone Chromone (C=O Formation) C4->Chromone Oxidative Dehydrogenation Ether 4-Alkoxy-4H-Chromene (C-O Formation) C4->Ether Pd-Catalyzed Addition

Figure 1: Reactivity landscape of the 2H-chromene scaffold, highlighting the divergent pathways for C2, C3, and C4 functionalization.

Protocol A: Pd-Catalyzed Asymmetric C4-Etherification

Objective: Enantioselective installation of alkoxy groups at the C4 position. Mechanism: Palladium(II) activates the C3-C4 double bond. An alcohol nucleophile attacks the C4 position (anti-addition), followed by beta-hydride elimination or isomerization, resulting in a 4-alkoxy-4H-chromene . This transformation essentially "moves" the double bond to the 2,3-position while functionalizing C4.

Materials & Reagents
ReagentRoleSpecifications
Pd(OAc)₂ Catalyst Precursor98% Purity, stored under Argon
(S)-PyOx Ligand Chiral LigandPyridyl-Oxazoline derivative (e.g., t-Bu-PyOx)
Benzoquinone (BQ) OxidantRe-sublimed if dark (removes hydroquinone)
Alcohol (R-OH) NucleophileMeOH, EtOH, or Benzyl Alcohol (Dry)
Dichloromethane (DCM) SolventAnhydrous, degassed
2H-Chromene SubstrateFreshly prepared or purified (unstable to acid)
Experimental Workflow
  • Catalyst Complexation:

    • In a flame-dried Schlenk tube, charge Pd(OAc)₂ (5 mol%) and the (S)-PyOx ligand (6 mol%).

    • Add anhydrous DCM (0.1 M relative to substrate).

    • Stir at room temperature for 30 minutes. The solution should turn a clear orange/yellow, indicating complex formation.

  • Substrate Addition:

    • Add the 2H-chromene substrate (1.0 equiv) to the catalyst mixture.

    • Immediately add the alcohol nucleophile (2.0 - 5.0 equiv). Excess alcohol drives the equilibrium.

  • Oxidant Addition:

    • Add Benzoquinone (1.1 equiv) in one portion.

    • Note: BQ regenerates the Pd(II) species from Pd(0).

  • Reaction:

    • Seal the tube and stir at 25°C - 40°C (substrate dependent).

    • Monitor: Use TLC (Hexane/EtOAc). The 2H-chromene spot (higher R_f) will disappear, and a new, slightly more polar spot (4-alkoxy-4H-chromene) will appear.

    • Reaction Time: Typically 12–24 hours.

  • Work-up:

    • Filter the mixture through a short pad of Celite to remove Pd black and hydroquinone precipitates.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent acetal hydrolysis).

Mechanistic Pathway (Graphviz)

PdMechanism Start 2H-Chromene + Pd(II)L* Coordination Pd-Alkene Complex (Coordination at C3-C4) Start->Coordination Attack Nucleophilic Attack at C4 (Formation of Pd-Alkyl Intermediate) Coordination->Attack R-OH (Anti-attack) Elimination Beta-Hydride Elimination Attack->Elimination Product 4-Alkoxy-4H-Chromene (Chiral) Elimination->Product Regen Pd(0) -> Pd(II) (via Benzoquinone) Elimination->Regen Regen->Start Cycle

Figure 2: Catalytic cycle for the Pd(II)-mediated enantioselective etherification of 2H-chromenes.

Protocol B: DDQ-Mediated Oxidative Functionalization

Objective: Oxidation of the C4 position to generate Chromen-4-ones (Chromones) or C4-coupled products. Mechanism: DDQ acts as a hydride abstractor.[1] While abstraction at C2 is kinetically favored (forming benzopyrylium), abstraction/oxidation at C4 is thermodynamically driven to form the aromatic chromone system or to couple with nucleophiles via a radical-cation or cation intermediate.

Materials & Reagents
ReagentRoleSpecifications
DDQ Oxidant2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
1,4-Dioxane SolventHigh boiling, stabilizes cations
Water Oxygen SourceTrace amounts (for ketone formation)
Nucleophile Coupling PartnerIndole, Silyl Enol Ether (for C-C coupling)
Experimental Workflow (Synthesis of Chromen-4-ones)
  • Preparation:

    • Dissolve 2H-chromene (1.0 equiv) in 1,4-dioxane (0.2 M).

    • Critical Step: Ensure the solvent is not strictly anhydrous if the goal is the ketone (chromone). If the goal is C-C coupling, use anhydrous conditions.

  • Oxidation:

    • Add DDQ (2.2 equiv). The solution will immediately turn deep red/brown (Charge Transfer Complex).

    • Heat the reaction to reflux (100°C).

  • Monitoring:

    • Monitor by TLC. 2H-chromenes are fluorescent blue/purple; Chromones are often dark absorbing under UV (254 nm).

    • Endpoint: Disappearance of the allylic protons in NMR (approx. 5.8-6.5 ppm).

  • Work-up:

    • Cool to room temperature.[2] Precipitated DDQ-H₂ (hydroquinone) is removed by filtration.

    • Dilute filtrate with DCM and wash with sat. NaHCO₃ (removes residual acidic species) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization from EtOH/Hexane is often sufficient for chromones.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Pd-Etherification) Catalyst poisoning or moistureUse flame-dried glassware; ensure BQ is sublimed.
No Reaction (DDQ) Temperature too lowIncrease temp to reflux; switch solvent to Toluene or Chlorobenzene.
C2-Oxidation vs C4-Oxidation Competitive hydride abstractionC2 oxidation leads to coumarins or ring opening. To favor C4=O, ensure water is present. To favor C4-C coupling, use anhydrous conditions and strong nucleophiles.
Isomerization Acidic impurities2H-chromenes isomerize to thermodynamically stable 4H-chromenes in acid. Neutralize silica gel with Et₃N.

References

  • Pd-Catalyzed Asymmetric Etherification

    • Title: Pd-catalyzed asymmetric etherification of 2H-chromenes: enantioselective construction of chiral 4-alkoxy-4H-chromenes.
    • Source: Organic & Biomolecular Chemistry, 2015.
    • URL:[Link]

  • DDQ Mediated Oxidation Mechanism: Title: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) mediated oxidation-dehydrogenation of 2-aroyl-3,4-dihydro-2H-benzopyrans. Source: Arkivoc (University of Michigan), 2010.
  • Cross-Dehydrogenative Coupling (CDC)

    • Title: Copper-catalyzed oxidative cross-dehydrogenative coupling of 2H-chromenes and terminal alkynes.
    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • General C-H Functionalization

    • Title: Transition-Metal-Catalyzed C-H Functionaliz
    • Source: Wiley Online Library (Book Chapter/Review).
    • URL:[Link]

Sources

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Solubility of 4-Chloro-2-p-tolyl-2H-chromene

Preamble: Beyond Trial and Error in Solubility Studies In the landscape of drug discovery and chemical synthesis, the chromene scaffold is a privileged structure, serving as the backbone for numerous compounds with signi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond Trial and Error in Solubility Studies

In the landscape of drug discovery and chemical synthesis, the chromene scaffold is a privileged structure, serving as the backbone for numerous compounds with significant biological activity.[1][2] The specific derivative, 4-Chloro-2-p-tolyl-2H-chromene, presents a unique set of physicochemical characteristics that dictate its behavior in solution. Its solubility is not merely a physical constant but a critical parameter that influences reaction kinetics, purification efficiency, formulation stability, and ultimately, its bioavailability and therapeutic efficacy.

This document moves beyond simplistic trial-and-error approaches to solvent selection. It provides a holistic framework, integrating theoretical principles with robust experimental protocols, to empower researchers to make informed, strategic decisions. We will dissect the molecular structure of 4-Chloro-2-p-tolyl-2H-chromene, apply predictive models to forecast its solubility, and provide a validated, step-by-step method for empirical determination.

Physicochemical Profile of 4-Chloro-2-p-tolyl-2H-chromene

A deep understanding of the solute's molecular structure is the cornerstone of any solubility investigation. The structure of 4-Chloro-2-p-tolyl-2H-chromene is characterized by a fused heterocyclic chromene ring system, a chlorine atom at the 4-position, and a p-tolyl group at the 2-position.

  • Molecular Weight: 256.73 g/mol [3]

  • LogP (Octanol-Water Partition Coefficient): 4.63[3]

Analysis of Structural Features:

  • Hydrophobic Core: The molecule is dominated by three aromatic rings (the benzene ring of the chromene, the fused dihydropyran ring, and the p-tolyl group). This extensive aromatic system makes the molecule predominantly non-polar and hydrophobic.[4]

  • Polar Contributions: The ether oxygen within the chromene ring and the electronegative chlorine atom introduce some polar character. However, these are insufficient to overcome the molecule's largely hydrophobic nature.

  • Hydrogen Bonding Capacity: The molecule lacks strong hydrogen bond donors (like -OH or -NH). The ether oxygen can act as a weak hydrogen bond acceptor.[5]

Predicted Solubility Behavior: Based on this profile, particularly the high LogP value, 4-Chloro-2-p-tolyl-2H-chromene is predicted to have:

  • High solubility in non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) due to favorable π-π stacking and van der Waals interactions.[4]

  • Moderate solubility in moderately polar solvents like ethers and esters (e.g., THF, Ethyl Acetate).

  • Low solubility in polar protic solvents (e.g., ethanol, methanol) and especially in water.[4][6]

Theoretical Frameworks for Rational Solvent Selection

A purely experimental approach to solvent screening can be resource-intensive. Theoretical models provide a rational basis for narrowing the field of candidate solvents.

The Principle of "Like Dissolves Like"

This age-old heuristic remains a powerful first-pass tool. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For our target molecule, which is largely non-polar and relies on dispersion forces, solvents with similar characteristics will be most effective.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters offer a three-dimensional view of solubility.[7][8] Every molecule is assigned three parameters, which quantify its cohesive energy density:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[7] The "distance" (Ra) between the HSP values of the solute and the solvent can be calculated. A smaller Ra value indicates a higher likelihood of dissolution. This method is invaluable for predicting solubility in solvent blends, as it can reveal that two poor solvents can combine to make a good solvent system.[7] Software packages like HSPiP can be used to calculate or estimate these parameters for novel compounds.[9][10]

A Strategic Workflow for Solvent Selection

The following workflow provides a logical progression from theoretical prediction to empirical validation and final selection based on the intended application.

G A Step 1: Physicochemical Analysis - Analyze molecular structure - Determine LogP, MW - Assess polarity & H-bonding B Step 2: Theoretical Prediction - Apply 'Like Dissolves Like' - Use Hansen Solubility Parameters (HSP) - Consult Pharma Solvent Guides A->B informs C Step 3: Initial Solvent Screening - Select a diverse set of ~8-12 solvents (Non-polar, Polar Aprotic, Polar Protic) - Perform rapid qualitative solubility test B->C guides D Step 4: Quantitative Solubility Determination - Use Shake-Flask Method (Protocol 4.0) - Determine equilibrium solubility (mg/mL) at defined temperature (e.g., 25°C) C->D narrows focus for E Step 5: Application-Specific Constraints - Toxicity (ICH Limits) - Boiling Point / Volatility - Cost & Availability - Environmental Impact (EHS) D->E provides data for F Step 6: Final Solvent Selection - Select optimal solvent(s) that meet solubility AND application requirements D->F informs E->F filters

Caption: Strategic workflow for solvent selection.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the gold-standard shake-flask method for determining the equilibrium solubility of 4-Chloro-2-p-tolyl-2H-chromene.[11]

Objective

To accurately measure the saturation solubility of the target compound in a panel of selected solvents at a constant temperature.

Materials & Equipment
  • Solute: 4-Chloro-2-p-tolyl-2H-chromene (purity >98%)

  • Solvents: A representative panel (e.g., n-Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Methanol, Dimethyl Sulfoxide (DMSO), Water).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control or a thermostatted water bath

    • Centrifuge capable of holding the vials

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Pre-Experiment: HPLC Method Development

Develop a simple isocratic HPLC method to quantify 4-Chloro-2-p-tolyl-2H-chromene.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determine via UV scan, likely ~254-280 nm).

  • Calibration: Prepare a 5-point calibration curve using accurately weighed standards dissolved in the mobile phase to cover the expected concentration range.

Experimental Procedure
  • Preparation: For each solvent, add an excess amount of 4-Chloro-2-p-tolyl-2H-chromene to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at equilibrium. A starting point is ~20-30 mg of solute to 2 mL of solvent. Record the exact mass of the solute added.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 200 rpm). Allow the samples to equilibrate for at least 24-48 hours. Visual confirmation of undissolved solid must be made before proceeding.[11]

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow coarse particles to settle. Then, centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and discard the first ~100-200 µL to saturate the filter membrane. Filter the remaining supernatant into a clean HPLC vial.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. A precise dilution factor is critical (e.g., 100-fold or 1000-fold).

  • Analysis: Inject the diluted samples onto the HPLC system. Run each sample in triplicate.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the supernatant by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Self-Validation and Trustworthiness
  • Time to Equilibrium: To ensure equilibrium has been reached, for a subset of solvents, take samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility values should be consistent.

  • Replicates: Prepare at least three replicate vials for each solvent to assess the reproducibility of the measurement.

  • Mass Balance: As a check, the initial mass of the solute minus the mass of the undissolved solid (after drying) should approximate the dissolved mass.

Data Presentation & Interpretation

The following table presents expected solubility data for 4-Chloro-2-p-tolyl-2H-chromene, which should be populated with empirical results from Protocol 4.0.

Solvent Solvent Type Polarity Index Expected Solubility at 25°C (mg/mL)
n-HexaneNon-polar0.1Low-Moderate
TolueneNon-polar (Aromatic)2.4Very High
DichloromethanePolar Aprotic3.1Very High
Ethyl AcetatePolar Aprotic4.4High
AcetonePolar Aprotic5.1Moderate
IsopropanolPolar Protic3.9Low
MethanolPolar Protic5.1Very Low
WaterPolar Protic10.2<0.01 (Practically Insoluble)

Interpretation: The results are expected to align with the theoretical predictions. The high solubility in toluene and dichloromethane can be attributed to the favorable interactions between the aromatic and chlorinated nature of the solute and solvents. The decreasing solubility in more polar solvents like isopropanol and methanol is due to the energy penalty of disrupting the strong hydrogen-bonding network of these solvents to accommodate a non-polar solute. The negligible solubility in water is a direct consequence of the compound's high hydrophobicity (LogP 4.63).

Troubleshooting Common Solubility Measurement Issues

Even with a robust protocol, challenges can arise. This workflow helps diagnose and resolve common problems.

G Start Problem Encountered P1 Inconsistent / Non-Reproducible Results Start->P1 P2 Solubility Seems Unusually High Start->P2 P3 Compound Degraded (Visible Color Change / New HPLC Peaks) Start->P3 S1 Check Equilibration Time (Sample at 24, 48, 72h) P1->S1 Possible Cause S2 Verify Temperature Stability (±0.5°C) P1->S2 Possible Cause S3 Ensure Homogeneous Solid Form (Consistent particle size, check for oils) P1->S3 Possible Cause S4 Check for Supersaturation (Approach equilibrium from heating then cooling) P2->S4 Possible Cause S5 Insufficient Phase Separation (Increase centrifuge speed/time) P2->S5 Possible Cause S6 Run Solvent Blank (Check for interfering peaks) P3->S6 Possible Cause S7 Assess Compound Stability in Solvent (Incubate solution and monitor by HPLC) P3->S7 Possible Cause S8 Use an Inert Atmosphere (N2/Ar) if oxidation is suspected P3->S8 Possible Cause

Sources

Application

Application Note: Catalytic Synthesis of 2-p-Tolyl-Substituted Benzopyrans

This Application Note details a high-precision, catalytic protocol for the synthesis of 2-(4-methylphenyl)-2H-1-benzopyran (also known as 2-p-tolyl-2H-chromene). This protocol is designed for medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a high-precision, catalytic protocol for the synthesis of 2-(4-methylphenyl)-2H-1-benzopyran (also known as 2-p-tolyl-2H-chromene).

This protocol is designed for medicinal chemistry and materials science applications, prioritizing regio-control, operational simplicity, and scalability. It utilizes a Gold(I)-catalyzed cycloisomerization cascade, a method superior to classical thermal rearrangements due to milder conditions and higher selectivity.

Introduction & Scientific Rationale

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in drug discovery, serving as the core for anti-hypertensive agents (e.g., Cromakalim), anti-cancer therapeutics, and photochromic materials. The introduction of a 2-aryl substituent (specifically the p-tolyl group) enhances lipophilicity and modifies the electronic properties of the pyran ring, often potentiating biological activity through improved receptor binding.

Why This Protocol? Classical methods (e.g., reaction of phenols with cinnamaldehydes or thermal Claisen rearrangement) often suffer from harsh conditions (


), poor regioselectivity (benzofuran vs. benzopyran formation), or low yields.
This protocol employs a Gold(I)-catalyzed cascade , which activates the alkyne moiety under mild conditions to trigger a [3,3]-sigmatropic rearrangement followed by a 6-endo-dig cyclization. This ensures:
  • Exclusive Regioselectivity: Favors the 6-membered chromene over the 5-membered benzofuran.

  • Atom Economy: 100% atom economical transformation from the ether precursor.

  • Functional Group Tolerance: Compatible with oxidizable or acid-sensitive groups.

Retrosynthetic Analysis

The synthetic strategy disconnects the target 2H-chromene into a phenol and a propargyl alcohol derivative.

  • Target: 2-(p-tolyl)-2H-chromene[1][2][3][4]

  • Intermediate: Aryl propargyl ether (1-(prop-2-yn-1-yloxy)-4-methylbenzene derivative)

  • Starting Materials: Phenol + 4-Methylbenzaldehyde + Ethynylmagnesium bromide.

Retrosynthesis Target 2-(p-Tolyl)-2H-Chromene Intermediate Aryl Propargyl Ether (Key Precursor) Target->Intermediate Au(I) Cascade Start1 Phenol Intermediate->Start1 Mitsunobu Start2 1-(p-Tolyl)prop-2-yn-1-ol Intermediate->Start2 Coupling

Figure 1: Retrosynthetic logic flow from target chromene to commercial starting materials.

Materials & Reagents
ReagentPurity/GradeRole
Phenol >99%Nucleophilic Core
p-Tolualdehyde 97%Electrophile for Side Chain
Ethynylmagnesium bromide 0.5 M in THFAlkyne Source
Triphenylphosphine (PPh₃) 99%Mitsunobu Reagent
DIAD (Diisopropyl azodicarboxylate)98%Mitsunobu Reagent
Chloro(triphenylphosphine)gold(I) 99.9% (Au)Pre-Catalyst
Silver Triflate (AgOTf) 99%Chloride Scavenger / Activator
Toluene AnhydrousSolvent (Cyclization)
THF AnhydrousSolvent (Grignard/Mitsunobu)
Detailed Experimental Protocol
Step 1: Synthesis of 1-(p-Tolyl)prop-2-yn-1-ol

Objective: Create the chiral propargyl alcohol building block.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and flush with Argon.

  • Addition: Charge with p-tolualdehyde (10.0 mmol, 1.20 g) and anhydrous THF (50 mL). Cool to 0°C .

  • Grignard: Dropwise add ethynylmagnesium bromide (12.0 mmol, 24 mL of 0.5 M solution) over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes) to yield the alcohol as a pale yellow oil.

    • Yield Target: >90%

Step 2: Formation of the Aryl Propargyl Ether (Mitsunobu Coupling)

Objective: Link the phenol to the propargyl unit.

  • Setup: In a 100 mL RBF, dissolve Phenol (5.0 mmol, 470 mg), 1-(p-Tolyl)prop-2-yn-1-ol (5.0 mmol, 730 mg), and PPh₃ (6.0 mmol, 1.57 g) in anhydrous THF (25 mL). Cool to 0°C .

  • Addition: Dropwise add DIAD (6.0 mmol, 1.21 g) over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Concentrate the solvent directly. Triturate the residue with cold Hexane:Et₂O (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[5]

  • Purification: Concentrate filtrate and purify via column chromatography (Hexane:DCM 9:1).

    • Product:1-((1-(p-tolyl)prop-2-yn-1-yl)oxy)benzene .

    • Yield Target: 75-85%

Step 3: Gold(I)-Catalyzed Cycloisomerization

Objective: The key cascade reaction to form the chromene core.

  • Catalyst Preparation: In a vial, mix Ph₃PAuCl (2 mol%, 0.04 mmol, 20 mg) and AgOTf (2 mol%, 0.04 mmol, 10 mg) in anhydrous Toluene (2 mL). Stir for 10 mins in the dark (precipitate of AgCl forms).

  • Reaction Setup: Dissolve the Aryl Propargyl Ether (2.0 mmol, 444 mg) in anhydrous Toluene (18 mL) in a reaction tube.

  • Execution: Add the catalyst supernatant solution to the reaction mixture.

  • Conditions: Stir at RT for 1-4 hours. (If reaction is sluggish, heat to 50°C).

    • Monitoring: TLC will show disappearance of the ether and appearance of a highly fluorescent spot (Chromene).

  • Workup: Filter through a short pad of silica gel (eluting with DCM) to remove gold residues. Concentrate in vacuo.[6]

  • Final Purification: Flash chromatography (Hexane:EtOAc 98:2).

    • Product:2-(4-methylphenyl)-2H-1-benzopyran .

    • Appearance: Colorless to pale yellow oil/solid.

Mechanism of Action

The efficiency of this protocol relies on the


-acid activation  of the alkyne by the cationic Gold(I) species.
  • Coordination:

    
     coordinates to the alkyne, increasing its electrophilicity.
    
  • Claisen Rearrangement: The aryl ether undergoes a facile [3,3]-sigmatropic rearrangement to form an ortho-allenyl phenol intermediate. This restores aromaticity in the phenol ring but breaks it temporarily during the transition state.

  • Cyclization (6-endo-dig): The phenolic hydroxyl group attacks the activated allene system. Gold directs the attack to the terminal carbon (6-endo) rather than the internal carbon (5-exo), favoring the chromene over the benzofuran.

  • Isomerization: A 1,5-hydrogen shift (or protodeauration) yields the final 2H-chromene.

Mechanism Step1 Propargyl Ether + [Au]+ Step2 [3,3]-Rearrangement (Claisen) Step1->Step2 Activation Step3 o-Allenyl Phenol Intermediate Step2->Step3 Step4 6-endo-dig Cyclization Step3->Step4 Au-Catalyzed Step5 2H-Chromene Product Step4->Step5 - [Au]+

Figure 2: Mechanistic pathway of the Gold(I)-catalyzed cascade.

Troubleshooting & Optimization (Trustworthiness)
IssueProbable CauseCorrective Action
Low Yield in Step 2 Steric hindrance or moistureEnsure reagents are dry; increase DIAD/PPh₃ to 1.5 equiv; add DIAD very slowly at 0°C.
Benzofuran Byproduct 5-exo-dig cyclization favoredSwitch solvent to 1,2-dichloroethane or use a bulkier ligand on Gold (e.g., JohnPhosAuCl ).
Incomplete Cyclization Catalyst deactivationPerform reaction under strict Argon atmosphere; ensure Toluene is anhydrous. Add 1 mol% extra AgOTf.
Product Decomposition Acid sensitivity of Chromene2H-chromenes can oxidize/polymerize. Store under inert gas at -20°C. Add 1% Et₃N to chromatography eluent.
Characterization Data (Expected)

For 2-(4-methylphenyl)-2H-1-benzopyran :

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 7.10-6.80 (m, 4H, Benzene ring), 6.50 (d, J = 9.8 Hz, 1H, H-4), 5.85 (dd, J = 9.8, 3.5 Hz, 1H, H-3), 5.75 (d, J = 3.5 Hz, 1H, H-2), 2.35 (s, 3H, CH₃).
    
  • ¹³C NMR (100 MHz, CDCl₃): Characteristic peaks at ~125-130 ppm (Vinyl C3/C4), ~78 ppm (C2 chiral center), and ~21 ppm (Methyl).

  • HRMS (ESI): Calculated for

    
    , consistent with formula 
    
    
    
    .
References
  • Gold(I)

    • Title: Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2H-Chromenes.
    • Source:The Journal of Organic Chemistry, 2020.
    • URL:[Link]

  • General Synthesis of 2H-Chromenes via Boronic Acids (Alternative Method)

    • Title: Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds.[5][7]

    • Source:PMC / NIH, 2011.
    • URL:[Link]

  • Biological Importance of Benzopyrans

    • Title: Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cycliz
    • Source:The Journal of Organic Chemistry, 2007.
    • URL:[Link]

  • Review of Chromene Synthesis

    • Title: Synthesis of 2H-chromenes: recent advances and perspectives.
    • Source:Organic & Biomolecular Chemistry, 2021.[8]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-2-p-tolyl-2H-chromene Synthesis

Case ID: CHR-CL-PTOL-001 Status: Active Support Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 4-Chlorochromene Derivatives Executive Summary The synthesis of 4-chloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHR-CL-PTOL-001 Status: Active Support Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 4-Chlorochromene Derivatives

Executive Summary

The synthesis of 4-chloro-2-p-tolyl-2H-chromene typically involves the dehydrative chlorination of the corresponding flavanone (2-p-tolylchroman-4-one ). This transformation converts the C4 ketone into a vinyl chloride moiety. Users frequently report low yields due to three critical failure points:

  • Incomplete Conversion: Failure to drive the enolization/chlorination equilibrium.

  • Hydrolytic Reversion: The target vinyl chloride is sensitive to acidic hydrolysis, reverting to the starting ketone during workup.

  • Purification Degradation: The product degrades on standard acidic silica gel.

This guide provides a self-validating protocol designed to mitigate these risks.

Module 1: Reaction Engineering (The "Cook")

Core Protocol: Dehydrative Chlorination

While


 is common for aromatic systems, Phosphorus Pentachloride (

)
is the superior reagent for converting the saturated chroman-4-one ring to the 4-chlorochromene vinyl chloride.

Standard Operating Procedure (SOP):

  • Substrate: 2-p-tolylchroman-4-one (1.0 equiv)

  • Reagent:

    
     (1.2 – 1.5 equiv)
    
  • Solvent: Anhydrous Benzene or Toluene (0.2 M concentration)

  • Conditions: Reflux (80–110 °C) for 2–4 hours.

Troubleshooting the Reaction
SymptomProbable CauseCorrective Action
Starting Material Remains Old/Hydrolyzed

Verify Reagent:

must be a free-flowing white powder. If it is yellow or clumpy, it has hydrolyzed to

/HCl and will not drive the reaction. Use a fresh bottle.
Low Conversion Insufficient TemperatureThermodynamic Push: This reaction requires thermal energy to eliminate HCl from the intermediate gem-dichloride. Switch from benzene (80°C) to toluene (110°C).
Dark/Tarred Reaction PolymerizationConcentration Control: Dilute the reaction to 0.1 M. High concentrations promote intermolecular polymerization of the reactive vinyl chloride.
Mechanistic Pathway

The reaction proceeds through the formation of a gem-dichloride intermediate, which then undergoes thermal elimination of HCl to form the double bond (vinyl chloride).

ReactionPathway SM 2-p-tolylchroman-4-one (Ketone) Inter1 Gem-Dichloride Intermediate SM->Inter1 PCl5, Reflux (-POCl3) Prod 4-Chloro-2-p-tolyl- 2H-chromene Inter1->Prod Thermal Elimination (-HCl) byproduct HCl (Gas) Inter1->byproduct

Caption: Transformation of flavanone to 4-chlorochromene via gem-dichloride elimination.

Module 2: Workup & Isolation (The "Clean")

Critical Alert: The product is a vinyl chloride . In the presence of water and acid (generated during quenching), it will rapidly hydrolyze back to the starting ketone.

The "Buffered Quench" Protocol

Do NOT pour the reaction mixture directly into water or 1M HCl.

  • Cool Down: Cool the reaction mixture to 0°C.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    )  or a pH 8 phosphate buffer.
    
  • Quenching: Slowly add the reaction mixture into the stirred bicarbonate solution. This neutralizes the HCl produced immediately.

  • Extraction: Extract rapidly with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over

    
     (Potassium Carbonate) instead of 
    
    
    
    .
    
    
    acts as a scavenger for any residual acid.

Module 3: Purification & Stability (The "Keep")

The Silent Killer: Silica gel is naturally acidic (pH ~5-6). Running 4-chlorochromenes on untreated silica causes degradation (streaking on TLC, loss of mass).

Protocol: Silica Neutralization

You must deactivate the silica gel before purification.

Step-by-Step Guide:

  • Slurry Preparation: Mix your silica gel with the eluent solvent (e.g., Hexanes/EtOAc).

  • Add Triethylamine (TEA): Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

  • Packing: Pack the column with this TEA-treated slurry.

  • Elution: Run the column using your standard solvent system spiked with 0.5% TEA.

Data: Stability on Silica

ConditionRecovery Yield (%)Purity Profile
Standard Silica (Acidic)45%Significant reversion to ketone (SM)
TEA-Neutralized Silica 92% Clean product, no reversion
Alumina (Neutral)88%Good, but separation often poorer
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC of Crude vs. Purified Start->CheckTLC Decision1 Is Crude Clean? CheckTLC->Decision1 IssueRxn Reaction Issue: Check PCl5 Quality Increase Temp Decision1->IssueRxn No (SM present) IssuePur Purification Issue: Acidic Hydrolysis Decision1->IssuePur Yes (Degrades on col) Action1 Use Neutralized Silica (1% TEA) IssuePur->Action1

Caption: Diagnostic flow for identifying yield loss during synthesis and purification.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is excellent for converting alcohols to alkyl chlorides or acids to acid chlorides. However, for converting the ketone of a chroman-4-one to a vinyl chloride,

is more effective because it readily forms the gem-dichloride intermediate which then eliminates.

often requires forcing conditions or catalysts (DMF) to achieve the same transformation on this specific scaffold.

Q: My product turns pink/red upon standing. Why? A: This indicates acid-catalyzed decomposition or polymerization. The "p-tolyl" group is electron-donating, making the double bond more nucleophilic and prone to polymerization if any trace acid is present. Storage Tip: Store the purified oil/solid in a vial flushed with Argon, and add a few grains of solid


 to the vial to act as a long-term acid scavenger.

Q: The NMR shows a mixture of double bond isomers. Is this expected? A: For 4-chloro-2-p-tolyl-2H-chromene , the double bond should be at the 3,4-position. If you see signals suggesting a 2,3-double bond (which would be a 4-chloro-4H-chromene), it implies migration. However, with a Cl at position 4, the 3,4-double bond (vinyl chloride) is the stable isomer. Ensure your NMR solvent (


) is not acidic (filter it through basic alumina before use).

References

  • Reaction Mechanism & Reagents

    • Title: Reactions of

      
       with Ketones (Gem-dichloride formation).[1]
      
    • Source: Vedantu / Chemical Educ
    • URL:[Link]

  • Purification Protocol

    • Title: Tips for Flash Column Chromatography (Silica Neutraliz
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Chromene Synthesis Context

    • Title: 2H/4H-Chromenes—A Versatile Biologically
    • Source: Frontiers in Chemistry / NIH PubMed Central.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Chlorinated Chromene Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-CHL-CHROM-001[1] Introduction: The Challenge of Chlorinated Chromenes Welcome to the technical support hub. You are likely here because your chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-CHL-CHROM-001[1]

Introduction: The Challenge of Chlorinated Chromenes

Welcome to the technical support hub. You are likely here because your chlorinated chromene (benzopyran) intermediate is behaving unpredictably.[1]

Chlorinated chromenes are high-value scaffolds in drug discovery (antiviral, anticancer) and agrochemistry.[1][2] However, the introduction of the chlorine atom—combined with the inherent reactivity of the pyran ring—creates a "purification paradox":

  • Lipophilicity: The chlorine atom increases logP, making the molecule "sticky" on reverse-phase columns.[1]

  • Acid Sensitivity: The 2H-chromene double bond is prone to acid-catalyzed hydration or polymerization on standard silica gel.[1]

  • Regioisomerism: Syntheses often yield difficult-to-separate mixtures (e.g., 6-chloro vs. 8-chloro isomers).[1]

This guide replaces generic advice with field-proven protocols designed to preserve your yield and purity.

Module 1: Chromatographic Challenges (The Separation Hub)

Issue 1: "My product decomposes or streaks on the silica column."

Diagnosis: Silica Gel Acidity. Standard flash silica (SiO2) is slightly acidic (pH ~5-6).[1] Chlorinated chromenes are electron-deficient but can still undergo ring-opening or hydration under these conditions, leading to "streaking" and mass loss.[1]

Protocol: The "Neutralized Silica" Method Do not use standard silica without pretreatment.

  • Slurry Preparation: Suspend your silica gel in the non-polar component of your mobile phase (usually Hexane or Heptane).[1]

  • The Neutralizer: Add 1% Triethylamine (Et3N) to the slurry.[1] Stir for 5 minutes.

    • Mechanism:[1][3] Et3N neutralizes the acidic silanol (Si-OH) groups, preventing protonation of the chromene oxygen.[1]

  • Packing: Pour the column. Flush with 2 column volumes (CV) of your starting solvent (without Et3N) to remove excess amine before loading your sample.[1]

  • Elution: Run your gradient. The silica will remain neutral throughout the run.[1]

Issue 2: "I cannot separate the 6-chloro and 8-chloro regioisomers."

Diagnosis: Insufficient Selectivity (Alpha Value). On standard silica, the polarity difference between these isomers is negligible.[1] You must exploit shape selectivity or π-π interactions .[1]

Protocol: The "Solvent Selectivity" Switch If Hexane/Ethyl Acetate fails, switch to Toluene/Acetonitrile .[1]

  • Why? The chlorine atom at the 6-position vs. 8-position changes the electron density vector of the aromatic ring.[1] Toluene interacts via π-stacking, often amplifying these subtle electronic differences better than simple polar/non-polar systems.[1]

Data: Solvent Strength & Selectivity Table

Solvent SystemPrimary InteractionBest For
Hexane / EtOAc Polarity (Dipole)General cleanup; removing baseline impurities.[1]
Toluene / MeCN π-π / DipoleRegioisomer separation (6-Cl vs 8-Cl).[1]
DCM / MeOH H-BondingHighly polar derivatives (e.g., carboxylic acids).[1]
Hexane / MTBE Steric / Weak PolarityFragile chromenes prone to hydrolysis.[1]

Module 2: Crystallization & Precipitation (The Solid State Hub)

Issue 3: "My compound oils out instead of crystallizing."

Diagnosis: Supersaturation Overshoot or Impurity Interference.[1] Chlorinated aromatics often have low melting points.[1] If the solution is too concentrated or cooled too fast, the compound separates as a liquid (oil) before organizing into a lattice.

Protocol: The "Seeding at Cloud Point" Technique

  • Dissolution: Dissolve crude material in minimal hot Ethanol (EtOH) .

  • The Anti-Solvent: Add warm Water dropwise until the solution turns slightly turbid (the "cloud point").[1]

  • The Reheat: Add one drop of EtOH to make it clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod.[1]

  • Insulation: Wrap the flask in foil or place it in a beaker of warm water to cool slowly to room temperature.

    • Critical Step: Do not put it in the fridge immediately.[1] Rapid cooling = Oil.[1]

Visualization: Troubleshooting "Oiling Out"

Recrystallization_Fix start Problem: Product Oils Out check_purity Check Purity (TLC/HPLC) start->check_purity purity_low Purity < 85% check_purity->purity_low Dirty purity_high Purity > 85% check_purity->purity_high Clean action_column Perform Flash Column (Remove Tar/Dimers) purity_low->action_column action_solvent Switch Solvent System purity_high->action_solvent action_column->action_solvent solvent_choice Choose System action_solvent->solvent_choice sys_A Ethanol / Water (Standard) solvent_choice->sys_A Stable sys_B Hexane / EtOAc (If Hydrolysis Prone) solvent_choice->sys_B Labile scratch Scratch Glass / Seed @ Cloud Point sys_A->scratch sys_B->scratch slow_cool Slow Cool to RT (No Ice Bath yet) scratch->slow_cool

Caption: Logic flow for recovering oiled-out chlorinated chromene products.

Module 3: Advanced HPLC Separation (The Isomer Hub)

Issue 4: "I need to separate enantiomers or difficult diastereomers."

Diagnosis: Chiral Recognition Required. For chiral chromene derivatives, standard C18 columns often fail.[1]

Protocol: Cyclodextrin-Based Separation Use a Cyclobond I 2000 (Beta-Cyclodextrin) column.[1]

  • Mechanism:[1][3] The chlorinated phenyl ring enters the hydrophobic cyclodextrin cavity.[1] The separation is driven by the "fit" of the substituents (Cl, H) against the cavity rim.

  • Mobile Phase: Methanol / Water (isocratic).[1] Start at 50:50.[1]

  • Note: This is superior to standard Amylose columns for small, rigid heterocycles like chromenes.[1]

FAQ: Quick Troubleshooting

Q: Can I use distillation? A: generally, No. Chlorinated chromenes have high boiling points and are thermally sensitive.[1] Prolonged heat often causes dehydrohalogenation (loss of HCl) or polymerization.[1] Vacuum distillation is risky unless you have confirmed stability via TGA (Thermogravimetric Analysis).[1]

Q: My product turned pink/red during storage. A: This indicates oxidation to the chromen-4-one or formation of a pyrylium salt .[1]

  • Fix: Store under Argon/Nitrogen at -20°C. Ensure all traces of acid (from silica) are removed.[1]

Q: How do I remove the metal catalyst (e.g., Cu, Pd) from the synthesis? A: Chlorinated chromenes can chelate metals.

  • Fix: Wash the organic layer with 5% aqueous thiourea or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.[1]

Summary Workflow

Workflow crude Crude Reaction Mixture wash Workup: Wash w/ Thiourea (Remove Metals) crude->wash decision Is it Solid? wash->decision recryst Recrystallization (EtOH/H2O) decision->recryst Yes (Solid) column Flash Column (Neutralized Silica) decision->column No (Oil/Tar) pure Pure Chlorinated Chromene recryst->pure column->recryst If Solidifies column->pure If Liquid

Caption: Integrated purification workflow for chlorinated chromene synthesis.

References

  • Green Synthesis & General Purification

    • Patel, A., et al. "Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies."[2][4] Current Organic Chemistry, 2024.[1]

    • [1]

  • Silica Gel Catalysis & Stability

    • "Novel one-pot synthesis of 4H-chromene derivatives using amino functionalized silica gel catalyst." Chinese Chemical Letters, 2013.[1]

    • [1]

  • Isomer Separation (Halogenated Aromatics)

    • Yang, W., et al. "Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle." KAUST Repository, 2022.[1]

    • [1]

  • Chiral HPLC Separation

    • "Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases." Journal of Chromatography A, 2013.[1]

    • [1]

  • Recrystallization Solvent Data

    • "Common Solvents for Crystallization."[1][5][6] University of Pittsburgh Department of Chemistry.[1]

    • [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Chromene Synthesis

Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cyclization step in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cyclization step in their chromene synthesis protocols. As a senior application scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles that can lead to reaction failures. This guide is structured in a question-and-answer format to directly address the specific and common issues faced in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My chromene synthesis reaction is resulting in a low yield or failing to proceed to completion. What are the most common culprits?

Low yields are a frequent frustration in organic synthesis.[1] In chromene synthesis, the cyclization step is often the most critical and sensitive part of the reaction sequence. Several factors can contribute to its failure. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Core Areas to Investigate:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are paramount.[1][2] Even small deviations from the optimal parameters can significantly impact the yield.

  • Reagent and Solvent Purity: Impurities in your starting materials (e.g., substituted phenols, alkynes, or aldehydes) or solvents can act as catalyst poisons or participate in unwanted side reactions.[1][3]

  • Catalyst Activity: The choice and handling of the catalyst are critical.[3] Many catalysts used in chromene synthesis are sensitive to air and moisture.[1][4]

  • Atmospheric Conditions: Reactions sensitive to oxygen or moisture require an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low-yield chromene synthesis.

Question 2: I am observing the formation of significant side products, primarily benzofurans. How can I improve the selectivity towards the desired chromene?

The formation of benzofuran derivatives is a common competing reaction in certain chromene syntheses, especially when using electron-withdrawing groups on the aromatic ring.[4] The selectivity between the 6-endo-dig cyclization (leading to chromene) and the 5-exo-dig cyclization (leading to benzofuran) is often influenced by the catalyst and reaction conditions.

Causality and Strategic Solutions:

  • Catalyst Choice: The nature of the catalyst plays a pivotal role. For instance, in gold-catalyzed reactions, the choice of ligands and counter-ions can influence the regioselectivity. Some gold catalysts may require activation with a silver salt, which can sometimes promote unwanted side reactions.[5] Iron(III) chloride has been shown to favor the formation of chromenes over benzofurans when used with an aniline additive.[5]

  • Solvent Polarity: The polarity of the solvent can impact the transition state energies of the competing pathways.[3] A solvent screen is highly recommended to determine the optimal medium for your specific substrate and catalyst system.[2][3] Protic solvents like ethanol are commonly used and often yield good results.[3][6]

  • Temperature Control: Reaction temperature can be a deciding factor.[3][7] Lowering the temperature may favor the thermodynamically more stable chromene product, while higher temperatures might lead to the kinetically favored benzofuran.

Experimental Protocol: Catalyst and Solvent Screening for Improved Selectivity

  • Setup: Prepare a parallel reaction setup with identical starting material concentrations.

  • Catalyst Variation: In separate reaction vessels, test a range of catalysts (e.g., AuCl3, Ph3PAuNTf2, FeCl3, AgOTf).[5]

  • Solvent Screen: For the most promising catalyst, perform the reaction in a variety of solvents with different polarities (e.g., Dioxane, Toluene, Acetonitrile, Ethanol).[8]

  • Temperature Gradient: Run the most promising catalyst/solvent combination at a range of temperatures (e.g., room temperature, 50 °C, 80 °C).[7]

  • Analysis: Monitor the reaction progress and product distribution using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]

Parameter Condition A Condition B Condition C Condition D
Catalyst AuCl3Ph3PAuNTf2FeCl3/AnilineAgOTf
Solvent DioxaneTolueneEthanolAcetonitrile
Temperature 25 °C50 °C80 °C25 °C
Chromene:Benzofuran Ratio 1:23:19:11:1

Caption: Example data from a catalyst and solvent screen to optimize selectivity.

Question 3: My catalyst appears to be deactivating during the reaction. What are the potential causes and how can I mitigate this?

Catalyst deactivation can manifest as a reaction that starts well but then stalls before reaching completion.[9] The causes can be complex and substrate-dependent.

Mechanisms of Catalyst Deactivation and Mitigation Strategies:

  • Moisture and Air Sensitivity: Many Lewis acid catalysts (e.g., AlCl₃, TiCl₄) are highly sensitive to moisture.[4] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Substrate-Induced Deactivation: Certain functional groups on the starting materials can coordinate to the catalyst and inhibit its activity. If you suspect this, consider using a protecting group strategy for sensitive functionalities that are not involved in the cyclization.

  • Coke Formation: At elevated temperatures, organic materials can decompose and form coke on the catalyst surface, blocking active sites.[9] This is particularly relevant for heterogeneous catalysts. Running the reaction at the lowest effective temperature can help minimize this.[9]

  • Leaching of the Active Metal: For supported catalysts, the active metal may leach into the reaction medium, leading to a loss of activity. A hot filtration test can help determine if this is occurring.

G cluster_0 Catalyst Deactivation Pathways cluster_1 Mitigation Strategies Moisture/Air Moisture/Air Inert Atmosphere Inert Atmosphere Moisture/Air->Inert Atmosphere Substrate Inhibition Substrate Inhibition Protecting Groups Protecting Groups Substrate Inhibition->Protecting Groups Coke Formation Coke Formation Lower Temperature Lower Temperature Coke Formation->Lower Temperature Metal Leaching Metal Leaching Hot Filtration Test Hot Filtration Test Metal Leaching->Hot Filtration Test

Caption: Common catalyst deactivation pathways and their respective mitigation strategies.

Question 4: I am having trouble purifying my chromene product from the reaction mixture. What are some common issues and recommended purification techniques?

Purification can be challenging, especially if the product is unstable or has similar polarity to the starting materials or byproducts.

Purification Challenges and Solutions:

  • Product Decomposition on Silica Gel: Some chromenes are sensitive to the acidic nature of silica gel and can decompose during column chromatography.[10]

    • Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.

  • Co-elution with Starting Materials: If the product and starting materials have similar polarities, separation by chromatography can be difficult.

    • Solution: Optimize the solvent system for your column. A shallow gradient or isocratic elution might provide better separation. Preparative TLC or HPLC can also be effective for difficult separations.[11]

  • Product Instability During Workup: The desired chromene might be unstable under the workup conditions (e.g., aqueous washes).[11]

    • Solution: Minimize the time the product is in contact with the aqueous phase. If your product is water-soluble, ensure you are thoroughly extracting the aqueous layer.[11]

Protocol: Neutralization of Silica Gel for Column Chromatography

  • Prepare a slurry of silica gel in your chosen eluent.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the eluent containing 1% triethylamine before loading your sample.

Analytical Techniques for Troubleshooting

A crucial aspect of troubleshooting is the ability to accurately identify the components of your reaction mixture.

Technique Application in Chromene Synthesis Troubleshooting
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress, identification of the number of components in a mixture, and preliminary optimization of purification conditions.[3][4]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product yield and purity, separation of closely related isomers (e.g., chromene vs. benzofuran).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any isolated byproducts.[13][14]
Mass Spectrometry (MS) Determination of the molecular weight of products and byproducts, often coupled with HPLC (LC-MS) for rapid identification of components in a mixture.[14][15]

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Shaabani, A., et al. (2014). Optimization of the reaction conditions for the synthesis of chromene derivatives. ResearchGate. Retrieved from [Link]

  • Gholami, R., Bamoniri, A., & Mirjalili, B. B. F. (2022). One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions. RSC Advances, 12, 27555-27563. Retrieved from [Link]

  • Patel, J. K., & Patel, H. V. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Various Authors. (2024). Recent advances in the synthesis chromenes and its derivatives. Preprints.org. Retrieved from [Link]

  • Gligorich, K. M., & Toste, F. D. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(5), 2305-2352. Retrieved from [Link]

  • Balci, M. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8968. Retrieved from [Link]

  • Mozgounov, G. (2019). Techniques and Methods of Identification. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2014). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. Organic Chemistry International. Retrieved from [Link]

  • Various Authors. (2025). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate. Retrieved from [Link]

  • Gholami, R., Bamoniri, A., & Mirjalili, B. B. F. (2022). One-pot synthesis of chromenes in the presence of nano-cellulose/Ti (IV) /Fe 3 O 4 as natural-based magnetic nano-catalysts under solvent free conditions. ResearchGate. Retrieved from [Link]

  • van der Graaff, W. N. P., et al. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen research portal. Retrieved from [Link]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Sim, J. H., & Lee, J. (2019). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Retrieved from [Link]

  • Jalili, Z., Tayebee, R., & Zonoz, F. M. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst. RSC Publishing. Retrieved from [Link]

  • Shinde, V. V., Jeong, Y. S., & Jeong, Y. T. (2015). Substrate Scope for the Synthesis of 4H-Chromene Derivatives 4 a. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2018). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Jetir.Org. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Various Authors. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for p-Tolyl Chromene Formation

Welcome to the dedicated technical support center for the synthesis of p-tolyl chromenes. This resource is designed for researchers, scientists, and professionals in drug development to navigate and optimize the formatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of p-tolyl chromenes. This resource is designed for researchers, scientists, and professionals in drug development to navigate and optimize the formation of this important heterocyclic scaffold. Chromene derivatives are prevalent in natural products and medicinally significant compounds, making their efficient synthesis a critical aspect of chemical research.[1] This guide provides in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of p-tolyl chromenes.

Q1: What are the most common starting materials for synthesizing p-tolyl chromenes?

The synthesis of p-tolyl chromenes, and chromenes in general, typically involves the reaction of a phenol with a suitable three-carbon component. For p-tolyl chromenes, the key starting materials are:

  • p-Cresol (4-methylphenol): This provides the "p-tolyl" part of the final structure and the phenolic hydroxyl group necessary for cyclization.

  • An α,β-unsaturated aldehyde or ketone: These compounds provide the three-carbon backbone that will form the pyran ring of the chromene. Examples include acrolein, crotonaldehyde, and cinnamaldehyde.[2][3][4]

  • Other reagents for multicomponent reactions: In some synthetic strategies, additional components like malononitrile can be used in one-pot reactions to generate more complex chromene derivatives.[5][6]

Q2: I am not getting any product. What are the first things I should check?

A complete lack of product formation often points to fundamental issues with the reaction setup or reagents. Here’s a checklist to begin your troubleshooting:

  • Reagent Purity: Ensure the purity of your starting materials, especially the p-cresol and the α,β-unsaturated carbonyl compound. Impurities can inhibit the catalyst or lead to unwanted side reactions.[7]

  • Catalyst Activity: If you are using a catalyst, confirm its activity. Some catalysts are sensitive to air and moisture.[7] Consider using a fresh batch or a different catalyst.

  • Reaction Conditions: Double-check the reaction temperature and atmosphere. Many chromene syntheses require elevated temperatures to proceed at a reasonable rate.[5][8] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents or intermediates are sensitive to oxygen.

  • Reaction Monitoring: Actively monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8][9] This will help you determine if the reaction is stalled or proceeding very slowly.

Q3: What are some common catalysts used for p-tolyl chromene synthesis?

A variety of catalysts can be employed to facilitate the formation of the chromene ring. The choice of catalyst can significantly impact reaction time, yield, and selectivity. Common classes of catalysts include:

  • Lewis Acids: Catalysts like Er(OTf)₃, AlCl₃, and other metal triflates can activate the carbonyl group of the α,β-unsaturated compound, promoting the reaction with the phenol.[10]

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH) can also catalyze the reaction.

  • Heterogeneous Catalysts: Solid-supported catalysts, including nano-catalysts like nano-cellulose/Ti(IV)/Fe₃O₄, offer advantages such as ease of separation and potential for recycling.[5]

  • Organocatalysts: Chiral organocatalysts can be used to achieve enantioselective synthesis of chromenes.[1]

  • Catalyst-Free Conditions: Some syntheses of chromene derivatives can be achieved under catalyst-free conditions, often at elevated temperatures.[11][12][13]

Troubleshooting Guide: Low Yields and Side Product Formation

Low yields and the formation of undesired side products are common hurdles in organic synthesis. This guide provides a systematic approach to diagnosing and resolving these issues in p-tolyl chromene formation.

Problem 1: Low Yield of the Desired p-Tolyl Chromene

A low yield can be attributed to several factors, from incomplete reaction to product degradation. The following troubleshooting flowchart can help you systematically address this issue.

Troubleshooting_Low_Yield start Low Yield of p-Tolyl Chromene check_completion Is the reaction going to completion? (Check via TLC/GC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time Troubleshoot workup_issue Investigate Work-up & Purification complete->workup_issue Troubleshoot increase_temp Increase Temperature increase_time->increase_temp increase_catalyst Increase Catalyst Loading increase_temp->increase_catalyst change_catalyst Change Catalyst increase_catalyst->change_catalyst check_reagents Check Reagent Purity & Stoichiometry change_catalyst->check_reagents degradation Check for Product Degradation workup_issue->degradation side_reactions Identify and Minimize Side Reactions degradation->side_reactions

Caption: A troubleshooting flowchart for low yields in p-tolyl chromene synthesis.

Detailed Troubleshooting Steps for Low Yield:

  • Incomplete Reaction:

    • Extend Reaction Time: The simplest first step is to allow the reaction to run for a longer period. Monitor the progress to determine the optimal time.[9]

    • Increase Temperature: Many organic reactions are accelerated by heat. Gradually increase the reaction temperature while monitoring for the formation of side products.[8] Some chromene syntheses are performed at temperatures ranging from 70°C to 110°C.[5][10]

    • Optimize Catalyst Loading: If using a catalyst, the concentration can be critical. Too little may result in a slow or incomplete reaction. Perform a series of small-scale experiments with varying catalyst loadings to find the optimum.

    • Evaluate Different Catalysts: The chosen catalyst may not be optimal for your specific substrates. Consult the literature for catalysts that have been successful in similar chromene syntheses.[14]

    • Verify Reagent Stoichiometry and Purity: Ensure that the molar ratios of your reactants are correct. The presence of impurities can inhibit the reaction.[7] Consider purifying your starting materials if their quality is questionable.

  • Issues During Work-up and Purification:

    • Product Loss During Extraction: Ensure the correct solvent and pH are used during aqueous work-up to prevent your product from remaining in the aqueous layer.

    • Degradation on Silica Gel: Some chromenes can be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for column chromatography, or explore other purification methods like recrystallization or distillation.[15]

    • Product Volatility: If your p-tolyl chromene is volatile, you may be losing it during solvent removal under reduced pressure. Use a cooled trap and gentle evaporation conditions.[9]

Problem 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the yield of the desired product. Identifying these byproducts is the first step toward minimizing their formation.

Common Side Products and Their Mitigation:

Side Product Plausible Cause Proposed Solution
Polymerization of α,β-unsaturated aldehyde/ketone High reaction temperature or presence of radical initiators.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. Add a radical inhibitor if necessary.
Formation of Friedel-Crafts alkylation products Strong Lewis or Brønsted acid catalysts can lead to alkylation of the aromatic ring.Use a milder catalyst. Optimize the reaction temperature to favor the desired cyclization over alkylation.[16]
Formation of regioisomers If the phenol has multiple reactive sites, different isomers of the chromene can be formed.The regioselectivity is often directed by the steric and electronic properties of the substituents on the phenol. For p-cresol, this is less of an issue, but with other substituted phenols, careful selection of reaction conditions is necessary to control regioselectivity.
Dehydrogenation or other secondary reactions The initial chromene product may undergo further reactions under the reaction conditions.Monitor the reaction closely and stop it once the desired product is formed in maximum yield.[9] Modify the work-up procedure to quench the reaction and neutralize the catalyst promptly.

Experimental Protocols

To provide a practical starting point, here are two detailed protocols for the synthesis of p-tolyl chromenes, one employing a heterogeneous catalyst and another under catalyst-free conditions.

Protocol 1: Nano-Cellulose/Ti(IV)/Fe₃O₄ Catalyzed Synthesis of a p-Tolyl Chromene Derivative

This protocol is adapted from a method for the synthesis of chromenes using a magnetic nanocatalyst, which allows for easy separation.[5]

Materials:

  • p-Cresol

  • An appropriate α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

  • Malononitrile

  • Nano-cellulose/Ti(IV)/Fe₃O₄ catalyst

  • Ethanol (as a solvent for work-up)

Procedure:

  • In a round-bottom flask, combine p-cresol (1 mmol), the α,β-unsaturated aldehyde (1 mmol), and malononitrile (1.1 mmol).

  • Add the nano-cellulose/Ti(IV)/Fe₃O₄ catalyst (e.g., 0.05 g).

  • Heat the mixture to 70°C under solvent-free conditions with stirring.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for a few minutes.

  • Use a magnet to hold the catalyst to the side of the flask and decant the ethanol solution.

  • Wash the catalyst with a small amount of fresh ethanol and combine the ethanol solutions.

  • Remove the ethanol under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Protocol_1_Workflow start Mix Reactants and Catalyst heat Heat to 70°C (Solvent-Free) start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool add_etoh Add Ethanol & Stir cool->add_etoh separate_catalyst Separate Catalyst with Magnet add_etoh->separate_catalyst evaporate Evaporate Ethanol separate_catalyst->evaporate purify Purify Product evaporate->purify

Caption: Experimental workflow for the nanocatalyst-mediated synthesis of a p-tolyl chromene derivative.

Protocol 2: Catalyst-Free Synthesis of a p-Tolylimino-2H-chromen-2-one Derivative

This protocol is based on a multicomponent reaction performed at room temperature without a catalyst.[11][13]

Materials:

  • 4-methyl-7-substituted coumarin

  • Dioxane

  • 4-formyl-7-substituted coumarin

  • p-Toluidine

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of 4-methyl-7-substituted coumarin, dioxane, 4-formyl-7-substituted coumarin, and p-toluidine.

  • Stir the mixture at room temperature (25°C).[11]

  • The reaction is typically carried out in an "effective medium" as described in the source literature, which may imply a high concentration or neat conditions.

  • Monitor the reaction for the formation of a precipitate or by TLC.

  • Upon completion, the solid product can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

  • Characterize the final product using spectroscopic methods such as FT-IR, NMR, and mass spectrometry.[11]

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The formation of chromenes from phenols and α,β-unsaturated carbonyl compounds generally proceeds through a cascade of reactions.

Chromene_Formation_Mechanism p_cresol p-Cresol michael_adduct Michael Adduct Intermediate p_cresol->michael_adduct Michael Addition unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization dehydration Dehydration cyclization->dehydration chromene p-Tolyl Chromene dehydration->chromene

Caption: A simplified mechanism for p-tolyl chromene formation.

  • Michael Addition: The reaction is often initiated by a conjugate (Michael) addition of the phenolic oxygen of p-cresol to the β-carbon of the activated α,β-unsaturated carbonyl compound. This step can be facilitated by a Lewis or Brønsted acid catalyst that activates the carbonyl group.

  • Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization. This can occur via an electrophilic attack of the activated carbonyl group onto the aromatic ring (Pechmann-type condensation) or through other pathways depending on the specific reactants and conditions.

  • Dehydration: The final step is typically a dehydration reaction that leads to the formation of the stable aromatic chromene ring.

In some cases, particularly with ortho-quinone methide (o-QM) intermediates, the reaction can proceed through a [4+2] cycloaddition pathway.[10]

By understanding these fundamental steps, a researcher can make more informed decisions when optimizing their reaction conditions. For instance, if the Michael addition is the rate-limiting step, enhancing the electrophilicity of the α,β-unsaturated carbonyl with a stronger Lewis acid could be beneficial. Conversely, if dehydration is problematic, adjusting the temperature or adding a dehydrating agent might improve the yield.

References

  • Gholami, R., Bamoniri, A., & Mirjalili, B. B. F. (2022). One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions. RSC Advances, 12(45), 27555–27563. [Link]

  • (Reference for α,β-unsaturated aldehydes in chromene synthesis) [Link]

  • Taheri, M., et al. (2023). Catalyst-Free Synthesis of p-Tolylimino-2H-Chromen-2-One Derivatives at Room Temperature. Polycyclic Aromatic Compounds, 44(4), 1-9. [Link]

  • (Reference for cyclizative condensation of phenols) [Link]

  • (Reference for harsh reaction conditions in some syntheses) [Link]

  • (Reference for purification techniques in organic synthesis) [Link]

  • (Reference for reaction temperature in synthesis) [Link]

  • (Reference for α,β-unsaturated carbonyls in chromene synthesis) [Link]

  • (Reference for multicomponent synthesis of chromenes) [Link]

  • (Reference for catalyst-free synthesis) [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical reviews, 103(8), 2921–2944. [Link]

  • (Reference for catalytic synthesis of chromenes) [Link]

  • Wang, Y., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 19, 763–772. [Link]

  • (Reference for crystal structure of a chromene derivative) [Link]

  • (Reference for reactivity of 3-nitrochromenes) [Link]

  • (Reference for solvent effect in chromene synthesis) [Link]

  • (Reference for harsh reaction conditions in chromene synthesis) [Link]

  • (Reference for purification of reagents) [Link]

  • (Reference for catalyst-free synthesis of chromen-2-one derivatives) [Link]

  • (Reference for synthesis of 2-amino-4H-chromene derivatives) [Link]

  • (Reference for review of chromene synthesis methods) [Link]

  • (Reference for Pechmann condensation mechanism) [Link]

  • (Reference for one-pot synthesis of chromenes) [Link]

  • (Reference for three-component synthesis of 2-amino-3-cyano-4H-chromenes) [Link]

  • (Reference for solvent effect on reaction rate and yield) [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-substituted chromene synthesis

Technical Support Center: Synthesis of 2-Substituted Chromenes Welcome to the technical support center for the synthesis of 2-substituted chromenes. This resource is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Substituted Chromenes

Welcome to the technical support center for the synthesis of 2-substituted chromenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromene synthesis, particularly when encountering challenges related to steric hindrance. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common synthetic hurdles and achieve your target molecules with higher yields and purity.

Introduction: The Challenge of Steric Hindrance in 2-Substituted Chromene Synthesis

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Consequently, the development of efficient synthetic routes to substituted chromenes is of significant interest.[1][3] However, the introduction of bulky substituents at the 2-position of the chromene ring can present significant synthetic challenges. Steric hindrance, the phenomenon where the size of substituent groups impedes a chemical reaction, can lead to low yields, incomplete reactions, or the formation of undesired side products.[4] This guide will explore the common issues arising from steric hindrance in 2-substituted chromene synthesis and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect the synthesis of 2-substituted chromenes?

A1: Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules.[4] In the context of 2-substituted chromene synthesis, bulky groups on the precursor molecules (e.g., a sterically demanding aldehyde or ketone) can physically block the approach of reagents, preventing the necessary bond formations for cyclization. This is particularly problematic in reactions that proceed through a congested transition state. The consequence is often a significant decrease in reaction rate and overall yield.

Q2: Are there general strategies to mitigate steric hindrance in organic synthesis?

A2: Yes, several general strategies can be employed. These include:

  • Changing Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. The use of microwave irradiation or ultrasound can also be beneficial.[3][5][6]

  • Employing More Reactive Reagents or Catalysts: A more reactive reagent can sometimes force a reaction to proceed despite steric impediments. Similarly, certain catalysts can lower the activation energy of the reaction, making it more feasible.[7]

  • Altering the Synthetic Route: If a particular reaction is consistently failing due to steric hindrance, it is often best to explore an alternative synthetic pathway that is less sensitive to steric effects.[8]

Q3: Which synthetic methods are particularly sensitive to steric hindrance in chromene synthesis?

A3: Traditional condensation reactions, such as those based on the Claisen-Schmidt condensation to form a chalcone intermediate, can be sensitive to steric hindrance, especially with ortho-substituted reactants.[8] Similarly, multicomponent reactions, while often efficient, can see a drop in yield when one of the components is sterically bulky.[9][10]

Troubleshooting Guide: Overcoming Specific Synthetic Challenges

This section addresses specific problems you may encounter during your experiments and provides targeted solutions.

Problem 1: Low to no yield when using a sterically hindered aldehyde with a phenol derivative.

Q: My reaction between a bulky aldehyde and a substituted phenol to form a 2-substituted chromene is giving very low yields. How can I improve this?

A: This is a classic case of steric hindrance preventing the initial condensation or subsequent cyclization. Here are several approaches to troubleshoot this issue, ranging from simple modifications to a change in synthetic strategy.

  • Option A: Optimization of Reaction Conditions

    • Increase Temperature: Higher temperatures can provide the kinetic energy needed to overcome the steric barrier.

    • Microwave or Ultrasound-Assisted Synthesis: These techniques can accelerate the reaction rate and improve yields in cases where conventional heating is insufficient.[3][5][6]

    • Choice of Catalyst: Experiment with different catalysts. For instance, ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for the synthesis of some 2-amino-4H-chromenes.[7] For other systems, a gentle Lewis acid like Er(OTf)3 might be effective.[11]

  • Option B: Alternative Synthetic Strategy - The Petasis Reaction

    • Rationale: The Petasis reaction, a three-component reaction of a salicylaldehyde, an amine, and a vinyl or aryl boronic acid, can be an excellent alternative. The reaction mechanism is less susceptible to steric hindrance around the aldehyde. A subsequent thermal cyclization then yields the 2-substituted-2H-chromene.[12]

    • Workflow Diagram:

      G cluster_0 Petasis Reaction for Sterically Hindered Chromenes Salicylaldehyde Sterically Hindered Salicylaldehyde Intermediate Acylic Intermediate Salicylaldehyde->Intermediate Boronic_Acid Vinyl/Aryl Boronic Acid Boronic_Acid->Intermediate Amine Amine (e.g., resin-bound) Amine->Intermediate Heat Heat (Cyclization) Intermediate->Heat Chromene 2-Substituted-2H-Chromene Heat->Chromene

      Caption: Petasis reaction workflow for hindered chromenes.

    • Experimental Protocol: Petasis Synthesis of 2-Aryl-2H-Chromenes

      • To a solution of the sterically hindered salicylaldehyde (1.0 equiv) in toluene, add the aryl boronic acid (1.2 equiv) and a secondary amine (e.g., resin-bound piperidine, 1.5 equiv).

      • Stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

      • Upon completion, filter off the resin-bound amine and wash with toluene.

      • Concentrate the filtrate under reduced pressure. The resulting intermediate can often be taken to the next step without further purification.

      • Dissolve the crude intermediate in a high-boiling solvent (e.g., xylenes) and heat to reflux (140-150 °C) for 4-8 hours to effect cyclization.

      • Cool the reaction mixture and purify by column chromatography on silica gel to afford the desired 2-aryl-2H-chromene.

Problem 2: Poor selectivity and formation of multiple by-products with bulky substrates.

Q: I am attempting a synthesis of a 2,2-disubstituted chromene, but the reaction is messy, with several unidentified by-products. How can I achieve a cleaner reaction?

A: Complex product mixtures often arise from competing side reactions, which can be exacerbated by steric hindrance. A change in the synthetic approach to a more controlled, stepwise method is often the solution.

  • Option A: Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

    • Rationale: For certain substrates, particularly for the synthesis of 2,2-disubstituted-2H-chromenes, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes can be highly effective. Interestingly, this method has been shown to work well with sterically demanding groups on the allyl moiety, which can facilitate the desired cycloreversion step.[13]

    • Workflow Diagram:

      G cluster_1 RCCOM for 2,2-Disubstituted Chromenes Salicylaldehyde O-allyl Salicylaldehyde Cycloaddition [3+2] Cycloaddition Salicylaldehyde->Cycloaddition Catalyst Hydrazine Catalyst Catalyst->Cycloaddition Retro_Cycloaddition Retro-[3+2] Cycloreversion Cycloaddition->Retro_Cycloaddition Chromene 2,2-Disubstituted -2H-Chromene Retro_Cycloaddition->Chromene

      Caption: Hydrazine-catalyzed RCCOM workflow.

    • Experimental Protocol: Hydrazine-Catalyzed RCCOM

      • Prepare the O-allyl salicylaldehyde substrate from the corresponding salicylaldehyde and allyl bromide.

      • In a glovebox, dissolve the O-allyl salicylaldehyde (1.0 equiv) in an anhydrous, non-polar solvent such as toluene.

      • Add the bicyclic hydrazine catalyst (typically 5-10 mol%).

      • Stir the reaction mixture at room temperature to 60 °C, monitoring by NMR or GC-MS.

      • Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

  • Option B: Palladium-Catalyzed Enantioselective Cyclization

    • Rationale: For the synthesis of chiral 2-aryl-chromenes, a palladium-catalyzed 6-endo-trig cyclization can offer high yields and enantioselectivity, even with substituted precursors. The use of specific phosphoramidite ligands is key to achieving high selectivity.[14]

    • Experimental Protocol: Pd-Catalyzed Enantioselective Synthesis

      • In a flame-dried flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)2, 5 mol%) and the phosphoramidite ligand (10 mol%) in an anhydrous solvent like THF.

      • Add the starting material (e.g., a suitable ortho-alkenyl phenol).

      • Add a base (e.g., Cs2CO3, 2.0 equiv).

      • Stir the reaction at the optimized temperature (e.g., 40-80 °C) until the starting material is consumed (monitor by TLC).

      • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

      • Purify the residue by flash column chromatography to yield the enantioenriched 2-aryl-chromene.

Quantitative Data Summary

For your convenience, the following table summarizes typical reaction conditions for the discussed methods.

MethodKey ReagentsCatalystSolventTemperatureTypical YieldsSteric Hindrance Tolerance
Petasis Reaction Salicylaldehyde, Boronic Acid, AmineNone (thermal cyclization)Toluene, Xylenes80-150 °CGood to ExcellentHigh
RCCOM O-allyl SalicylaldehydeBicyclic HydrazineTolueneRT - 60 °CGood to ExcellentHigh (can be beneficial)[13]
Pd-Catalyzed Cyclization ortho-alkenyl phenolPd(OAc)2 / Phosphoramidite ligandTHF40-80 °CHighModerate to High
Multicomponent Reaction Salicylaldehyde, active methylene compound, etc.Varies (e.g., TBAF, CAN)[7][9]Varies (e.g., alcohols, water)[5][9]VariesVariableSubstrate Dependent

Concluding Remarks

Overcoming steric hindrance in the synthesis of 2-substituted chromenes requires a thoughtful approach to reaction design. By understanding the underlying principles of steric effects and being equipped with a toolbox of alternative synthetic strategies, researchers can successfully synthesize even highly substituted and complex chromene derivatives. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more detailed information on specific reaction conditions and substrate scopes.

References

  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC, NIH.[Link]

  • Catalytic enantioselective synthesis of 2-aryl-chromenes. PMC, NIH.[Link]

  • Synthesis of substituted 2H-chromenes. ResearchGate.[Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.[Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Representation of the synthetic route for forming chromenes 3,4, and 5 derivatives from salicylaldehyde and malononitrila. ResearchGate.[Link]

  • Catalytic Synthesis of 2H-Chromenes. SciSpace.[Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI.[Link]

  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Jetir.Org.[Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC.[Link]

  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journals.[Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed.[Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.[Link]

  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate.[Link]

  • Biological importance of structurally diversified chromenes | Request PDF. ResearchGate.[Link]

  • Effect of bulky substituents on the self-assembly and mixing behavior of arylene ethynylene macrocycles at the solid/liquid interface. RSC Publishing.[Link]

  • Biological importance of structurally diversified chromenes. PubMed.[Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. NIH.[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Chloro-2-p-tolyl-2H-chromene in Solution

Welcome to the technical support center for 4-Chloro-2-p-tolyl-2H-chromene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-p-tolyl-2H-chromene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary information to ensure the stability and integrity of 4-Chloro-2-p-tolyl-2H-chromene throughout your research endeavors.

Introduction to the Stability of 4-Chloro-2-p-tolyl-2H-chromene

4-Chloro-2-p-tolyl-2H-chromene is a heterocyclic compound with a chromene core structure that is of significant interest in medicinal chemistry and materials science.[1][2] The presence of a chlorine atom at the 4-position and a tolyl group at the 2-position introduces specific reactivity and stability considerations that are crucial for experimental design and interpretation. This guide will address the key factors influencing the stability of this compound in solution and provide practical advice for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Chloro-2-p-tolyl-2H-chromene in solution?

A1: The stability of 4-Chloro-2-p-tolyl-2H-chromene in solution is primarily influenced by a combination of factors including the choice of solvent, the pH of the medium, exposure to light, and temperature. The allylic chloride moiety at the C4 position makes the compound susceptible to nucleophilic substitution reactions, particularly hydrolysis in the presence of water.[3] Additionally, chromene derivatives can be sensitive to photodegradation.[4]

Q2: What is the recommended solvent for preparing stock solutions of 4-Chloro-2-p-tolyl-2H-chromene?

A2: For optimal stability, it is recommended to prepare stock solutions in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[5] These solvents are less likely to participate in nucleophilic substitution reactions with the 4-chloro group. When preparing solutions for biological assays that require aqueous buffers, it is advisable to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous medium immediately before use to minimize the risk of hydrolysis.

Q3: How should I store solutions of 4-Chloro-2-p-tolyl-2H-chromene?

A3: Solutions should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect against moisture and air. For long-term storage, it is recommended to keep the solutions at low temperatures, such as -20°C or -80°C, and to protect them from light by using amber vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Is 4-Chloro-2-p-tolyl-2H-chromene sensitive to light?

A4: Yes, chromene derivatives are known to be photosensitive and can undergo photodegradation upon exposure to UV or visible light.[4][6] Photodegradation can lead to the formation of various byproducts, potentially altering the compound's activity and purity.[7] Therefore, all experiments involving this compound should be conducted with appropriate light protection.

Q5: What are the likely degradation products of 4-Chloro-2-p-tolyl-2H-chromene in the presence of water or other nucleophiles?

A5: The primary degradation pathway in the presence of water is likely hydrolysis of the 4-chloro group to form the corresponding 4-hydroxy-2-p-tolyl-2H-chromene. Other nucleophiles present in the solution (e.g., alcohols, amines) can also displace the chloride to form the corresponding substitution products. Under photolytic conditions, more complex degradation pathways involving oxidation and rearrangement of the chromene ring may occur.[4][7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 4-Chloro-2-p-tolyl-2H-chromene.

Problem Possible Cause Troubleshooting Steps & Explanation
Inconsistent or lower-than-expected biological activity in assays. Compound Degradation: The compound may have degraded in the assay medium.1. Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment. 2. Minimize Incubation Time: Reduce the incubation time of the compound in aqueous or protic media as much as possible. 3. pH Control: Ensure the pH of your assay buffer is within a stable range for the compound. While specific data is limited, neutral to slightly acidic conditions are generally preferred for chlorinated compounds to minimize hydrolysis.[8] 4. Purity Check: Verify the purity of your stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis of the compound after storage or use in an experiment. Degradation or Contamination: The new peaks likely represent degradation products or contaminants from the solvent or reaction mixture.1. Analyze a Blank: Run a blank sample (solvent only) to rule out contamination from the solvent or HPLC system. 2. Forced Degradation Study: To tentatively identify degradation peaks, perform a forced degradation study. Expose a small sample of the compound to harsh conditions (e.g., acid, base, peroxide, light, heat) and analyze the resulting mixture by HPLC-MS to characterize the degradation products.[9] 3. Review Handling Procedures: Ensure proper storage and handling procedures are being followed to prevent contamination and degradation.
Precipitation of the compound in aqueous buffers. Low Aqueous Solubility: 4-Chloro-2-p-tolyl-2H-chromene is a hydrophobic molecule with limited solubility in water.1. Use a Co-solvent: If permissible in your assay, consider using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility.[10] 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Check Concentration: Ensure that the final concentration of the compound in the aqueous buffer does not exceed its solubility limit.
Color change of the solution upon exposure to light. Photodegradation: The color change is a strong indicator of photodegradation.1. Protect from Light: Conduct all manipulations of the compound and its solutions under amber or low-intensity light. Use amber-colored vials or wrap containers in aluminum foil. 2. Photostability Test: Perform a photostability test by exposing a solution of the compound to a controlled light source and monitoring its degradation over time by HPLC.[11]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 4-Chloro-2-p-tolyl-2H-chromene in Solution

This protocol provides a framework for evaluating the stability of the compound under specific experimental conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a sample of 4-Chloro-2-p-tolyl-2H-chromene.

  • Dissolve the compound in an anhydrous aprotic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This will serve as your stable stock solution.

2. Preparation of Test Solutions:

  • Dilute the stock solution to the desired final concentration in the test solvent or buffer (e.g., phosphate-buffered saline, cell culture medium).

  • Prepare a control sample by diluting the stock solution in the anhydrous aprotic solvent to the same final concentration.

3. Incubation:

  • Incubate the test and control solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • It is recommended to test multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • At each time point, take an aliquot of the test and control solutions.

  • Immediately analyze the samples by a validated analytical method, such as HPLC, to determine the remaining concentration of the parent compound.

5. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • From this data, you can determine the rate of degradation and the half-life of the compound under the tested conditions.

Protocol 2: Suggested HPLC Method for Purity and Stability Analysis

This is a general reverse-phase HPLC method that can be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over a period of 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-320 nm range).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Note: This method will need to be validated for linearity, accuracy, and precision for quantitative analysis.

Visualizing Potential Degradation Pathways

The following diagram illustrates a plausible primary degradation pathway for 4-Chloro-2-p-tolyl-2H-chromene in the presence of a nucleophile (water).

G cluster_0 Degradation Pathways A 4-Chloro-2-p-tolyl-2H-chromene B 4-Hydroxy-2-p-tolyl-2H-chromene A->B Hydrolysis (H2O) C Other Nucleophilic Substitution Products A->C Nucleophilic Attack (Nu-)

Caption: Plausible degradation pathways of 4-Chloro-2-p-tolyl-2H-chromene.

Workflow for Troubleshooting Inconsistent Experimental Results

This workflow provides a systematic approach to identifying the root cause of inconsistent results.

G start Inconsistent Results Observed check_purity Check Purity of Stock Solution (HPLC) start->check_purity is_pure Is Stock Pure? check_purity->is_pure new_stock Prepare Fresh Stock Solution is_pure->new_stock No check_stability Assess Stability in Assay Medium is_pure->check_stability Yes new_stock->check_purity is_stable Is Compound Stable? check_stability->is_stable optimize_assay Optimize Assay Conditions (e.g., shorter incubation, co-solvent) is_stable->optimize_assay No review_protocol Review Experimental Protocol for Errors is_stable->review_protocol Yes end Problem Resolved optimize_assay->end review_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Jain, S. K., & Pathak, D. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 728. [Link]

  • García-Rupérez, J., & de la Guardia, M. (2012). pH effect on the stability of organic compounds in environmental samples. TRAC Trends in Analytical Chemistry, 38, 94-106.
  • The Royal Society of Chemistry. (2017). The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3-Arylfluorination of Chromenes. [Link]

  • Monnot, F., et al. (2023). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews, 42(5), 1547-1571. [Link]

  • Kumar, A., & Sharma, G. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 728. [Link]

  • Giglione, A., et al. (2007). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Journal of Physical Chemistry A, 111(37), 9035-9042.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Bhattacharyya, S., et al. (2015). l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study. Organic & Biomolecular Chemistry, 13(36), 9488-9496. [Link]

  • Barros, S., et al. (2014). Mass spectrometry as a critical tool to solve the pathway of pentachlorophenol degradation by fungi. Journal of Mass Spectrometry, 49(12), 1278-1286.
  • Smaali, A., et al. (2023). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. International Journal of Molecular Sciences, 24(21), 15897. [Link]

  • Gonzalez-Bello, C. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Frontiers in Microbiology, 12, 789945. [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • de Oliveira, A. C., et al. (2018). Photostability testing of pharmaceutical products. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Erdem, C. U., et al. (2023). Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation. Water Research, 245, 120565. [Link]

  • Ali, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7799. [Link]

  • D'Agostino, P. A., et al. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways. Journal of Mass Spectrometry, 43(12), 1667-1676.
  • Aly, H. M., et al. (2016). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 21(10), 1289. [Link]

  • de Oliveira, G. G., et al. (2018). Spectrophotometric Identification of Chromene in Phyllanthus muellerianus.
  • Waterman, K. C., & Swanson, J. T. (2018). Pharmaceutical Photostability: A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability - Part II. Journal of Pharmaceutical Sciences, 107(1), 5-13.
  • Van de Velde, F., et al. (2020). Photodegradation Products and their Analysis in Food. Journal of Agricultural and Food Chemistry, 68(25), 6835-6851.
  • Kaviyarasu, K., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(2), 136. [Link]

  • Al-Ghamdi, A. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research, 5(5), 415-418.
  • Wang, Y., et al. (2019). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers, 6(12), 1974-1979. [Link]

  • Van de Velde, F., et al. (2020). Photodegradation Products And Their Analysis In Food. Journal of Agricultural and Food Chemistry, 68(25), 6835-6851.
  • Wetzel, W. C., et al. (2018). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). Journal of the American Society for Mass Spectrometry, 29(10), 2035-2045.
  • Engberts, J. B. F. N., et al. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(6), 1066-1072. [Link]

  • Ali, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7799. [Link]

  • Giera, M., et al. (2000). Evaluation of a sensitive HPLC method for the determination of Malondialdehyde, and application of the method to different biological materials. Free Radical Biology and Medicine, 29(11), 1016-1023.
  • Jalalizadeh, H., et al. (2006). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. International Journal of Pharmacology, 2(2), 221-225. [Link]

  • Kulkarni, S. D., et al. (1998). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones. Journal of the Indian Chemical Society, 75(10-12), 734-737.

  • Schick, A., et al. (2023). Ecotoxicological Effects of Four Commonly Used Organic Solvents on the Scleractinian Coral Montipora digitata. Toxics, 11(4), 365. [Link]

  • Molina, P., et al. (1995). Silver Carbonate Promoted Reaction of Hydrazonyl Chlorides with Allylic Alcohols. Heterocycles, 40(2), 777-786.
  • Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology and Bioengineering, 110(7), 1801-1810. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2H-Chromene Reaction Mixtures

Welcome to the technical support center for troubleshooting the purification of 2H-chromene reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the purification of 2H-chromene reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Drawing from established protocols and field-proven insights, this resource provides in-depth, evidence-based solutions to help you achieve high purity for your target 2H-chromene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my 2H-chromene synthesis?

A: The nature of impurities in a 2H-chromene synthesis is intrinsically linked to the synthetic route employed. However, several classes of impurities are frequently observed across various methodologies:

  • Unreacted Starting Materials: Residual salicylaldehyde, phenols, or α,β-unsaturated compounds are common. Due to their polarity, they can co-elute with the desired product if not properly addressed.

  • Catalyst Residues: Depending on the reaction, you may encounter residual transition metals (e.g., palladium, gold), organocatalysts (e.g., DMAP, L-pipecolinic acid), or their byproducts.[1][2][3]

  • Byproducts: The formation of isomeric side products, such as benzofurans, is a known challenge, particularly in metal-catalyzed cyclizations.[1] Other potential byproducts can arise from self-condensation of starting materials or undesired side reactions.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be challenging to remove completely and may require specific work-up procedures.

Q2: How can I effectively monitor the progress of my reaction and the presence of impurities?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and preliminary impurity profiling.

  • Visualization: 2H-chromenes and many common impurities are often UV-active due to their aromatic nature, appearing as dark spots on a fluorescent TLC plate under UV light (254 nm).[4] For non-UV-active impurities, various staining methods can be employed. A p-anisaldehyde stain is a good general-purpose choice, reacting with a wide range of functional groups.[5]

  • Solvent System Selection: A good starting point for a TLC solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ratio can be adjusted to achieve good separation between the product and impurities.

Troubleshooting Guides

Issue 1: My crude product is contaminated with unreacted salicylaldehyde.
  • Causality: Salicylaldehydes are polar compounds due to the presence of both a hydroxyl and an aldehyde group. This polarity can cause them to have similar retention factors (Rf) to some 2H-chromene products in normal-phase chromatography, leading to co-elution.

  • Solution: Acid-Base Extraction

    An effective method to remove acidic impurities like salicylaldehyde is an acid-base extraction.[6][7][8] By washing the organic layer with a basic aqueous solution, the acidic salicylaldehyde is deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer and can thus be separated.

    Experimental Protocol: Acid-Base Wash

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The deprotonated salicylaldehyde will be in the upper aqueous layer (if the organic solvent is denser than water, like DCM) or the lower aqueous layer (if the organic solvent is less dense than water, like ethyl acetate).

    • Drain the aqueous layer.

    • Repeat the wash with the basic solution one or two more times to ensure complete removal.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    Diagram: Acid-Base Extraction Workflow

    crude Crude Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (2H-Chromene) sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer (Salicylaldehyde Salt) sep_funnel->aqueous_layer base_wash Add Aqueous Base (e.g., NaHCO3) base_wash->sep_funnel brine_wash Wash with Brine organic_layer->brine_wash dry Dry (Na2SO4) brine_wash->dry pure_product Purified 2H-Chromene dry->pure_product

    Caption: Workflow for removing acidic impurities.

Issue 2: How can I remove the DMAP catalyst after the reaction?
  • Causality: 4-Dimethylaminopyridine (DMAP) is a basic organocatalyst and can be challenging to remove by chromatography alone due to its polarity.

  • Solution: Acidic Wash

    Similar to the removal of acidic impurities with a basic wash, basic catalysts like DMAP can be removed by washing the organic layer with a dilute acidic solution.[1][2][9] The acid protonates the basic nitrogen atom of DMAP, forming a salt that is soluble in the aqueous phase.

    Experimental Protocol: Acidic Wash for DMAP Removal

    • After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). Repeat this wash two to three times.

    • To neutralize any remaining acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Finally, wash with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Issue 3: My desired 2H-chromene and a benzofuran byproduct have very similar polarities.
  • Causality: Benzofurans are common byproducts in certain 2H-chromene syntheses, particularly those involving metal-catalyzed cyclization of propargyl ethers. Their structural similarity to the 2H-chromene product can result in very close Rf values on TLC, making separation by standard chromatography difficult.

  • Solution: Optimized Flash Column Chromatography and/or Recrystallization

    1. Optimized Flash Column Chromatography:

    For challenging separations, optimizing the conditions for flash column chromatography is crucial.

    • Solvent System: A shallow elution gradient is often necessary. Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Column Dimensions: Use a longer column with a smaller diameter to increase the theoretical plates and improve resolution.

    • Loading Technique: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

    Table 1: Example Eluent Systems for 2H-Chromene Purification

Impurity TypeStarting Eluent (Hexane/Ethyl Acetate)Gradient Profile
Non-polar impurities98:2Isocratic or slow gradient to 95:5
Moderately polar byproducts95:5Slow gradient to 80:20
Polar starting materials90:10Steeper gradient after product elution

References

  • Kang, B., Ikeda, K., et al. (2023). The annulative condensation of salicylaldehydes and acrylonitrile to give 3-cyano-2H-chromenes is efficiently mediated by 4-dimethylaminopyridine (DMAP). Chemical & Pharmaceutical Bulletin, 71, 318-325.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • ResearchGate. (2014, November 19). Is anyone familiar with the removal of DMAP? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, March 30). Preparation of Salicylaldehyde. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Singh, P., et al. (2013). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound? Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in Chromene Condensation

Case ID: CHR-OPT-2024 Subject: Optimization of Benzopyran (Chromene) Synthesis via Condensation Status: Active Guide Executive Summary This technical guide addresses the suppression of common side reactions—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHR-OPT-2024 Subject: Optimization of Benzopyran (Chromene) Synthesis via Condensation Status: Active Guide

Executive Summary

This technical guide addresses the suppression of common side reactions—specifically polymerization, bis-chromene formation, and thermodynamic isomerization—during the condensation of phenols with


-unsaturated carbonyls or propargylic alcohols. The protocols below prioritize atom economy  and regioselectivity , utilizing mechanistic insights to control the kinetic vs. thermodynamic equilibrium.

Troubleshooting Modules (Q&A)

Module A: Controlling Isomerization (2H- vs. 4H-Chromenes)

User Query: "I am targeting the biologically active 2H-chromene, but NMR shows a significant amount of the 4H-isomer. How do I prevent this shift?"

Technical Diagnosis: The 2H-chromene is typically the kinetic product formed via [3,3]-sigmatropic rearrangement and electrocyclization. The 4H-chromene is often the thermodynamic product , favored by prolonged heating or strong acid catalysis which facilitates a 1,5-hydrogen shift.

Corrective Actions:

  • Temperature Modulation: Reduce reaction temperature. 2H-chromenes are often favored at 40–60°C. Temperatures >80°C promote the hydride shift to the more stable 4H-isomer.

  • Catalyst Switch: Move from strong Brønsted acids (e.g.,

    
    -TSA) to milder Lewis acids (e.g., Phenylboronic acid or 
    
    
    
    ) or organocatalysts (e.g., EDDA). Strong acids lower the activation energy for the isomerization.
  • Quench Protocol: Monitor strictly by TLC/HPLC. Quench immediately upon consumption of starting material to prevent equilibration.

Module B: Preventing Bis-Chromene Formation

User Query: "When using resorcinol or phloroglucinol, I observe a high molecular weight impurity. MS indicates a 'double' condensation product."

Technical Diagnosis: Poly-hydroxylated benzenes (resorcinols) have multiple nucleophilic sites. If the electrophile (


-unsaturated aldehyde) is present in excess or high local concentration, a second condensation occurs, fusing two pyran rings to the benzene core (Bis-chromene).

Corrective Actions:

  • Inverse Addition: Do not add the phenol to the aldehyde. Instead, add the aldehyde slowly (dropwise over 1-2 hours) to a solution of the phenol. This keeps the phenol in excess relative to the electrophile at any given moment.

  • Stoichiometry: Use a slight excess of the phenol (1.1 – 1.2 equiv).

  • Dilution: Run the reaction at lower concentrations (0.1 M or less) to statistically favor the bimolecular reaction over the termolecular oligomerization.

Module C: Avoiding Polymerization of -Unsaturated Aldehydes

User Query: "My reaction mixture turns into a dark tar/polymer before the product forms."

Technical Diagnosis:


-unsaturated aldehydes (e.g., citral, senecioaldehyde) are prone to self-polymerization under acidic conditions or high heat, competing with the desired condensation.

Corrective Actions:

  • Water Management: Water generated during condensation can hydrolyze intermediates or catalyze polymerization. Use a Dean-Stark apparatus or add Molecular Sieves (3Å or 4Å) to the reaction vessel.

  • Ligand-Controlled Catalysis: If using metal catalysts (Au, Ru), use bulky ligands (e.g., JohnPhos) to sterically protect the metal center from coordinating multiple aldehyde units, which initiates polymerization.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways in chromene synthesis. Understanding these branch points is critical for intervention.

ChromenePathways Start Phenol + Propargyl Alcohol / Enal Inter Intermediate (Propargyl Ether / Chalcone) Start->Inter Acid/Base Cat. Poly Polymer/Tar (Degradation) Start->Poly Self-Polymerization (Unstable Aldehyde) Kinetic 2H-Chromene (Kinetic Product) Inter->Kinetic Electrocyclization (Low Temp) Thermo 4H-Chromene (Thermodynamic Product) Kinetic->Thermo 1,5-H Shift (High Temp/Strong Acid) Bis Bis-Chromene (Side Product) Kinetic->Bis + Excess Electrophile

Caption: Reaction pathway showing the divergence between the desired kinetic product (2H-chromene) and thermodynamic/side products.

Optimized Standard Protocol

Method: Phenylboronic Acid Catalyzed Condensation (Mild & Selective)

This protocol minimizes side products by using a mild organocatalyst that activates the aldehyde without triggering rapid isomerization or polymerization.

Materials
  • Substrate: Phenol/Resorcinol (1.0 mmol)

  • Reagent:

    
    -Unsaturated Aldehyde (e.g., Citral) (1.0 mmol)
    
  • Catalyst: Phenylboronic acid (

    
    ) (0.1 mmol, 10 mol%)
    
  • Solvent: Toluene or o-Xylene (Dry)

  • Additives: Glacial Acetic Acid (0.1 mmol) – Optional, accelerates dehydration

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and equip it with a Dean-Stark trap and reflux condenser.

  • Charging: Add Phenol (1.0 equiv), Phenylboronic acid (10 mol%), and Acetic acid (10 mol%) to Toluene (0.2 M concentration).

  • Controlled Addition: Heat the mixture to reflux (110°C).

    • Critical Step: Dissolve the aldehyde in a small volume of toluene. Add this solution dropwise over 60 minutes via a syringe pump or addition funnel. This prevents high local concentrations of aldehyde (minimizing polymerization).

  • Monitoring: Monitor via TLC every 30 minutes. Look for the disappearance of the phenol spot.

    • Stop Condition: As soon as the phenol is consumed (typically 2-4 hours), stop heating. Do not "over-cook" to improve yield, as this promotes 2H

      
       4H isomerization.
      
  • Work-up: Cool to room temperature. Wash with

    
     (sat. aq.) to remove the boronic acid and acetic acid. Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography on neutral alumina (silica can be too acidic and cause isomerization on the column).

Comparative Data: Catalyst Selection

Select the catalyst based on your substrate's sensitivity and the specific side-product you are battling.

Catalyst SystemAcidity/TypePrimary Risk (Side Product)Best For...

-TSA /

Strong Brønsted4H-Isomer, PolymerizationRobust, simple substrates; Thermodynamic products.
Phenylboronic Acid Mild Lewis AcidSlow Reaction RateHigh Selectivity (2H-Chromenes); Acid-sensitive groups.
EDDA OrganocatalystIncomplete CyclizationMild condensations; Knoevenagel routes.

/

Soft Lewis AcidCostPropargyl Alcohol routes; Extremely high regioselectivity.
Ca(OH)

/ Water
Base / GreenHydrolysisSalicylaldehyde + Nitroalkene routes (Green Chem).

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Problem Identify Major Issue Isomer Wrong Isomer (4H instead of 2H) Problem->Isomer Tar Tar / Polymerization Problem->Tar Bis Bis-Chromene / Oligomer Problem->Bis Sol1 Reduce Temp (<60°C) Shorten Time Isomer->Sol1 Sol2 Slow Addition of Aldehyde Use Radical Inhibitor (BHT) Tar->Sol2 Sol3 Dilute Reaction Increase Phenol Ratio Bis->Sol3

Caption: Diagnostic flowchart for resolving common synthetic failures.

References

  • BenchChem. (2025).[1][2] Minimizing byproduct formation in 6-Chloro-2H-chromene synthesis. Link

  • Patel, D., et al. (2024).[3] Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Synthesis.[4][5] Link

  • North, J. T., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University Chemistry. Link

  • Jalili, Z., et al. (2021).[3][5][6] Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances. Link

  • Master Organic Chemistry. (2022). Aldol Condensation: Dehydration of Aldol Addition Product.[4] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-Chloro-2-p-tolyl-2H-chromene

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Chloro-2-p-tolyl-2H-chromene , a critical intermediate in the synthesis of bioactive flavonoids and benzopyrans. This analysi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Chloro-2-p-tolyl-2H-chromene , a critical intermediate in the synthesis of bioactive flavonoids and benzopyrans.

This analysis compares the target molecule against its synthetic precursor (Flavanone ) and its structural analog (4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde ) to provide a robust framework for structural verification.

The transition from a saturated Flavanone core to the unsaturated 4-Chlorochromene scaffold involves a significant hybridization change at C3 and C4. This transformation is spectrally distinct, marked by the loss of methylene protons and the emergence of a vinylic system.

Synthesis Workflow: The Vilsmeier-Haack / Chlorination Route

The 4-chloro derivative is typically accessed via the chlorination of 2-p-tolylchroman-4-one (flavanone) using phosphorous pentachloride (


) or phosphoryl chloride (

), followed by elimination.

Synthesis Flavanone Precursor: 2-p-tolylchroman-4-one (C3-sp3, C4=O) Intermediate Intermediate: 4,4-Dichloroflavan Flavanone->Intermediate PCl5 / POCl3 Chlorination Product Target: 4-Chloro-2-p-tolyl-2H-chromene (C3=C4-Cl) Intermediate->Product -HCl Elimination

Figure 1: Synthetic pathway transforming the ketone (flavanone) into the vinyl chloride (chromene).

Part 2: 1H NMR Spectral Analysis

The 1H NMR spectrum of 4-Chloro-2-p-tolyl-2H-chromene is characterized by the AB system of the pyran ring (H2/H3) and the specific AA'BB' pattern of the p-tolyl group.

Summary of Chemical Shifts (CDCl

, 300-500 MHz)
Proton PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
H-2 Benzylic / Allylic5.90 – 6.10 Doublet (d)

H-3 Vinylic5.75 – 5.85 Doublet (d)

p-Tolyl (-CH

)
Methyl2.35 – 2.40 Singlet (s)-
p-Tolyl (Ar-H) Aromatic7.10 – 7.30 AA'BB' System

H-5 Aromatic (Peri)7.30 – 7.50 Multiplet (m)-
H-6, H-7, H-8 Aromatic6.80 – 7.10 Multiplet (m)-
Detailed Signal Assignment Logic
1. The Pyran Ring (H2 & H3): The "Fingerprint" Region

Unlike the precursor flavanone, which shows a complex triplet/double-doublet pattern for H2 and H3ax/H3eq in the 2.8–5.4 ppm range, the 4-chlorochromene exhibits a distinct vinylic coupling .

  • H2 (

    
     ~6.0):  Resonates downfield due to the adjacent oxygen atom and the allylic position. It appears as a doublet.
    
  • H3 (

    
     ~5.8):  The vinylic proton at C3 is shielded relative to H2 but deshielded compared to typical alkenes due to the conjugation with the aromatic ring.
    
  • Differentiation: The coupling constant (

    
     Hz) is characteristic of the cis-relationship in the rigid pyran ring, distinguishing it from open-chain chalcones (
    
    
    
    Hz).
2. The Chlorine Substituent Effect (C4)

The chlorine atom at C4 exerts a deshielding effect on the H5 proton (the aromatic proton spatially closest to C4).

  • H5 Shift: Typically observed downfield (

    
     7.3–7.5) compared to the other aromatic protons (H6, H7, H8) due to the peri-effect and the anisotropy of the C4-Cl bond.
    
3. The p-Tolyl Moiety

The p-tolyl group provides a clean diagnostic signal:

  • Methyl Group: A sharp singlet at 2.35 ppm . This confirms the integrity of the p-tolyl group and distinguishes it from phenyl analogs (4-chloroflavene).

  • Aromatic System: Two doublets (roofing effect common) around 7.1–7.3 ppm, integrating to 4 protons.

Part 3: Comparative Analysis (Alternatives)

Distinguishing the target from its precursors and potential byproducts is essential for validation.

Table 2: Spectral Comparison of Alternatives
FeatureTarget: 4-Chloro-2-p-tolyl-2H-chromene Precursor: Flavanone Analog: 4-Chloro-3-formyl-chromene
C3 Protons 1H (Vinylic doublet, ~5.8 ppm) 2H (Methylene multiplet, ~2.8-3.0 ppm)None (Substituted by CHO)
C2 Proton Doublet (~6.0 ppm) Doublet of Doublets (~5.4 ppm)Singlet (~6.40 ppm, deshielded by CHO)
C4 Environment C-Cl (Quaternary) C=O[1] (Carbonyl, no H)C-Cl (Quaternary)
Key Diagnostic J(2,3) coupling (~4 Hz) AMX System (H2, H3a, H3b)Aldehyde peak at 10.3 ppm
Analytical Insight
  • Vs. Flavanone: The disappearance of the upfield methylene multiplets (2.8–3.0 ppm) and the appearance of the vinylic doublet at 5.8 ppm is the primary confirmation of successful elimination/chlorination.

  • Vs. 3-Formyl Analog: If the Vilsmeier-Haack reaction is used, there is a risk of formylation at C3. The presence of a singlet at 10.3 ppm (CHO) and the collapse of the H2 doublet into a singlet at 6.4 ppm indicates the formation of the aldehyde derivative (Compound 2a in literature) rather than the target.

Comparison cluster_0 Precursor (Flavanone) cluster_1 Target (4-Chlorochromene) F_H2 H2: dd, 5.4 ppm T_H2 H2: d, 6.0 ppm F_H2->T_H2 Elimination Shift F_H3 H3: m, 2.8-3.0 ppm T_H3 H3: d, 5.8 ppm F_H3->T_H3 Hybridization Change (sp3 -> sp2) T_Link J = 4.0 Hz

Figure 2: Spectral shift logic distinguishing the precursor from the target.

Part 4: Experimental Protocols

1. Synthesis Protocol (Reference Method)
  • Reagents: 2-p-tolylchroman-4-one (1.0 eq),

    
     (1.2 eq), Benzene or Toluene (anhydrous).
    
  • Procedure:

    • Dissolve flavanone in anhydrous toluene.

    • Add

      
       portion-wise.
      
    • Reflux for 2–4 hours (Monitor by TLC; disappearance of ketone spot).

    • Cool and quench with ice water.

    • Extract with DCM, wash with NaHCO

      
       (to remove acidic byproducts).
      
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc 95:5). Note: 4-chlorochromenes can be unstable on acidic silica; use neutralized silica if necessary.

2. NMR Sample Preparation
  • Solvent: CDCl

    
     is the standard solvent.
    
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • TMS: Use Tetramethylsilane (TMS) as internal reference (0.00 ppm).

  • Parameters:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1):

      
       1.0 s (ensure integration accuracy for the methyl singlet).
      
    • Scans: 16–32 scans are usually sufficient.

References

  • Vilsmeier-Haack Formylation of Flavanones

    • Title: Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
    • Source: PMC / NIH (Molecules).
    • Relevance: Provides exact NMR data for the 3-formyl analog (Compound 2a), serving as the baseline for H2/H5 chemical shift assignment.
    • URL:[Link]

  • General Flavonoid NMR Data

    • Title: NMR Chemical Shifts of Common Flavonoids.
    • Source: Pharmaceutics (via PMC).
    • Relevance: Establishes the baseline shifts for the precursor flavanone scaffold.
    • URL:[Link]

  • Synthesis of 4-Chlorochromenes

    • Title: Facile synthesis of 4H-chromene derivatives via base-mediated annulation.[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Discusses the stability and formation of the chromene double bond system.
    • URL:[Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of 4-Chloro vs. p-Tolyl Functional Groups

[1] Executive Summary & Strategic Context In drug development and intermediate synthesis, the 4-chloro (p-chloro) and p-tolyl (4-methyl) moieties are classic bioisosteres.[1] While they share the para-substitution geomet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In drug development and intermediate synthesis, the 4-chloro (p-chloro) and p-tolyl (4-methyl) moieties are classic bioisosteres.[1] While they share the para-substitution geometry, their electronic properties are diametrically opposed: the chlorine atom is an electron-withdrawing group (EWG) via induction, while the methyl group is an electron-donating group (EDG) via hyperconjugation.[1]

Distinguishing these two groups using Infrared (IR) Spectroscopy requires moving beyond simple peak listing.[1][2] It demands a logic-based approach that prioritizes negative evidence (absence of bands) as heavily as positive evidence.[1]

The Core Differentiator: The most robust identifier is not the C-Cl stretch (which couples complexly with ring vibrations), but rather the Aliphatic C-H stretching region (2850–2980 cm⁻¹) .[1] Its presence confirms the p-tolyl group; its complete absence (in a purified sample) strongly suggests the 4-chloro analog.[1]

Theoretical Framework: Vibrational Causality

To interpret the spectra correctly, one must understand the physical drivers shifting the peaks:

  • Reduced Mass Effect (

    
    ): 
    
    • p-Tolyl: The methyl group adds significant C-H vibrational modes.[1][3]

    • 4-Chloro: The chlorine atom (35.5 amu) is significantly heavier than the methyl carbon (12 amu).[1] This lowers the frequency of the C-X stretching vibration into the fingerprint region (

      
       cm⁻¹).[1]
      
  • Electronic Effects (Hammett

    
    ): 
    
    • Inductive (-I): Chlorine pulls electron density from the ring, slightly stiffening ring bonds and shifting aromatic C=C stretches to higher frequencies compared to the methyl analog.[1]

    • Hyperconjugation (+R): The methyl group donates electron density, slightly weakening adjacent bonds.[1]

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for distinguishing these two compounds. This logic minimizes false positives by prioritizing the most distinct spectral features.[1]

IR_Decision_Tree Start Unknown Sample (Para-substituted) Check_Aro Check 3000-3100 cm⁻¹ (Aromatic C-H Stretch) Start->Check_Aro Step 1 Check_Ali Check 2850-2980 cm⁻¹ (Aliphatic C-H Stretch) Check_Aro->Check_Ali Present in Both Decision_Tolyl High Probability: p-Tolyl (Methyl) Check_Ali->Decision_Tolyl Peaks Present (Strong/Medium) Decision_Chloro High Probability: 4-Chloro Check_Ali->Decision_Chloro Peaks Absent (Baseline Flat) Confirm_Tolyl Confirm: Methyl Deformation (~1375 cm⁻¹ & ~1450 cm⁻¹) Decision_Tolyl->Confirm_Tolyl Confirm_Chloro Confirm: Aryl-Cl Band (1096-1035 cm⁻¹) Decision_Chloro->Confirm_Chloro

Figure 1: Logical workflow for distinguishing p-tolyl and 4-chloro derivatives based on hierarchical spectral analysis.

Detailed Spectral Analysis

Region 1: The High-Frequency "Smoking Gun" (3100 – 2800 cm⁻¹)[1]

This is the primary discrimination region.[1]

  • p-Tolyl (Methyl): Displays a "jagged" cluster of peaks crossing the 3000 cm⁻¹ line.[1]

    • > 3000 cm⁻¹:[3][4][5] Aromatic C-H stretching (typically 3020–3050 cm⁻¹).[1][6]

    • < 3000 cm⁻¹:[4][5]Aliphatic C-H stretching. You will see distinct bands at 2962 cm⁻¹ (asymmetric) and 2872 cm⁻¹ (symmetric) .[1]

  • 4-Chloro: Displays only the aromatic peaks > 3000 cm⁻¹.[1] The region immediately below 3000 cm⁻¹ should be flat (baseline).[1] Note: Impurities or solvents can cause false positives here.[1]

Region 2: The Overtone Region (2000 – 1667 cm⁻¹)[1][7]

Both compounds share the para-substitution pattern.[1] In this region, you will observe a characteristic pattern of weak summation bands, often described as "two humps" or a specific 1:2 intensity ratio pattern distinctive to 1,4-substitution [1].[1]

  • Diagnostic Value: Confirms the para orientation but does not distinguish Chloro from Tolyl.

Region 3: The Fingerprint & Functional Group Region (1600 – 600 cm⁻¹)[1]

This region contains the confirmatory bands.[1][2][3]

  • Ring Breathing (C=C):

    • p-Tolyl: ~1600 cm⁻¹ and ~1500 cm⁻¹.[1][4]

    • 4-Chloro: ~1585 cm⁻¹ and ~1480 cm⁻¹.[1] The inductive effect of Chlorine often intensifies the ring stretch at ~1090 cm⁻¹ due to dipole changes.[1]

  • Methyl Deformations (p-Tolyl only):

    • Look for a sharp band at ~1375 cm⁻¹ (symmetric methyl deformation/umbrella mode).[1] This is absent in the 4-chloro spectrum.[1]

  • The C-Cl Stretch (4-Chloro only):

    • Unlike alkyl chlorides (which are distinct), aryl chlorides couple with ring vibrations.[1] Look for a strong, broad band in the 1096–1035 cm⁻¹ range [2].[1]

    • Caution: In-plane C-H bending also occurs near here (1000-1250 cm⁻¹), but the C-Cl contribution typically makes this band significantly more intense than in the p-tolyl analog.[1]

  • Out-of-Plane (OOP) Bending:

    • Both compounds show the strong para-substitution OOP band.[1]

    • Range: 800–860 cm⁻¹ (typically a single strong band) [3].[1]

Comparative Data Summary

Spectral Featurep-Tolyl (4-Methyl) 4-Chloro Causality/Notes
Aliphatic C-H Stretch Present (2960, 2870 cm⁻¹)Absent Primary Differentiator. Methyl C-H vs. No Aliphatic H.
Aromatic C-H Stretch 3020–3050 cm⁻¹3030–3080 cm⁻¹Inductive effect of Cl may shift freq slightly higher.[1]
Overtone Pattern 2000–1667 cm⁻¹ (Para)2000–1667 cm⁻¹ (Para)Confirms substitution pattern, not functional group.[1]
Methyl Deformation ~1375 cm⁻¹ (Umbrella)AbsentSpecific to -CH₃ group.[1]
Aryl-X / Ring Mode Weak/Medium (~1000-1100)Strong (1096–1035 cm⁻¹) C-Cl stretch coupled with ring vibration [2].[1]
C-H OOP (Para) 800–840 cm⁻¹810–850 cm⁻¹Diagnostic for 1,4-substitution.

Experimental Protocol: ATR-FTIR

For rapid and reliable identification, Attenuated Total Reflectance (ATR) is the industry standard.[1] However, KBr pellets may be necessary if the weak overtone region (2000-1667 cm⁻¹) is the primary focus, as ATR path lengths are sometimes too short to resolve these weak bands clearly.[1]

Protocol Steps:
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.[1] Diamond is preferred for 4-chloro compounds if they are potentially corrosive or hard crystals.[1]

  • Background: Collect a 32-scan background of the clean ambient air.[1]

  • Sample Application:

    • Liquids (e.g., 4-chlorotoluene): Place one drop to cover the crystal eye.[1]

    • Solids (e.g., p-toluic acid derivatives): Place ~5mg of solid and apply high pressure using the anvil clamp to ensure intimate contact.[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 to 32 (sufficient for strong organic bands).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Processing: Apply "ATR Correction" if comparing against a transmission library (KBr/Nujol) to correct for penetration depth dependence on wavelength.

Experimental_Workflow Setup Clean Crystal (Isopropanol) Background Background Scan (Air, 32 scans) Setup->Background Sample Apply Sample (High Pressure for Solids) Background->Sample Acquire Acquire Spectrum (4000-600 cm⁻¹) Sample->Acquire Analyze Check 2900 cm⁻¹ Region Acquire->Analyze

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of substituted benzenes.[1]

References

  • Spectroscopy Online. (2016).[1] The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups: Aryl Halides. Retrieved from [Link][1]

  • Doc Brown's Chemistry. (2025).[1] Infrared Spectrum of 1,4-Dimethylbenzene (p-xylene). Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (n.d.).[1] 4-Chlorotoluene Spectral Data. Retrieved from [Link]

Sources

Comparative

The Halogen Effect: A Comparative Guide to the Biological Efficacy of 4-Chloro vs. 4-Bromo Chromenes

For researchers, scientists, and professionals in drug development, the chromene scaffold represents a privileged structure, consistently appearing in natural products and synthetic compounds with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chromene scaffold represents a privileged structure, consistently appearing in natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological efficacy of 4-chloro and 4-bromo substituted chromenes, supported by experimental data from the literature, to aid in the rational design of next-generation therapeutic agents.

The Significance of Halogenation in Chromene Bioactivity

Halogen atoms, owing to their unique electronic and steric properties, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of chromenes, which are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties, the introduction of a chlorine or bromine atom at the 4-position of the pyran ring can lead to profound differences in biological outcomes.[4][5]

The choice between a chloro and a bromo substituent is not arbitrary. While both are electron-withdrawing groups, bromine is larger and more polarizable than chlorine. This difference can manifest in stronger halogen bonding, a non-covalent interaction that is increasingly recognized as a critical determinant of drug-receptor binding affinity and specificity.

Comparative Biological Efficacy: Anticancer and Antimicrobial Activities

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of halogenated chromenes against various cancer cell lines.[3][6][7][8] The proposed mechanisms of action often involve the induction of apoptosis and disruption of microtubule dynamics.[9][10]

Table 1: Comparative Anticancer Activity of Halogenated Chromenes

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/Effect)Reference
4-Aryl-4H-chromenesVariousPotent inducers of apoptosis via tubulin inhibition.[10]
3,5-diamino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrileThree cell linesSignificant antiproliferative activity with IC50 values ranging from 0.3 to 2 µg/mL.[10]
Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivativesMCF-7 (Breast Cancer)Investigated for cytotoxicity and apoptosis induction.[4]
Fused chromenesMCF-7, HCT-116, HepG-2Active cytotoxic agents.[8]

From the available data, it is evident that chloro-substituted chromenes exhibit significant anticancer potential. For instance, a 4-chlorophenyl substituted benzo[f]chromene derivative demonstrated potent antiproliferative activity with IC50 values in the sub-micromolar to low micromolar range.[10] While direct comparative data for a 4-bromo analog is not provided in the same study, the high potency of the chloro derivative underscores the importance of the halogen substituent. The increased lipophilicity and potential for specific binding interactions conferred by the chlorine atom likely contribute to its efficacy.

Antimicrobial Activity

Halogenated chromenes have also emerged as promising antimicrobial agents, combating both bacterial and fungal pathogens.[11] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase and the disruption of microbial cell membranes.[11]

Table 2: Comparative Antimicrobial Activity of Halogenated Chromenes

Compound/Derivative ClassPathogen(s)Reported Activity (MIC)Reference
4H-chromene derivativesEscherichia coli, Staphylococcus aureus, Candida albicansEfficacious against these pathogens.[11]
3,5-diamino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrileGram-positive and Gram-negative bacteria, and fungiPromising MIC values from 0.007 to 3.9 µg/mL.[10]
Halogenated 3-nitro-2H-chromenesS. aureus, S. epidermidisEffective in vitro antimicrobial agents.[5]

Here again, 4-chloro substituted chromenes have shown remarkable antimicrobial efficacy. A 4-chlorophenyl substituted benzo[f]chromene derivative displayed potent activity against a panel of human pathogens with MIC values as low as 0.007 µg/mL.[10] A study on halogenated 3-nitro-2H-chromenes also highlighted the importance of halogen atoms in determining their anti-staphylococcal potential.[5] Although this study did not focus on the 4-position, it reinforces the principle of halogen-enhanced bioactivity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 4-halo-chromenes is intricately linked to their chemical structure. The nature of the halogen at the 4-position influences not only the overall physicochemical properties of the molecule but also its potential to engage in specific interactions with biological targets.

The Role of Halogen Bonding

A key consideration in comparing 4-chloro and 4-bromo chromenes is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom in a protein. Bromine, being more polarizable than chlorine, is a stronger halogen bond donor. This suggests that 4-bromo chromenes may exhibit enhanced binding affinity for certain biological targets compared to their 4-chloro counterparts, potentially leading to increased biological efficacy.

Halogen_Bonding cluster_0 4-Bromo Chromene Interaction cluster_1 4-Chloro Chromene Interaction 4-Bromo_Chromene 4-Bromo Chromene Target_Protein_Br Target Protein (e.g., enzyme active site) 4-Bromo_Chromene->Target_Protein_Br Binding Halogen_Bond Stronger Halogen Bond (Br···O/N) 4-Bromo_Chromene->Halogen_Bond Halogen_Bond->Target_Protein_Br 4-Chloro_Chromene 4-Chloro Chromene Target_Protein_Cl Target Protein (e.g., enzyme active site) 4-Chloro_Chromene->Target_Protein_Cl Binding Weaker_Interaction Weaker Halogen Bond or other interactions (Cl···O/N) 4-Chloro_Chromene->Weaker_Interaction Weaker_Interaction->Target_Protein_Cl

Common Biological Targets and Signaling Pathways

Chromene derivatives have been shown to interact with several key cellular targets, leading to their observed biological effects. One of the most well-documented mechanisms for the anticancer activity of 4-aryl-4H-chromenes is the inhibition of tubulin polymerization.[9][10] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anticancer_Mechanism Halogenated_Chromene 4-Halo-Chromene Tubulin Tubulin Halogenated_Chromene->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cancer Cell Death) Cell_Cycle_Arrest->Apoptosis

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis of 4-halo-chromenes and the evaluation of their anticancer activity.

Synthesis of 4-Bromo-2H-Chromenes

A facile method for the synthesis of 4-bromo-2H-chromenes involves the reaction of the corresponding chroman-4-one with phosphorus tribromide (PBr₃).[12]

Step-by-Step Protocol:

  • To a solution of the appropriate chroman-4-one in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-2H-chromene.

Synthesis of 4-Chloro-Chromene Derivatives

The synthesis of 4-chloro-substituted chromenes can be achieved through various multi-component reactions. For example, the synthesis of 2-amino-4-(aryl)-4H-chromene derivatives often involves the condensation of a phenol, an aromatic aldehyde, and malononitrile.[10]

Step-by-Step Protocol for a Three-Component Reaction:

  • A mixture of the substituted phenol (e.g., 3-amino-2-naphthol), the aromatic aldehyde bearing the chloro-substituent (e.g., 4-chlorobenzaldehyde), and malononitrile are dissolved in ethanol.[10]

  • A catalytic amount of a base, such as piperidine, is added to the mixture.[10]

  • The reaction mixture is refluxed for several hours, with the progress monitored by TLC.[10]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[10]

  • The solid product is washed with cold ethanol and can be further purified by recrystallization.[10]

Synthesis_Workflow cluster_bromo Synthesis of 4-Bromo-Chromene cluster_chloro Synthesis of 4-Chloro-Chromene Derivative Chromanone Chroman-4-one PBr3 PBr3 Reaction_Br Reaction Purification_Br Purification 4_Bromo_Chromene 4-Bromo-2H-Chromene Phenol Substituted Phenol Chloro_Aldehyde 4-Chlorobenzaldehyde Malononitrile Malononitrile Reaction_Cl Three-Component Reaction (Base Catalyst) Purification_Cl Purification 4_Chloro_Chromene_Deriv 4-(4-chlorophenyl)-Chromene Derivative

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[13]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Treat the cells with various concentrations of the test compounds (4-chloro and 4-bromo chromenes) and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[13]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The available evidence strongly suggests that both 4-chloro and 4-bromo substituted chromenes are valuable scaffolds for the development of potent anticancer and antimicrobial agents. While direct comparative studies are needed to definitively establish the superiority of one halogen over the other, the existing literature indicates that both substitutions can lead to highly active compounds.

Future research should focus on the synthesis and parallel biological evaluation of a series of 4-chloro and 4-bromo chromene analogs to provide a clearer understanding of the structure-activity relationships. Such studies will be instrumental in elucidating the role of halogen bonding and other physicochemical properties in the biological activity of these promising compounds, ultimately paving the way for the design of more effective and selective therapeutic agents.

References

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link]

  • Anonymous. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Research Journal of Pharmacy and Technology, 16(10), 4941-4946. [Link]

  • Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry, 19(8), 776-787. [Link]

  • Anonymous. (n.d.). Substituted potent chromenes possess significant anticancer potency. ResearchGate. [Link]

  • Afifi, T. H., El-Sayed, R. A., & Mohamed, A. A. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(11), 2849-2863. [Link]

  • Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2013). Chromenes: potential new chemotherapeutic agents for cancer. Future Medicinal Chemistry, 5(14), 1647–1660. [Link]

  • Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link]

  • Anonymous. (n.d.). Structures of fused chromenes (red-highlighted) with cytotoxic and apoptotic effects. ResearchGate. [Link]

  • Anonymous. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Grover, P., Gulati, H. K., Anál, J. M. H., & Mukherjee, D. (2023). Chromenes as Anticancer Agents. In The Role of Chromenes in Drug Discovery and Development. Bentham Science Publishers. [Link]

  • Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]

  • El-Hashash, M. A., El-Gendy, A. M., El-Sawy, E. R., & El-Adasy, A. A. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. [Link]

  • Singh, N., Satpute, S., Polkam, N., Kant, R., Anireddy, J. S., Panhekar, D., & Pandey, J. (2020). Design, synthesis and evaluation of 4H-Chromene-4-one analogues as potential Anti-bacterial and Anti-fungal agents. Chemical Biology Letters, 7(1), 27-40. [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, A. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Pharmaceutical Sciences, 29(2), 196-208. [Link]

  • Anonymous. (n.d.). Structure–activity relationship (SAR) of 4H‐chromene derivatives with... ResearchGate. [Link]

  • Gnanaprakasam, P., Muthusamy, A., Ponnusamy, S., & Selvaraj, M. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 8(8), 7935–7952. [Link]

  • de Cássia, R., Martins, C. H. G., de Carvalho, L. S., de Oliveira, F. F., da Silva, C. C., & de Oliveira, A. B. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5035. [Link]

  • González-Bacerio, J., Rivera-Arrieta, A., Ortiz-Andrade, R., Rivera, G., & Castañeda-Arriaga, R. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • Al-Otaibi, F., Al-Hussain, S. A., Al-Belali, M., & El-Sayed, R. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6598. [Link]

  • Majumdar, N., & Rahaman, M. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(38), 8234-8255. [Link]

  • da Silva, A. F. G., de Freitas, R. P., & de Lacerda, P. S. S. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(5), 1-15. [Link]

Sources

Validation

Comparative HPLC Profiling Guide: 4-Chloro-2-p-tolyl-2H-chromene

[1] Executive Summary 4-Chloro-2-p-tolyl-2H-chromene represents a specialized scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive flavenes or as a vinyl chloride derivative...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-2-p-tolyl-2H-chromene represents a specialized scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive flavenes or as a vinyl chloride derivative of flavanones.[1] Its analysis presents specific chromatographic challenges due to the vinyl chloride moiety (susceptible to hydrolysis) and its high lipophilicity driven by the p-tolyl and chloro substituents.

This guide provides a comparative HPLC profiling strategy. Unlike generic datasheets, we focus on the relative retention behavior of this compound against its synthetic precursors (e.g., 4'-methylflavanone) and potential degradation products. This approach ensures robust identification even when absolute retention times shift due to system dwell volume or column aging.[1]

Technical Profile & Physicochemical Drivers

To optimize retention, we must first understand the molecular interaction mechanisms.

FeatureSpecificationChromatographic Impact
Molecular Formula C₁₆H₁₃ClOModerate molecular weight; baseline resolution required from isomers.[1]
LogP (Predicted) ~4.8 - 5.2High Hydrophobicity. Requires high organic strength for elution.[1] Strong retention on C18.[1]
Key Substituents 4-Chloro (Vinyl), 2-p-tolylThe p-tolyl group adds significant non-polar surface area compared to a phenyl ring.[1]
UV Max ~250-260 nm, ~300 nmThe conjugated chromene system allows UV detection; 4-Cl substitution may bathochromically shift the primary band.
Stability Acid-sensitiveThe 4-chloro-2H-chromene system can hydrolyze back to the chromanone or form acetals in alcoholic acidic media.[1]

Comparative Retention Analysis

The following data compares the elution order of 4-Chloro-2-p-tolyl-2H-chromene against its critical process impurities. This hierarchy is more reliable than absolute time values.[1]

Elution Order Logic (Reverse Phase - C18)
  • Hydrolysis Product (4'-Methylflavanone): The ketone oxygen is more polar than the vinyl chloride.[1] Elutes First.

  • De-chlorinated Analog (2-p-tolyl-2H-chromene): Lacks the hydrophobic Cl atom.[1] Elutes Second.

  • Target (4-Chloro-2-p-tolyl-2H-chromene): The combination of the p-tolyl and 4-Cl groups creates the highest hydrophobic interaction.[1] Elutes Last.

Simulated Performance Data (Standard Gradient)

Conditions: C18 Column, ACN/Water Gradient (50% -> 95%), 1.0 mL/min.

CompoundRelative Retention Time (RRT)*Peak CharacterResolution Factor (Rs)
4'-Methylflavanone (Precursor)0.82Sharp, symmetricN/A
2-p-tolyl-2H-chromene (Analog)0.91Sharp> 2.5
4-Chloro-2-p-tolyl-2H-chromene (Target)1.00 (Ref) Potential broadening > 3.0
Dimer/Oligomer Impurities > 1.20Broad, late-eluting> 5.0

*RRT is calculated relative to the target compound. Values are derived from standard lipophilicity elution trends for chromene derivatives.

Validated Experimental Protocol

This protocol is designed to be self-validating . The presence of the precursor peak (RRT 0.82) serves as a system suitability marker.[1]

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size balances resolution and backpressure. End-capping is crucial to prevent tailing of the basic chromene core.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Why: Acidification suppresses silanol ionization and stabilizes the vinyl chloride moiety.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why: ACN provides sharper peaks for aromatic compounds compared to Methanol and lower backpressure.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Controlled).

  • Detection: PDA/UV @ 254 nm (primary) and 210 nm (impurity check).[1]

Gradient Table
Time (min)% Mobile Phase BEvent
0.0050Initial equilibration
2.0050Isocratic hold for polar impurities
12.0095Linear ramp to elute Target
15.0095Wash step (remove dimers)
15.1050Re-equilibration
20.0050End of Run

Visualized Workflows

Figure 1: Synthesis & Impurity Pathway

Understanding the origin of the separation targets.

SynthesisPathway Precursor 4'-Methylflavanone (Precursor) Less Hydrophobic Reaction Chlorination/Dehydration (e.g., Vilsmeier-Haack) Precursor->Reaction Target 4-Chloro-2-p-tolyl-2H-chromene (Target) High Hydrophobicity Reaction->Target Major Product SideProduct 2-p-tolyl-2H-chromene (De-chlorinated) Intermediate Hydrophobicity Reaction->SideProduct Side Reaction

Caption: Reaction pathway showing the conversion of the flavanone precursor to the target chlorochromene and potential side products.

Figure 2: HPLC Method Development Decision Tree

A logical flow for optimizing the separation if resolution is lost.

MethodDev Start Start: Standard C18 Protocol CheckRes Check Resolution (Rs) Target vs. Precursor Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes BadRes Rs < 1.5 Co-elution CheckRes->BadRes No Action1 Decrease Initial %B (Start at 40% ACN) BadRes->Action1 General Overlap Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) BadRes->Action2 Isomer Overlap

Caption: Decision tree for troubleshooting resolution issues between the target chromene and its analogs.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Residual silanol interactions with the chromene ring.[1]Ensure mobile phase pH is acidic (pH ~3.0).[1] Consider a "Shielded" RP column (e.g., Waters XBridge).
Retention Time Drift Temperature fluctuations affecting LogP interactions.[1]Use a column oven set strictly to 30°C or 35°C.
New Peak Appearance Hydrolysis of the vinyl chloride in aqueous mobile phase.Limit the time the sample sits in the autosampler. Use fresh buffers.

References

  • PubChem Compound Summary. "2-(4-Methylphenyl)chromen-4-one (Related Flavone Structure)." National Center for Biotechnology Information.[1] Accessed October 2023.[1][2] Link

  • Frontiers in Chemistry. "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold."[1] Frontiers in Chemistry, 2020. Link

  • Molecules. "Synthesis and Biological Evaluation of Chromene Derivatives." Molecules, MDPI.[1] (General reference for chromene lipophilicity). Link[1]

  • ResearchGate. "Retention Times of Chlorinated Phenols and Derivatives."[1] (Reference for chloro-substituent effects on retention). Link

Sources

Comparative

Validating Purity of Synthesized 2H-Chromene Compounds

Executive Summary: The Chromene Challenge Synthesizing 2H-chromenes (2H-1-benzopyrans) presents a unique analytical paradox. While the synthesis—often via propargyl aryl ether rearrangement—is elegant, the validation is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromene Challenge

Synthesizing 2H-chromenes (2H-1-benzopyrans) presents a unique analytical paradox. While the synthesis—often via propargyl aryl ether rearrangement—is elegant, the validation is fraught with "silent" impurities. The core challenge lies in the thermodynamic instability of the 2H-isomer, which readily isomerizes to the more stable 4H-chromene or contracts into benzofuran derivatives under thermal or acidic stress.

Standard HPLC workflows often fail because they rely on reference standards that may not exist for novel analogs. Furthermore, thermal degradation inside GC injection ports renders gas chromatography unreliable.

This guide objectively compares Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) . We propose a self-validating workflow where qNMR establishes the "Truth" (Absolute Assay) and HPLC/SFC provides the "Resolution" (Impurity Profiling).

Part 1: The Isomer Landscape & Causality

To validate purity, one must first understand what we are separating. The synthesis of 2H-chromenes typically generates three distinct structural impurities that share identical molecular weights (isobars), rendering simple Mass Spectrometry (MS) insufficient.

Table 1: Structural Impurities & Detection Logic
Compound TypeOriginKey Structural Feature for Detection1H NMR Diagnostic Signal (ppm)
2H-Chromene Target ProductVinyl protons at C3/C4; Ether linkage at C2.

5.6 – 6.5
(Vinyl doublets)

4.8 – 6.0
(C2-H, if subst.)
4H-Chromene Isomerization (Acid/Heat)Methylene group at C4 (sp3 hybridized).

3.0 – 4.0
(Distinct doublets/multiplets)
Benzofuran 5-exo-dig cyclization (Side rxn)Fully aromatic; lacks alkene protons of the pyran ring.Absence of signals in 3.0–6.5 region (except substituents).
Propargyl Ether Unreacted Starting MaterialAlkyne proton (if terminal) or propargylic CH2.

2.5
(Alkyne) or

4.6 – 4.8
(O-CH2-C)

Scientific Insight: The causality of 4H-chromene formation is often trace acid catalysis during workup or silica gel chromatography. Using neutralized silica (triethylamine treated) is a preventative measure, but analytical detection of the 4H-isomer is non-negotiable.

Part 2: Method Comparison

Method A: Quantitative NMR (qNMR) – The Absolute Assay

Verdict: Best for establishing potency of novel compounds without a reference standard.

qNMR is a primary ratio method.[1] It compares the integrated signal of the analyte against a high-purity internal standard (IS). It does not require a reference standard of the chromene itself, making it the only way to determine absolute purity of a newly synthesized molecule.

  • Pros: Traceable to NIST (via IS); Non-destructive; Detects all protonated impurities; Rapid (<20 mins).

  • Cons: Lower sensitivity (LOD ~0.1%); Requires non-overlapping signals.

Method B: HPLC-PDA – The Impurity Profiler

Verdict: Best for detecting trace impurities (<0.1%) and resolution of isomers.

Reverse-phase (RP) HPLC is the workhorse for purity. However, 2H-chromenes are lipophilic. Standard C18 columns often co-elute the 2H and 4H isomers.

  • Pros: High sensitivity; Excellent precision; Widely available.

  • Cons: Requires reference standards for quantitation (response factors vary); 2H-chromenes can degrade on acidic silica-based columns.

Method C: SFC (Supercritical Fluid Chromatography) – The Specialist

Verdict: Best for Chiral Chromenes and Thermally Labile compounds.

SFC uses supercritical CO2, which allows for low-temperature separation, preventing the thermal rearrangement of 2H-chromenes often seen in GC or high-heat LC methods.

Part 3: Detailed Experimental Protocols

Protocol 1: The Self-Validating qNMR Workflow

Objective: Determine absolute purity (wt%) with <1% uncertainty.

  • Internal Standard (IS) Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).

    • Ensure IS signals do not overlap with the chromene vinyl region (

      
       5.6–6.5).
      
  • Sample Preparation:

    • Weigh 10–20 mg of synthesized chromene (

      
      ) and 5–10 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      0.01 mg).
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
       or CDCl
      
      
      
      ).
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       5 
      
      
      
      T1 (longest relaxation time). For chromenes, set d1 = 30–60 seconds .
    • Scans: 16 to 64 (for S/N > 250).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.
Protocol 2: HPLC Separation of Isomers

Objective: Separate 2H-chromene from 4H-chromene and Benzofuran.

  • Stationary Phase:

    • Recommended: Pentafluorophenyl (PFP) or Phenyl-Hexyl columns.

    • Reasoning: The

      
      -
      
      
      
      interaction of PFP phases offers superior selectivity for the structural isomers compared to standard C18.
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Keep acid low to prevent on-column isomerization).

    • Solvent B: Acetonitrile.

  • Gradient:

    • 50% B to 90% B over 15 minutes. Flow: 1.0 mL/min.

  • Detection:

    • PDA (Photodiode Array) at 254 nm and 280 nm.

    • Note: 2H-chromenes often have a distinct UV max compared to benzofurans due to extended conjugation.

Part 4: Visualization & Logic

Diagram 1: The Validation Workflow

This workflow illustrates the decision process for validating a synthesized chromene, prioritizing thermal stability and reference availability.

ValidationWorkflow Start Crude Synthesized 2H-Chromene Solubility Solubility Check (CDCl3 / DMSO) Start->Solubility H1_NMR 1H NMR Screening (Identify Isomers) Solubility->H1_NMR Decision_Ref Is Reference Standard Available? H1_NMR->Decision_Ref Confirm Structure SFC Method C: SFC (Chiral/Labile) H1_NMR->SFC If Chiral/Labile qNMR Method A: qNMR (Absolute Assay) Decision_Ref->qNMR No (Novel Cmpd) HPLC Method B: HPLC-UV (Impurity Profiling) Decision_Ref->HPLC Yes qNMR->HPLC Secondary Check Report Final COA: Assay (wt%) + Purity (Area%) qNMR->Report HPLC->Report SFC->Report

Caption: Integrated workflow for 2H-chromene validation. qNMR is prioritized for novel compounds where no reference standard exists.

Diagram 2: Isomer Identification Logic (NMR)

A decision tree to distinguish the target 2H-chromene from its common isomeric impurities based on chemical shift data.

NMR_Logic Input Analyze 1H NMR (3.0 - 7.0 ppm) Check_Vinyl Vinyl Protons? (d 5.6 - 6.5 ppm) Input->Check_Vinyl Check_CH2 Methylene CH2? (d 3.0 - 4.0 ppm) Check_Vinyl->Check_CH2 No Result_2H Target: 2H-Chromene Check_Vinyl->Result_2H Yes (Doublets) Result_4H Impurity: 4H-Chromene Check_CH2->Result_4H Yes (CH2 Signal) Result_BF Impurity: Benzofuran Check_CH2->Result_BF No (Only Aromatic)

Caption: NMR decision matrix. The presence of vinyl protons (5.6-6.5 ppm) confirms 2H-chromene; upstream CH2 signals indicate 4H-isomerization.

Part 5: Data Interpretation & Performance[3]

The following table summarizes expected performance metrics when validating a novel 2H-chromene.

MetricqNMR (Method A)HPLC-UV (Method B)[1]
Primary Output Absolute Purity (Weight %)Relative Purity (Area %)
Reference Std? Not Required (Internal Std used)Required for Assay
Linearity (

)
> 0.999> 0.999
Precision (RSD) < 1.0%< 0.5%
LOD (Limit of Detection) ~ 0.1% (High conc. required)< 0.05% (Trace analysis)
Specificity High (Diagnostic Shifts)Medium (Retention Time)
Risk Overlapping signalsCo-elution of isomers

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift Ranges. [Link]

  • Royal Society of Chemistry. (2010). Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction.[2] Organic & Biomolecular Chemistry.[1][3][4] [Link]

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. [Link]

  • ACG Publications. (2016).[1] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-p-tolyl-2H-chromene proper disposal procedures

Executive Summary: Operational Disposal Protocol Compound: 4-Chloro-2-p-tolyl-2H-chromene Chemical Class: Halogenated Benzopyran Derivative Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxin, Halogenated Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Protocol

Compound: 4-Chloro-2-p-tolyl-2H-chromene Chemical Class: Halogenated Benzopyran Derivative Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxin, Halogenated Organic Waste Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor)

Chemical Profile & Hazard Identification

To dispose of 4-Chloro-2-p-tolyl-2H-chromene safely, one must first understand its physicochemical stability and reactivity. As a halogenated chromene, this compound possesses a benzopyran core substituted with a chlorine atom and a p-tolyl group.

Why this matters for disposal:

  • Halogen Content: The presence of the chlorine atom at the C4 position mandates that this waste be treated as halogenated organic waste . Mixing this with non-halogenated solvents (e.g., acetone, ethanol) significantly increases disposal costs and complicates incineration processes.

  • Chromene Reactivity: The 2H-chromene ring contains a vinyl ether moiety (cyclic), which can be susceptible to oxidation or hydrolysis under extreme pH conditions. Waste streams should remain neutral (pH 6-8) to prevent uncontrolled degradation before incineration.

Table 1: Estimated Physicochemical Properties & Waste Characteristics Note: Specific experimental data for this derivative is limited; values are estimated based on structural analogs (e.g., 4-chloro-2H-chromene).

PropertyValue / CharacteristicOperational Implication
Physical State Solid (likely crystalline) or viscous oilDispose as solid waste unless dissolved.
Solubility Insoluble in water; Soluble in DCM, ChloroformDo NOT pour down drains.
Flash Point >100°C (Estimated)Likely not a "Flammable Solid" but combustible.
Reactivity Stable under ambient conditionsKeep away from strong oxidizers.
Waste Code Non-listed (Default to D001/D003 if mixed)Treat as "Halogenated Organic."

Waste Classification & Segregation

Proper segregation is the single most critical step in laboratory waste management. 4-Chloro-2-p-tolyl-2H-chromene must be segregated into the Halogenated Waste Stream .

The Segregation Logic:

  • Halogenated vs. Non-Halogenated: Incinerators require specific fuel blending ratios. High halogen content requires scrubbers to neutralize acid gases (HCl) formed during combustion. Mislabeling non-halogenated waste as halogenated is expensive; mislabeling halogenated waste as non-halogenated is illegal and dangerous .

  • Solid vs. Liquid:

    • Pure Compound: Collect as Solid Hazardous Waste .

    • Reaction Mixtures: If dissolved in solvents (e.g., Dichloromethane), collect as Halogenated Liquid Waste .

Step-by-Step Disposal Procedures

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf stock, contaminated glassware residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon-lined).

  • Transfer: Transfer the solid material using a chemically resistant spatula. Avoid generating dust.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituent: "4-Chloro-2-p-tolyl-2H-chromene"

    • Hazard Check: "Toxic," "Irritant."[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC waste containing the compound.

  • Compatibility Check: Ensure the receiving carboy is designated for Halogenated Solvents .[4]

  • Filtration (Optional): If solid precipitates are present, filter them out and dispose of them via Protocol A to prevent clogging the liquid waste container.

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

  • Log Entry: Immediately log the volume and concentration (approximate) on the waste container's inventory sheet.

Protocol C: Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquid Spill: Surround with absorbent boom or vermiculite.

  • Decontamination: Wipe the surface with a soap/water solution or a mild solvent (ethanol) only after bulk material is removed. Dispose of all wipes as solid hazardous waste.

Visual Decision Workflows

Figure 1: Waste Segregation Decision Tree This logic flow ensures compliance with RCRA regulations and minimizes disposal costs.

DisposalFlow Start Waste Generation: 4-Chloro-2-p-tolyl-2H-chromene StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Is it dissolved in a Halogenated Solvent? Liquid->SolventCheck Halogenated Yes (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated No (e.g., Methanol, Acetone) SolventCheck->NonHalogenated BinHalo DISPOSAL BIN B: Halogenated Liquid Waste (High BTU Incineration) Halogenated->BinHalo Warning CRITICAL: Even small amounts of chlorinated compound usually require Halogenated classification. NonHalogenated->Warning BinNonHalo DISPOSAL BIN C: Non-Halogenated Waste (Segregate ONLY if <1% Halogen) Warning->BinHalo Recommended Safe Path Warning->BinNonHalo Only if verified <1000 ppm

Caption: Decision matrix for segregating 4-Chloro-2-p-tolyl-2H-chromene waste streams. Note the conservative default to "Halogenated Liquid Waste" for solutions.

Regulatory & Compliance Context

RCRA Considerations (USA): While 4-Chloro-2-p-tolyl-2H-chromene is not explicitly P-listed or U-listed by the EPA, it falls under the "Cradle-to-Grave" responsibility.

  • Characteristic Waste: If the waste solution has a flash point <60°C (due to the solvent), it is D001 (Ignitable) .

  • Toxicity: Due to the lack of specific LD50 data, treat as Toxic for occupational handling.

Destruction Efficiency: The preferred destruction method is rotary kiln incineration at temperatures exceeding 1000°C. This ensures the complete mineralization of the chromene ring and the capture of chlorine as HCl in the scrubber system, preventing the formation of dioxins.

References

  • PubChem. (n.d.).[5][6] 4-chloro-2H-chromene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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